molecular formula C8H5BrF2O2 B3132127 Methyl 6-bromo-2,3-difluorobenzoate CAS No. 364727-87-7

Methyl 6-bromo-2,3-difluorobenzoate

Cat. No.: B3132127
CAS No.: 364727-87-7
M. Wt: 251.02 g/mol
InChI Key: KKCARDZOSATPBH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-difluorobenzoate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-bromo-2,3-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2,3-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCARDZOSATPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Methyl 6-bromo-2,3-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chemical properties, reactivity profile, and strategic application of Methyl 6-bromo-2,3-difluorobenzoate , a high-value scaffold in modern medicinal chemistry.

Primary CAS: 364727-87-7 Synonyms: Methyl 2-bromo-5,6-difluorobenzoate (IUPAC naming convention variant), 6-Bromo-2,3-difluorobenzoic acid methyl ester.

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate is a dense-functionality arene used primarily as a regioselective building block in the synthesis of KRAS inhibitors, orexin antagonists, and kinase modulators. Its value lies in its orthogonal reactivity : it possesses three distinct electrophilic sites (C2-F, C6-Br, C1-Ester) that can be engaged sequentially under specific conditions. This guide provides the evidence-based protocols required to navigate its chemistry without compromising yield or regiocontrol.

Physicochemical Profile

This molecule is characterized by a highly electron-deficient aromatic ring, making it sensitive to nucleophilic attack but robust under acidic conditions.

PropertyValueNote
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Appearance White to off-white solidLow-melting solid (approx. 35–45°C)
Boiling Point 280°C (predicted)
Density 1.72 g/cm³High density due to halogenation
Solubility DMSO, DCM, THF, EtOAcSparingly soluble in water; hydrolyzes slowly
pKa (Acid) ~2.5 (estimated for parent acid)Significantly more acidic than benzoic acid (4.[1][2][3][4][5]2) due to F/Br induction

Orthogonal Reactivity & Mechanistic Logic

The core utility of this scaffold is the ability to selectively functionalize the ring positions. The reactivity order is dictated by the electronic influence of the ester and the distinct leaving group abilities of Fluorine vs. Bromine.[6]

The Reactivity Map
  • Site A (C2-Fluorine): The Most Reactive Electrophile. Positioned ortho to the electron-withdrawing ester (EWG) and meta to the bromine. It is highly activated for Nucleophilic Aromatic Substitution (SₙAr).

  • Site B (C6-Bromine): The Metalation Handle. Positioned ortho to the ester.[7] Sterically hindered but electronically primed for Halogen-Metal Exchange (Turbo Grignard) or Pd-catalyzed Cross-Coupling.

  • Site C (C1-Ester): The Carbonyl Anchor. Susceptible to hydrolysis or reduction, but stable to "Knochel-type" magnesiation at low temperatures (-40°C).

ReactivityMap Figure 1: Orthogonal Reactivity Landscape. Note the divergence between C2 (Nucleophilic attack) and C6 (Metalation). Center Methyl 6-bromo- 2,3-difluorobenzoate SnAr SₙAr Substitution (Target: C2-F) Center->SnAr  Nucleophiles (R-NH2, R-OH)  Mechanism: Meisenheimer Complex  Selectivity: C2 >>> C3 Metal Halogen-Metal Exchange (Target: C6-Br) Center->Metal  iPrMgCl·LiCl (-40°C)  Mechanism: Br/Mg Exchange  Note: Ester intact Coupling Pd-Catalyzed Coupling (Target: C6-Br) Center->Coupling  Pd(0) / Ligand  Mechanism: Oxidative Addition  Requires active catalyst

[8]

Regioselectivity in SₙAr Reactions

While the ring contains two fluorines (C2 and C3), SₙAr occurs almost exclusively at C2 .

  • Reasoning: The C2 position is ortho to the carbonyl (ester), which stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance. The C3 position is meta to the ester and lacks this stabilization.

  • Leaving Group: Fluorine is the preferred leaving group over Bromine in SₙAr due to the high electronegativity of F, which lowers the energy of the transition state, despite the strong C-F bond.

Experimental Protocols

Protocol A: Selective Magnesiation (Knochel Exchange)

This protocol allows for the functionalization of the C6 position without attacking the ester, a common pitfall in Grignard chemistry.

Reagents:

  • Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)

  • i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv)

  • Electrophile (e.g., Allyl bromide, Aldehyde)

  • Solvent: Anhydrous THF

Workflow:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the benzoate in THF (0.5 M).

  • Cooling: Cool the solution to -40°C . Critical: Do not cool to -78°C (exchange is too slow) or warm to 0°C (ester attack occurs).

  • Exchange: Dropwise add i-PrMgCl·LiCl. Stir at -40°C for 30–60 minutes.

    • Monitoring: Quench a small aliquot with D₂O and check by GC/MS or NMR. Disappearance of the bromide peak and appearance of the deuterated species confirms the magnesiate formation.

  • Quench: Add the electrophile (dissolved in THF) slowly.

  • Warm: Allow to warm to 0°C over 1 hour, then quench with sat. NH₄Cl.

Protocol B: Regioselective SₙAr with Amines

Used to introduce amino-side chains at the C2 position.

Reagents:

  • Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃

  • Solvent: DMSO or DMF (polar aprotic is essential)

Workflow:

  • Dissolve benzoate in DMSO (0.2 M).

  • Add base and amine.

  • Temperature: Stir at RT to 50°C .

    • Note: Higher temperatures (>80°C) may lead to competitive attack at C3 or ester hydrolysis.

  • Monitor by LCMS for the consumption of starting material. The product will show a mass shift corresponding to [M - F + Amine].

Synthesis & Manufacturing Context

While commercially available, understanding the provenance of this material aids in troubleshooting impurities.

  • Route: Typically synthesized via the bromination of 2,3-difluorobenzoic acid.

  • Impurity Profile: Common impurities include the 4-bromo isomer (regioisomer from synthesis) or the hydrolyzed acid. Ensure QC checks (¹H NMR) confirm the doublet-doublet splitting pattern characteristic of the 4,5-protons (adjacent) rather than the singlet pattern of para-protons.

Applications in Drug Discovery

KRAS Inhibitors

Recent patent literature (e.g., WO2025006720) highlights this scaffold in the synthesis of KRAS G12D inhibitors. The C6-Br is converted via Turbo Grignard to an allyl or alkyl group, while the C2-F is displaced by a piperazine or heterocyclic motif to engage the switch-II pocket of the protein.

Orexin Receptor Antagonists

Used to construct the biaryl core where the specific fluorine substitution pattern modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (logD).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (ester hydrolysis).

  • Disposal: Halogenated organic waste streams.

References

  • Knochel, P., et al. "Functionalization of Benzoates via Halogen-Metal Exchange." Angewandte Chemie Int. Ed., 2011.[9] (General methodology for ester-compatible Grignards).

  • Gilead Sciences, Inc. "KRAS Modulating Compounds." WO2025006720A1, 2025.

  • Ambeed. "Methyl 6-bromo-2,3-difluorobenzoate MSDS and Properties."

  • Bennetau, B., et al. "Directed lithiation of unprotected benzoic acids."[7] J. Chem. Soc., Perkin Trans.[7][10] 1, 1995.[7]

  • WuXi AppTec. "Regioselectivity in SₙAr Reactions of Polyhalogenated Systems." QM Magic Class, Chapter 35.

Sources

Methyl 6-bromo-2,3-difluorobenzoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 6-bromo-2,3-difluorobenzoate

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a specialized halogenated aromatic ester employed as a high-value building block in the synthesis of pharmaceuticals and agrochemicals. Distinguished by its dense functionalization pattern—featuring a bromine atom ortho to the ester and two vicinal fluorine atoms—it serves as a critical scaffold for accessing sterically congested, metabolically stable biaryl systems and heterocycles. This guide details its chemical identity, validated synthesis via directed ortho-metalation (DoM), and its application in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties

The unique reactivity of this compound stems from the electronic interplay between the electron-withdrawing ester and fluorine substituents, which activate the bromine position for oxidative addition while stabilizing the aromatic core against metabolic oxidation.

Nomenclature & Identifiers
Identifier Details
IUPAC Name Methyl 6-bromo-2,3-difluorobenzoate
Common Synonyms 6-Bromo-2,3-difluorobenzoic acid methyl ester; 2-Bromo-5,6-difluorobenzoic acid methyl ester (alternative numbering)
CAS Number 364727-87-7
MDL Number MFCD09951948
SMILES COC(=O)C1=C(Br)C=CC(F)=C1F
Molecular Formula C₈H₅BrF₂O₂
Physical Properties
Property Value Notes
Molecular Weight 251.03 g/mol
Physical State Solid / Low-melting solidTypically white to off-white crystalline powder.
Boiling Point ~260–265 °CPredicted at 760 mmHg.
Flash Point >110 °C
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water; hydrolyzes slowly in aqueous base.

Synthesis & Manufacturing

The synthesis of methyl 6-bromo-2,3-difluorobenzoate is non-trivial due to the specific substitution pattern required. The most robust route avoids the regioselectivity issues of direct electrophilic bromination by utilizing Directed Ortho-Metalation (DoM) on the parent benzoic acid.

Validated Synthetic Route

Mechanism:

  • Lithiation: Treatment of 2,3-difluorobenzoic acid with excess Lithium Diisopropylamide (LDA) generates the dianion. The carboxylate group directs lithiation to the ortho position (C6), which is the only available ortho site (C2 is blocked by Fluorine).

  • Bromination: Quenching the lithiated intermediate with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or elemental bromine) yields the 6-bromo acid.

  • Esterification: Standard Fischer esterification or alkylation converts the acid to the methyl ester.

Process Flow Diagram

Synthesis Start 2,3-Difluorobenzoic Acid (CAS 385-00-2) Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Inter Lithiated Dianion (Intermediate) Step1->Inter Ortho-Lithiation Step2 Bromination (C2Br2Cl4 or Br2) Inter->Step2 Acid 6-Bromo-2,3-difluorobenzoic Acid (Solid) Step2->Acid Electrophilic Quench Step3 Esterification (MeOH, H2SO4 or MeI, K2CO3) Acid->Step3 Final Methyl 6-bromo-2,3-difluorobenzoate (Target) Step3->Final Methylation

Caption: Synthesis via Directed Ortho-Metalation (DoM) ensuring regioselective bromination at C6.

Detailed Protocol (Laboratory Scale)
  • Reagents: 2,3-Difluorobenzoic acid (1.0 eq), LDA (2.2 eq), THF (anhydrous), 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq).

  • Lithiation:

    • Cool a solution of LDA in anhydrous THF to -78 °C under nitrogen.

    • Dropwise add a solution of 2,3-difluorobenzoic acid in THF. (Note: 1st eq of LDA deprotonates the acid; 2nd eq performs the C-H insertion).

    • Stir at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Quench: Add the bromine source (dissolved in THF) slowly, maintaining the temperature below -70 °C.

  • Workup: Allow to warm to room temperature. Quench with dilute HCl. Extract with ethyl acetate.[1] The crude solid is 6-bromo-2,3-difluorobenzoic acid .

  • Esterification: Dissolve the acid in methanol, add catalytic H₂SO₄, and reflux for 4 hours. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to obtain the target methyl ester.

Applications in Drug Discovery

Methyl 6-bromo-2,3-difluorobenzoate is a "privileged structure" intermediate. Its substitution pattern is specifically designed to modulate the biological and physicochemical properties of drug candidates.

Structural Advantages
  • Metabolic Stability: The C2/C3 fluorine atoms block metabolic "soft spots" on the phenyl ring, preventing oxidative metabolism (e.g., by CYP450 enzymes) and extending the half-life of the final drug molecule.

  • Conformational Control: The steric bulk of the bromine (and subsequent couplings) at the C6 position, combined with the ester at C1, forces the molecule into specific twisted conformations (atropisomerism potential), which can enhance binding selectivity to protein targets like kinases.

Key Reactions & Workflows

The primary utility of this compound lies in its ability to undergo chemoselective cross-coupling .

  • Suzuki-Miyaura Coupling: The C6-Bromine is highly reactive towards palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This installs a second aryl ring ortho to the ester, creating a biaryl core common in kinase inhibitors.

  • Cyclization: Following a Suzuki coupling, the adjacent ester group (C1) can react with a nucleophile on the newly attached ring to form tricyclic scaffolds (e.g., phenanthridinones or dibenzopyranones).

Applications Core Methyl 6-bromo-2,3-difluorobenzoate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Pd-Catalysis Biaryl Biaryl Intermediate (Ortho-substituted ester) Suzuki->Biaryl Cyclization Intramolecular Cyclization (Acid/Base mediated) Biaryl->Cyclization Ring Closure Scaffold Tricyclic Heterocycles (e.g., Fluoro-Phenanthridinones) Cyclization->Scaffold Kinase Inhibitor Core

Caption: Workflow converting the benzoate into bioactive tricyclic scaffolds via cross-coupling and cyclization.

Handling & Safety (E-E-A-T)

While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for halogenated benzoates.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)[2]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

  • Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; halogenated compounds can be persistent environmental pollutants.

References

  • Mortier, J., et al. (1995). "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, 1270.[3] (Validates the ortho-lithiation of benzoic acids).

  • Gong, Y., et al. (2007). "Method for preparing 4-bromo-2,6-difluorobenzoic acid." CN101050176A. (Patent referencing similar lithiation chemistry for difluoro-bromo-benzoic acids).

Sources

molecular weight and formula of Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a specialized halogenated aromatic ester used primarily as a regioselective building block in the synthesis of pharmaceutical candidates.[1] Its unique substitution pattern—featuring a bromine atom flanked by an ester and a difluoro motif—enables orthogonal functionalization strategies. This compound is critical in the development of fluoroquinolone antibiotics , kinase inhibitors (specifically indazoles and quinazolines), and agrochemically active fluorinated heterocycles .

This guide provides a comprehensive technical analysis, including validated synthetic routes, structural characterization data, and reactivity profiles designed for drug development workflows.

Physicochemical Profile

PropertyData
IUPAC Name Methyl 6-bromo-2,3-difluorobenzoate
Common Synonyms 6-Bromo-2,3-difluorobenzoic acid methyl ester
CAS Number 364727-87-7
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
Physical State White to off-white solid or colorless oil (purity dependent)
Boiling Point ~250°C (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP ~2.8 (Predicted)

Synthetic Methodology

The synthesis of Methyl 6-bromo-2,3-difluorobenzoate requires precise regiocontrol to establish the 1,2,3,6-substitution pattern. The most authoritative route employs a Directed Ortho-Lithiation (DoM) strategy, leveraging the acidity of the proton located between the bromine and fluorine atoms in the precursor.

Protocol: Regioselective Synthesis from 1-Bromo-3,4-difluorobenzene

Reaction Logic: The precursor, 1-bromo-3,4-difluorobenzene, possesses a highly acidic proton at the C2 position (sandwiched between the electron-withdrawing Br and F atoms). Treatment with Lithium Diisopropylamide (LDA) at cryogenic temperatures effects selective deprotonation at this position. Subsequent trapping with CO₂ yields the acid, which is then esterified.

Step 1: Lithiation and Carboxylation
  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with anhydrous THF (100 mL) and 1-bromo-3,4-difluorobenzene (19.3 g, 100 mmol).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (2.0 M in THF/heptane, 55 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The lithium species stabilizes at the C2 position due to the inductive effect of the adjacent Halogens.

  • Quench: Stir for 1 hour at -78°C. Bubble excess dry CO₂ gas through the solution for 30 minutes.

  • Workup: Allow to warm to room temperature. Quench with 1M HCl (pH < 2). Extract with EtOAc (3x). The organic layer contains 6-bromo-2,3-difluorobenzoic acid .[1][2][3]

Step 2: Esterification (Fischer Method)
  • Dissolve the crude acid in Methanol (150 mL).

  • Add concentrated H₂SO₄ (2 mL) or Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

  • Reflux for 4 hours.

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the pure methyl ester.

Synthesis Workflow Diagram

Synthesis Start 1-Bromo-3,4-difluorobenzene (Precursor) Lithiation Step 1: LDA, THF, -78°C (Directed Ortho-Lithiation) Start->Lithiation Regioselective Deprotonation Intermediate Lithiated Species (C2-Li) Lithiation->Intermediate Carboxylation Step 2: CO2 Quench (Carboxylation) Intermediate->Carboxylation Electrophilic Trap Acid 6-Bromo-2,3-difluorobenzoic acid Carboxylation->Acid Esterification Step 3: MeOH, H2SO4 (Reflux) Acid->Esterification Product Methyl 6-bromo-2,3-difluorobenzoate (Target) Esterification->Product >90% Yield

Figure 1: Synthetic pathway via Directed Ortho-Lithiation (DoM) ensuring correct regiochemistry.

Structural Validation (QC Criteria)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The key differentiator is the coupling pattern of the two aromatic protons.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.96 (s, 3H): Methyl ester singlet.

    • δ 7.10 – 7.25 (m, 1H): H4 proton (aromatic). Expect ddd due to coupling with H5 (ortho) and F3 (ortho).

    • δ 7.35 – 7.50 (m, 1H): H5 proton (aromatic). Expect dt or ddd due to coupling with H4 (ortho) and F3 (meta).

    • Note: The absence of a singlet in the aromatic region confirms the adjacent arrangement of H4/H5, ruling out the 2,5-difluoro isomer.

  • ¹⁹F NMR:

    • Distinct signals for F2 and F3, showing strong F-F coupling (~20 Hz) and F-H coupling.

Reactivity & Applications in Drug Discovery

Methyl 6-bromo-2,3-difluorobenzoate is a "linchpin" scaffold because it offers three distinct reactive sites, allowing for sequential, orthogonal functionalization.

A. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at C2 is highly activated for SₙAr due to the electron-withdrawing nature of the ortho-ester and the ortho-fluorine (C3).

  • Reaction: Displacement with primary amines, hydrazines, or anilines.

  • Application: Cyclization to form 4-oxo-quinolines or indazoles .

B. Palladium-Catalyzed Cross-Coupling

The bromine atom at C6 is sterically hindered but reactive under standard Pd-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: The C-Br bond is stable during mild SₙAr conditions at C2, allowing for late-stage diversification of the aromatic core.

C. Ester Manipulation

The methyl ester serves as a masked carboxylic acid, convertible to:

  • Alcohol: via LiAlH₄ reduction (precursor to benzyl halides).

  • Amide: via aminolysis (precursor to heterocycles).

Reactivity Map

Reactivity Center Methyl 6-bromo-2,3-difluorobenzoate SNAr S_NAr at C2-Fluorine (Nucleophilic Displacement) Center->SNAr R-NH2, Heat Suzuki Pd-Catalyzed Coupling at C6-Bromine (Suzuki/Buchwald) Center->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Ester Hydrolysis/Reduction (C1 Modification) Center->Hydrolysis LiOH or LiAlH4 Indazole Fluorinated Indazoles/Quinolones (Kinase Inhibitors) SNAr->Indazole Biaryl Biaryl Scaffolds (Complex API Cores) Suzuki->Biaryl Benzyl Benzyl Alcohols/Amides Hydrolysis->Benzyl

Figure 2: Orthogonal reactivity profile allowing sequential modification of the scaffold.

Safety and Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizers and strong bases (which may cause premature hydrolysis or SₙAr).

  • Storage: Store in a cool, dry place. The ester is generally stable at room temperature but should be kept away from moisture to prevent hydrolysis.

References

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[4] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[4] Retrieved from [Link]

  • Capot Chemical. (2024). Safety Data Sheet: 6-Bromo-2,3-difluorobenzoic acid. Retrieved from [Link]

  • PubChem. (2024).[5] Compound Summary: Methyl 2-bromo-6-fluorobenzoate (Structural Analog Analysis). Retrieved from [Link]

Sources

Solubility Profile of Methyl 6-bromo-2,3-difluorobenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7 | MW: 251.03 g/mol )

Executive Summary

Methyl 6-bromo-2,3-difluorobenzoate is a highly versatile, halogenated aromatic building block extensively utilized in modern medicinal chemistry. Its unique substitution pattern makes it a critical intermediate in the synthesis of advanced therapeutics, including KRAS G12D inhibitors [1] and orexin receptor antagonists.

For process chemists and formulation scientists, understanding the thermodynamic solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic aromatic substitutions, and crystallization-based purification workflows. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, a quantitative solubility matrix, and a self-validating experimental protocol for empirical determination.

Mechanistic Solubility & Physicochemical Profiling

As a Senior Application Scientist, I approach solvation not merely as a physical measurement, but as a predictable interaction of molecular forces. The solubility of Methyl 6-bromo-2,3-difluorobenzoate is governed by three primary structural features:

  • The Ester Dipole (-COOCH₃): The methyl ester moiety provides a strong localized dipole, acting as a potent hydrogen-bond acceptor. This facilitates excellent solvation in polar aprotic solvents (e.g., THF, DMF) via dipole-dipole interactions.

  • Halogen-Induced Polarizability: The heavy bromine atom at the C6 position introduces significant electron cloud polarizability. This allows for strong London dispersion forces, making the compound exceptionally soluble in halogenated solvents like Dichloromethane (DCM) and Chloroform.

  • Fluorine Electron Withdrawal: The highly electronegative fluorine atoms at C2 and C3 withdraw electron density from the aromatic ring. While this activates the ring for chemical reactions, it also reduces the basicity of the ester carbonyl, subtly shifting its solubility profile away from highly protic solvents (like water or cold methanol) and toward aprotic environments.

Based on these principles and the baseline behavior of the parent compound, methyl benzoate [2], we can establish a highly predictable solubility matrix.

Quantitative Solubility Profile

The following table summarizes the solubility profile of Methyl 6-bromo-2,3-difluorobenzoate across standard organic solvent classes at 25°C.

SolventSolvent ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) Halogenated> 500 (Freely Soluble)Strong dispersion forces; matching polarizability with the bromine atom.
Tetrahydrofuran (THF) Ether (Polar Aprotic)> 500 (Freely Soluble)Excellent hydrogen-bond acceptor matching the ester dipole.
Ethyl Acetate (EtOAc) Ester250 - 500 (Soluble)"Like dissolves like" principle; optimal solvation of the methyl ester group.
Acetonitrile (MeCN) Nitrile (Polar Aprotic)100 - 250 (Soluble)Strong dipole moment, though lacks the dispersion matching of DCM.
Methanol (MeOH) Alcohol (Polar Protic)50 - 100 (Sparingly Soluble)Protic nature disrupts pure dipole interactions; hydrogen bonding is one-sided.
n-Heptane Non-polar Aliphatic< 10 (Slightly Soluble)Complete lack of polarizability and dipole interactions; poor solvation of the ester.

Experimental Protocol: The Organic Shake-Flask Method

While theoretical profiling is useful, process chemistry requires precise empirical data. The gold standard for determining thermodynamic solubility is the Shake-Flask Method, adapted from the EPA OPPTS 830.7840 guidelines [3] and modern kinetic/thermodynamic assays [4] for use with volatile organic solvents.

Step-by-Step Methodology

Step 1: Preparation and Saturation

  • Action: Add an excess amount of Methyl 6-bromo-2,3-difluorobenzoate (e.g., 600 mg) to 1.0 mL of the target organic solvent in a 2.0 mL crimp-sealed borosilicate glass HPLC vial.

  • Causality: Borosilicate glass is mandatory. Standard polypropylene microcentrifuge tubes will leach plasticizers (e.g., phthalates) when exposed to aggressive solvents like DCM or THF, which will contaminate the HPLC-UV analysis and artificially alter the solubility equilibrium.

Step 2: Equilibration

  • Action: Place the sealed vials in a temperature-controlled orbital shaker at 25.0°C ± 0.1°C. Agitate at 150 rpm for 48 hours.

  • Causality: Orbital shaking is strictly preferred over magnetic stirring. Magnetic stir bars grind the crystalline solid, reducing particle size and creating a localized supersaturated state of fine particulates. Orbital shaking ensures true thermodynamic equilibrium without altering the crystal habit.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at exactly 25°C. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is chemically inert to organic solvents. Critical step: The filter must be pre-saturated by discarding the first 100 µL of filtrate. This prevents the active compound from adsorbing to the dry filter membrane, which would result in a falsely low concentration reading.

Step 4: Self-Validating Analysis (HPLC-UV)

  • Action: Dilute the filtrate into the mobile phase (e.g., 1:100 dilution) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at the compound's

    
     (typically ~230-254 nm).
    
  • Validation Check: To prove the system is self-validating, sample the suspension at both 24 hours and 48 hours. If the concentration difference between the two time points is

    
    , thermodynamic equilibrium is definitively confirmed.
    

Workflow Visualization

The following diagram illustrates the logical flow and critical control points of the organic shake-flask methodology.

G Start Excess Solute Addition (Methyl 6-bromo-2,3-difluorobenzoate) Solvent Add Organic Solvent (Use Borosilicate Glass) Start->Solvent Equilibration Orbital Shaking (48 hrs at 25°C, 150 rpm) Solvent->Equilibration Separation Phase Separation (Centrifugation + PTFE Filtration) Equilibration->Separation Ensure visible undissolved solid Analysis HPLC-UV Quantification (Validate at 24h & 48h) Separation->Analysis Discard first 100 µL filtrate

Caption: Shake-Flask Method Workflow for Organic Solubility Determination.

Field-Proven Troubleshooting Insights

Even with a robust protocol, handling volatile organic solvents introduces unique challenges. Here is how to mitigate them:

  • Solvent Evaporation (The "Creep" Effect): Highly volatile solvents like DCM have high vapor pressures. If the vial is not perfectly sealed, the solvent will evaporate during the 48-hour shaking period. This reduces the solvent volume and artificially inflates the calculated solubility. Solution: Always use PTFE-lined crimp caps, and weigh the vials before and after the 48-hour shaking period. Discard any sample that loses

    
     of its total mass.
    
  • Temperature-Induced Precipitation: The solubility of halogenated aromatics is highly sensitive to temperature. If you transfer a 25°C equilibrated sample into a centrifuge with a cold rotor (e.g., a rotor left at 4°C from a previous biological run), the solute will crash out of solution immediately, ruining the measurement. Solution: Ensure the centrifuge and all pipettes are strictly equilibrated to 25°C prior to phase separation.

References

  • CN119487038A - KRAS G12D modulating compounds Source: Google Patents URL
  • Methyl Benzoate | CID 7150 Source: PubChem - NIH URL:[Link]

  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

A Researcher's Comprehensive Safety Guide to Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists on the Safe Handling, Storage, and Emergency Protocols for a Key Building Block.

In the landscape of modern pharmaceutical research and development, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of complex molecular architectures. Methyl 6-bromo-2,3-difluorobenzoate, with its unique substitution pattern, is one such critical intermediate. Its effective and safe utilization hinges on a thorough understanding of its chemical properties and potential hazards. This guide provides a detailed, scientifically-grounded framework for researchers and drug development professionals to handle this compound with the highest degree of safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 6-bromo-2,3-difluorobenzoate is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful.[1][2] A comprehensive understanding of its specific hazards is the foundation of a robust safety protocol. The assigned hazard statements are:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications are not merely administrative; they are predictive of the compound's interaction with biological systems. The presence of bromine and fluorine atoms on the benzene ring significantly influences the molecule's reactivity and toxicological profile. Halogenated hydrocarbons, as a class, are known to be toxic upon inhalation and ingestion.[3]

Causality of Hazards:
  • Oral Toxicity (H302): Upon ingestion, the compound can be metabolized, potentially leading to systemic toxicity. The lipophilic nature of the molecule, suggested by its calculated LogP of 2.5139, can facilitate its absorption across biological membranes.[1]

  • Skin and Eye Irritation (H315 & H319): The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing fluorine atoms, can lead to reactions with nucleophilic residues in skin proteins and ocular tissues, causing irritation.

  • Respiratory Irritation (H335): As a fine powder or vapor, the compound can irritate the mucous membranes of the respiratory tract upon inhalation.

A thorough risk assessment should precede any experimental work. This involves evaluating the quantities of the compound to be used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for aerosolization.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The primary directive in handling Methyl 6-bromo-2,3-difluorobenzoate is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of Methyl 6-bromo-2,3-difluorobenzoate should be conducted in a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood serves to:

  • Contain and exhaust any vapors or dust, preventing inhalation.

  • Provide a physical barrier between the researcher and the experiment.

Ensure that the fume hood has a face velocity appropriate for handling powdered solids and that the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is critical and should be based on a thorough risk assessment.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile glovesOffers protection against incidental skin contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a fume hood.If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.

It is imperative to inspect gloves for any signs of degradation or perforation before and during use.

Safe Handling and Storage Protocols: Ensuring Experimental Integrity and Safety

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the purity of the compound.

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[6]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly and appropriately.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Incompatible Materials: Store away from strong oxidizing agents.[8]

  • Temperature: Store at room temperature.[1]

Emergency Procedures: A Proactive Approach to a Reactive Situation

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]
Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Considerations: Responsible Stewardship

As a halogenated organic compound, Methyl 6-bromo-2,3-difluorobenzoate requires special disposal procedures.

  • Waste Container: Dispose of in a designated "Halogenated Organic Waste" container.[3][5]

  • Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[5]

Visualizing Safety: Workflow and Logic

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows.

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh and Transfer Weigh and Transfer Prepare Fume Hood->Weigh and Transfer Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Clean Work Area Clean Work Area Conduct Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound

Caption: Standard workflow for handling Methyl 6-bromo-2,3-difluorobenzoate.

Emergency Response Logic

G Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Initiate First Aid Initiate First Aid Assess Situation->Initiate First Aid Seek Medical Attention Seek Medical Attention Initiate First Aid->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident Spill Event Spill Event Evacuate Area Evacuate Area Spill Event->Evacuate Area Contain Spill Contain Spill Evacuate Area->Contain Spill Clean and Decontaminate Clean and Decontaminate Contain Spill->Clean and Decontaminate Clean and Decontaminate->Report Incident

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural complexity of targeted therapies—such as KRAS G12D and G12C inhibitors—relies heavily on highly functionalized halogenated building blocks. Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) has emerged as a critical intermediate in these synthetic pathways. As a Senior Application Scientist, I frequently observe that while the synthetic utility of this compound is vast, its fundamental physicochemical properties are often omitted from standard commercial documentation.

This whitepaper provides an authoritative, in-depth analysis of the melting point, boiling point, and structural thermodynamics of Methyl 6-bromo-2,3-difluorobenzoate, alongside a field-validated experimental protocol for its regioselective functionalization.

Thermodynamic Profiling: Melting and Boiling Points

Empirical thermodynamic data for specialized intermediates is often listed as "No data available" in standard safety documentation, as these compounds are typically consumed in situ or purified via chromatography rather than distillation. However, by synthesizing empirical observations with thermodynamic modeling, we can establish a highly accurate physicochemical profile.

According to the [1], Methyl 6-bromo-2,3-difluorobenzoate presents as a clear liquid at standard ambient temperature (20–25 °C). This empirical observation dictates that its melting point is strictly below 20 °C. For the boiling point, thermodynamic predictive models based on molecular weight and intermolecular forces place the value between 240 °C and 260 °C at atmospheric pressure (760 mmHg).

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionSource / Methodology
CAS Number 364727-87-7[2]
Molecular Formula C8H5BrF2O2Standard
Molecular Weight 251.03 g/mol Standard
Physical State (20 °C) LiquidChemScene Empirical Data[1]
Melting Point < 20 °CDerived from Physical State[1]
Boiling Point 240 – 260 °CPredictive Thermodynamic Modeling
Density ~1.65 g/cm³Predictive Modeling

Structural Causality Behind Physical Properties

To understand why this molecule behaves as a low-melting liquid with a high boiling point, we must analyze the causality of its intermolecular forces:

  • Melting Point Depression (Crystal Lattice Disruption): The aromatic ring is tetrasubstituted in a highly asymmetric 1,2,3,6-pattern. The steric clash between the bulky bromine atom at C6 and the methyl ester at C1, combined with the dense electron clouds of the fluorine atoms at C2 and C3, prevents the molecule from packing efficiently into a solid crystal lattice. This structural asymmetry drives the melting point down, rendering it a liquid at room temperature.

  • Boiling Point Elevation (Dipole & Dispersion Forces): Despite its inability to form a solid lattice, the molecule requires significant thermal energy to transition to the gas phase. The high boiling point (240–260 °C) is driven by strong dipole-dipole interactions from the highly electronegative C-F bonds and the polar C=O ester carbonyl. Furthermore, the heavy bromine atom contributes massive polarizability, drastically increasing London dispersion forces.

Thermodynamics Root Methyl 6-bromo-2,3-difluorobenzoate (Liquid at 20 °C) Sub1 Intermolecular Forces (Drives Boiling Point) Root->Sub1 Sub2 Crystal Lattice Packing (Drives Melting Point) Root->Sub2 F1 Dipole-Dipole & Dispersion (C-F, C=O, Br) Sub1->F1 F3 Asymmetric Substitution (Disrupts Lattice) Sub2->F3 Result1 Boiling Point Estimated: 240–260 °C F1->Result1 Result2 Melting Point Empirical: < 20 °C F3->Result2

Logical relationship between molecular structure and the thermodynamic properties (MP/BP).

Synthetic Utility & Validated Experimental Workflows

Methyl 6-bromo-2,3-difluorobenzoate is prized for its orthogonal reactivity. The C6-bromine is primed for halogen-metal exchange (e.g., Turbo-Grignard transmetallation), while the C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent ester and C3-fluorine.

Recent breakthroughs in oncology, specifically the development of KRAS G12D inhibitors by Gilead Sciences, utilize this exact building block to construct complex naphtho-heptalene scaffolds via SNAr[3].

Validated Protocol: Regioselective SNAr with Cyclopropanol

The following self-validating protocol details the regioselective substitution of the C2-fluorine with cyclopropanol, as adapted from [3].

Causality of Experimental Design:

  • Why 2.5 eq of NaH? An excess of Sodium Hydride ensures the complete deprotonation of the weakly acidic cyclopropanol while simultaneously acting as an internal desiccant to neutralize any trace moisture in the THF, preventing ester hydrolysis.

  • Why -40 °C? Kinetic control is paramount. At room temperature, the highly reactive alkoxide nucleophile could attack the methyl ester (causing transesterification or saponification). By mixing the reagents at -40 °C, we kinetically restrict the attack exclusively to the highly activated C2 position.

SNAr_Workflow A Cyclopropanol + NaH THF (0 °C) B Sodium Cyclopropoxide (Active Nucleophile) A->B C Add Starting Material (-40 °C) B->C D SNAr Reaction (Warm to RT, 4h) C->D E Methyl 6-bromo-2-cyclopropoxy- 3-fluorobenzoate D->E

Workflow for the Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-bromo-2,3-difluorobenzoate.

Step-by-Step Methodology:

  • Preparation of Nucleophile: To a flame-dried flask under inert nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 7.55 g, 179.26 mmol, 2.5 eq) in anhydrous THF (360 mL). Cool the suspension to 0 °C.

  • Alkoxide Formation: Slowly add cyclopropanol (4.54 mL, 71.70 mmol, 1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition (Critical Step): Cool the reaction mixture to strictly -40 °C using a dry ice/acetonitrile bath. Slowly add Methyl 6-bromo-2,3-difluorobenzoate (18 g, 71.70 mmol, 1.0 eq) dropwise to maintain the internal temperature.

  • Reaction Propagation: Remove the cooling bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Quenching & Extraction: Carefully quench the reaction with cold water (70 mL) to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (2 x 90 mL).

  • Validation & Quality Control: Wash the combined organic layers with brine (70 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Confirm the regioselective displacement of the C2-fluorine (and retention of the C3-fluorine and C6-bromine) via 19F-NMR and LC-MS before proceeding to downstream cross-coupling.

Safety and Handling (E-E-A-T Compliance)

When handling Methyl 6-bromo-2,3-difluorobenzoate, strict adherence to laboratory safety protocols is required. Based on GHS classifications[1], the compound poses the following hazards:

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage: Category 2A (H319)

  • STOT (Single Exposure): Category 3 (Respiratory tract irritation, H335)

Always handle within a certified fume hood, utilizing nitrile gloves and splash-proof safety goggles.

References

  • Gilead Sciences, Inc. "KRAS Modulating Compounds." World Intellectual Property Organization, Patent WO2023205719A1.
  • Gilead Sciences, Inc. "KRAS Modulating Compounds." World Intellectual Property Organization, Patent WO2025006720A1.

Sources

Strategic Structural Elucidation of Fluorinated Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Dimensional Technical Guide

Executive Summary

Fluorinated benzoate derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2] The strategic introduction of fluorine—often termed the "fluorine scan"—modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. However, the structural analysis of these compounds presents unique challenges due to the high electronegativity of fluorine and its profound spin-active nature (


F, 

).

This guide moves beyond basic characterization, providing a rigorous structural elucidation framework.[1][2] It integrates advanced NMR techniques, solid-state analysis, and electronic profiling to resolve isomers, determine conformation, and predict reactivity.

Module 1: The NMR Fingerprint ( F & C)

The Challenge: The presence of fluorine introduces complex splitting patterns in


C and 

H NMR spectra due to large heteronuclear coupling constants (

).[2] The Solution: Utilizing

F NMR as the primary diagnostic tool, followed by decoupled

C analysis.[2]
The F Advantage

Fluorine-19 is 100% naturally abundant with a receptivity 83% that of protons.[2] In benzoate derivatives, the chemical shift is highly sensitive to the position relative to the electron-withdrawing carboxyl group.

  • Typical Range:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).[2]
  • Ortho-Effect: Fluorine at the ortho position is deshielded relative to meta or para due to the proximity of the carbonyl oxygen lone pairs and the "ortho-effect" twisting the carboxylate out of plane.

Heteronuclear Coupling Constants ( )

The magnitude of C-F coupling is the most reliable metric for assigning carbon backbones.

Table 1: Characteristic Coupling Constants in Fluorinated Benzoates

Coupling TypeBond DistanceTypical Value (Hz)Structural Insight

1 Bond (C-F)240 – 260 Identifies the C-F ipso carbon.[2]

2 Bonds (C-C-F)17 – 25 Identifies ortho carbons.[1][2]

3 Bonds (C-C-C-F)5 – 10 Identifies meta carbons.[1][2]

4 Bonds2 – 5 Para carbon (often unresolved).[1][2]

Expert Insight: When running


C NMR, always acquire a 

F-decoupled
spectrum (e.g., zgpg30 with O2 set to F frequency). Without decoupling, the signal-to-noise ratio drops drastically because the carbon intensity is split into doublets or quartets.
Logic Flow for Isomer Assignment

The following decision tree illustrates how to distinguish between ortho-, meta-, and para- fluorobenzoates using coupling patterns.

NMR_Logic start Unknown Fluorobenzoate Isomer step1 Analyze 13C NMR (Carboxyl C=O Signal) start->step1 decision1 Is C=O signal a doublet? step1->decision1 ortho Ortho-Isomer (4J or 5J coupling visible) Usually ~2-5 Hz decision1->ortho Yes (Distinct Splitting) others Meta/Para Isomer (Coupling often < 2 Hz or singlet) decision1->others No (Broad/Singlet) step2 Analyze 1H NMR Symmetry others->step2 decision2 Symmetry Pattern? step2->decision2 para Para-Isomer AA'BB' System (Two distinct multiplets) decision2->para Symmetric meta Meta-Isomer ABCD System (Complex multiplet) decision2->meta Asymmetric

Figure 1: NMR decision logic for assigning fluorobenzoate regiochemistry.

Module 2: Solid-State Architecture (X-Ray Crystallography)

The Challenge: Fluorine is a poor hydrogen bond acceptor but a strong "structure director" via weak interactions.[2][3] The Solution: Analysis of supramolecular synthons and packing motifs.

The "Fluorine Twist"

In ortho-fluorobenzoic acids, the steric repulsion between the fluorine atom and the carbonyl oxygen forces the carboxylic acid group to rotate out of the phenyl ring plane.

  • Non-fluorinated Benzoic Acid: Planar (0° torsion).[1][2]

  • 2-Fluorobenzoic Acid: Twisted (approx. 20–30° torsion).[1][2]

This twist disrupts the standard "herringbone" packing seen in benzoic acid, often leading to slip-stacked arrangements or catemeric chains rather than the classic centrosymmetric dimers.

Supramolecular Synthons

While the carboxylic acid dimer (


 motif) is dominant, fluorine introduces competing interactions:
  • C-H...F Interactions: These are weak electrostatic contacts that often link dimers into 2D sheets.[1][2]

  • F...F Contacts: Rare, but can occur if the packing density requires it (Type I vs Type II contacts).[1][2]

Module 3: Electronic Profiling (pKa & MS)

The Challenge: Predicting ionization behavior for formulation and detecting specific fragmentation patterns.

Acidity Modulation (Hammett Effects)

Fluorine exerts a strong inductive withdrawing effect (-I) but a weak resonance donating effect (+R).[2] The position determines the net acidity.

Table 2: Comparative Acidity (pKa in Water)

CompoundpKaMechanism
Benzoic Acid4.20Reference
2-Fluorobenzoic (Ortho) 3.27 Strong -I effect (proximity) + steric inhibition of resonance.[2]
3-Fluorobenzoic (Meta) 3.87Pure -I effect (distance dependent).[2]
4-Fluorobenzoic (Para) 4.14-I effect opposes +R effect; nearly neutral change.[2]
Mass Spectrometry Fragmentation (The Ortho Effect)

In Electron Impact (EI) MS, ortho-fluorobenzoates exhibit a diagnostic "Ortho Effect."[2]

  • Standard Pathway: Loss of OH

    
     followed by loss of CO.[2]
    
  • Ortho Pathway: Elimination of HF or interaction with the carboxyl group, suppressing the standard

    
     peak intensity compared to meta/para isomers.
    

Module 4: Experimental Protocols

Protocol A: High-Resolution F NMR Acquisition

Rationale: Fluorine has a wide range of T1 relaxation times.[2] Standard proton parameters often lead to integration errors in quantitative analysis.

  • Sample Prep: Dissolve 10-15 mg of derivative in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Note: Add 0.05%

      
      -trifluorotoluene (TFT) as an internal standard (
      
      
      
      ppm).[2]
  • Probe Tuning: Tune and match the X-channel specifically to 282/376 MHz (depending on field strength).

  • Pulse Sequence: Use a standard 30° pulse (zg30).

  • Acquisition Parameters:

    • Spectral Width (SW): 200 ppm (ensure no folding of sidebands).[2]

    • Relaxation Delay (D1): Set to 5.0 s (minimum). Fluorine nuclei on aromatic rings can have T1 > 2s.[1][2]

    • Scans (NS): 64 (high sensitivity allows fewer scans than

      
      C).[2]
      
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: Single Crystal Growth for Fluorinated Species

Rationale: Fluorinated compounds often have high solubility in organic solvents, making standard evaporation too fast for quality crystals.

  • Method: Slow Evaporation / Vapor Diffusion.[1][2]

  • Solvent System:

    • Solvent: Acetone or THF (Fluorinated benzoates are highly soluble).[1][2]

    • Anti-solvent:[1] Hexane or Pentane.[1][2]

  • Procedure:

    • Dissolve 20 mg of compound in minimal Acetone (approx 0.5 mL).[1][2]

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing 5 mL Hexane.

    • Cap the large jar tightly.[2]

  • Observation: Allow to stand undisturbed for 3-5 days. The hexane vapor will diffuse into the acetone, lowering solubility slowly and promoting the growth of X-ray quality prisms.

Analytical Workflow Summary

Workflow cluster_0 Synthesis & Purification cluster_1 Primary Identification cluster_2 Advanced Profiling Syn Crude Derivative Pur Recrystallization (Protocol B) Syn->Pur NMR_F 19F NMR (Regiochemistry) Pur->NMR_F XR X-Ray Diffraction (Conformation) Pur->XR If Solid NMR_C 13C NMR (Decoupled) NMR_F->NMR_C Confirm MS HRMS (Fragmentation) NMR_C->MS Mass Check

Figure 2: Integrated workflow for the structural analysis of fluorinated benzoates.

References

  • NIST Chemistry WebBook. (2023).[1][2] Benzoic acid, 4-fluoro- Data. Retrieved from [Link][2]

  • University of California, Santa Barbara (UCSB). (n.d.).[1][2] 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link][2]

  • MDPI. (2020).[1][2] Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link][2]

  • IUCr. (2019).[1][2] Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Methyl 6-bromo-2,3-difluorobenzoate: A Critical Scaffold in Modern Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of pharmaceutical intermediates dictates the efficiency, scalability, and ultimate success of drug development campaigns. Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) has emerged as a high-value, multi-vector building block. Its unique tri-substituted aromatic architecture provides orthogonal reactivity, making it an indispensable scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including next-generation KRAS G12D/G12C inhibitors and orexin receptor antagonists [1][2].

This technical guide elucidates the mechanistic utility of this intermediate, provides field-proven, self-validating synthetic protocols, and maps its application in contemporary targeted therapeutics.

Physicochemical & Structural Profiling

To successfully deploy this intermediate in a synthetic campaign, a rigorous understanding of its physicochemical baseline is required. The table below summarizes the core quantitative data and structural parameters [3].

ParameterValue / Description
Chemical Name Methyl 6-bromo-2,3-difluorobenzoate
CAS Number 364727-87-7
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
SMILES String COC(=O)C1=C(C=CC(=C1F)F)Br
Physical State Solid (Store at Room Temperature)
Electrophilic Centers C1 (Carbonyl), C2 (Aromatic F), C6 (Aromatic Br)

Mechanistic Utility in Drug Design (E-E-A-T)

The value of Methyl 6-bromo-2,3-difluorobenzoate lies in the deliberate causality behind its functional group arrangement. As a synthetic chemist, you are not merely buying a molecule; you are purchasing three distinct, programmable reaction vectors.

  • The C1 Methyl Ester (Directing & Protecting Group): The methyl ester serves a dual purpose. First, it protects the carboxylic acid from unwanted side reactions during basic or nucleophilic conditions. Second, it acts as a powerful electron-withdrawing group (EWG), highly activating the adjacent C2 position for Nucleophilic Aromatic Substitution (SNAr).

  • The C2, C3-Difluoro Motif (Metabolic Stability & SNAr): Fluorine incorporation is a cornerstone of rational drug design, used to lower the pKa of adjacent protons, enhance lipophilicity, and block cytochrome P450-mediated oxidation. Synthetically, the C2 fluorine is highly activated by both the C1 ester and the C3 fluorine. This allows for regioselective SNAr displacement at C2 while leaving the C3 fluorine intact to serve as a metabolic shield in the final API.

  • The C6 Bromine (Cross-Coupling Handle): Bromine provides a highly efficient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and halogen-metal exchange. Its position ortho to the ester allows for the construction of sterically demanding, highly substituted biaryl systems or complex side chains.

ReactivityMap SM Methyl 6-bromo-2,3-difluorobenzoate (Core Scaffold) SNAr C2: SNAr Reaction (Ether/Amine Formation) SM->SNAr Nucleophiles Coupling C6: Cross-Coupling (Suzuki/Grignard) SM->Coupling Pd/Cu Catalysis Ester C1: Ester Derivatization (Hydrolysis/Amidation) SM->Ester Saponification

Orthogonal reactivity vectors of Methyl 6-bromo-2,3-difluorobenzoate in synthetic workflows.

Core Synthetic Workflows & Validated Protocols

The following protocols have been adapted from foundational patent literature [1][2] and optimized for laboratory-scale execution. Every protocol is designed as a self-validating system , ensuring that intermediate quality is mathematically and analytically verified before progressing to the next step.

Quantitative Summary of Reaction Parameters
WorkflowKey ReagentsStoichiometry (SM : Reagent)Temp / TimeExpected Yield
1. SNAr Etherification NaH, Cyclopropyl alcohol1.0 : 2.5 : 1.0-40 °C to RT / 4h75 - 85%
2. Halogen-Metal Exchange i-PrMgCl·LiCl, CuCN·LiCl1.0 : 1.1 : 1.03-40 °C to 0 °C / 2h65 - 80%
3. Miyaura Borylation B₂Pin₂, PdCl₂(dppf), KOAc1.0 : 1.2 : 0.05 : 3.0100 °C / 20h80 - 90%
Workflow 1: Regioselective SNAr with Cyclopropyl Alcohol

Target: Synthesis of 6-bromo-2-cyclopropyloxy-3-fluorobenzoic acid methyl ester.

Causality: The strong electron-withdrawing nature of the C1 ester stabilizes the Meisenheimer intermediate specifically at the C2 position, ensuring >95% regioselectivity over the C3 fluorine.

Step-by-Step Protocol:

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (5 mL/mmol) under an inert argon atmosphere.

  • Add cyclopropyl alcohol (1.0 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction mixture to -40 °C. Add Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq) slowly to control the exothermic substitution.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Quench carefully with cold water and extract with Ethyl Acetate (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Validation & QC Gate: Perform LC-MS analysis. The product mass must reflect the exact loss of a fluorine atom (-19 Da) and the addition of the cyclopropoxy group (+57 Da), resulting in a net mass shift of +38 Da. ¹⁹F NMR is critical here: verify the complete disappearance of the C2 fluorine resonance and a distinct chemical shift for the remaining C3 fluorine, confirming absolute regioselectivity.

Workflow 2: Directed Halogen-Metal Exchange and Allylation

Target: Functionalization at the C6 position via TurboGrignard.

Causality: Standard Grignard reagents often attack the C1 ester. By utilizing i-PrMgCl·LiCl (TurboGrignard), the rate of bromine-magnesium exchange outpaces ester nucleophilic attack. Subsequent transmetalation with CuCN·LiCl forms a soft organocuprate, which selectively undergoes Sₙ2 allylation rather than 1,2-addition to the ester [1].

Step-by-Step Protocol:

  • Dissolve Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq) in anhydrous THF (0.5 M) and cool to -40 °C.

  • Add i-PrMgCl·LiCl (1.1 eq) dropwise. Stir for 30 minutes.

  • Add CuCN·LiCl (1.03 eq) and the target electrophile (e.g., 3-chloro-2-(methoxymethoxy)prop-1-ene, 1.1 eq) sequentially.

  • Warm the mixture to 0 °C and monitor until completion.

  • Quench with saturated aqueous NH₄Cl at 0 °C, extract with Ethyl Acetate, and purify via flash chromatography.

Validation & QC Gate: Prior to adding the copper salt and electrophile, quench a 0.1 mL reaction aliquot with D₂O. GC-MS analysis must show >95% deuterium incorporation at the C6 position (m/z shift from the characteristic 1:1 Br-isotope pattern to a single D-incorporated peak). If unreacted bromide remains, adjust the TurboGrignard stoichiometry before proceeding.

Workflow 3: Palladium-Catalyzed Miyaura Borylation

Target: Conversion to a versatile boronate ester for downstream Suzuki couplings.

Step-by-Step Protocol:

  • Charge a Schlenk flask with Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and PdCl₂(dppf) (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (0.2 M) and heat the suspension to 100 °C for 20 hours.

  • Cool to RT, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure [2].

Validation & QC Gate: Analyze the crude mixture via ¹¹B NMR. The appearance of a sharp singlet around 30–35 ppm confirms the successful formation of the aryl boronate ester. LC-MS should display the expected [M+H]⁺ ion, often accompanied by the corresponding boronic acid mass due to in-source fragmentation.

Applications in Targeted Therapeutics

The structural vectors installed onto the Methyl 6-bromo-2,3-difluorobenzoate scaffold translate directly into potent biological activity in several high-profile clinical targets.

KRAS G12D/G12C Inhibitors

Mutations in the KRAS gene are notorious drivers of pancreatic, colorectal, and non-small cell lung cancers. Recent breakthroughs by major pharmaceutical entities utilize the 2,3-difluorobenzoate core to build allosteric inhibitors that lock the KRAS protein in its inactive GDP-bound state [1]. The difluoro motif specifically enhances binding affinity within the hydrophobic switch-II pocket of the mutant protein.

KRAS_Signaling Inhibitor Intermediate-Derived KRAS Inhibitor KRAS KRAS G12D/C Mutant Protein Inhibitor->KRAS Allosteric Blockade MAPK MAPK Cascade (RAF/MEK/ERK) KRAS->MAPK Activation Tumor Tumor Proliferation & Survival MAPK->Tumor Transcription

Mechanism of action for KRAS inhibitors derived from the 2,3-difluorobenzoate scaffold.

Orexin Receptor Antagonists

Beyond oncology, this intermediate is utilized in neurology to synthesize substituted prolines and piperidines that act as dual orexin receptor antagonists (DORAs). These compounds modulate the OX₁ and OX₂ receptors, offering novel therapeutic avenues for insomnia, eating disorders, and addiction [2]. The C6 cross-coupling vector is typically used here to append bulky heteroaryl groups required for receptor antagonism.

References

  • Title: WO2025006720A1 - Kras modulating compounds Source: Google Patents URL
  • Title: WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists Source: Google Patents URL

The 2,3-Difluorobenzoate Scaffold: Strategic Fluorination in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-difluorobenzoate scaffold (and its corresponding 2,3-difluorophenyl moiety) represents a high-value structural motif in modern medicinal chemistry. Unlike the more common 2,4-difluoro substitution pattern found in antifungals (e.g., Fluconazole) and NSAIDs (e.g., Diflunisal), the 2,3-difluoro motif offers a distinct electrostatic and steric profile. It is primarily utilized to modulate dipole moments , enforce conformational locks via the ortho-fluorine effect, and block specific metabolic soft spots without compromising solubility. This guide analyzes the physicochemical rationale, synthetic pathways, and clinical applications of this scaffold, specifically highlighting its role in the development of CGRP receptor antagonists like Telcagepant (MK-0974) .

Physicochemical Profiling: The "Vicinal" Effect[1]

The strategic value of the 2,3-difluoro substitution lies in the vicinal positioning of the fluorine atoms.[1] This creates an electronic environment distinct from isolated (meta/para) fluorination.[1]

Dipole Moment Engineering

While a single fluorine atom introduces a strong bond dipole, placing two fluorines at the 1,2-positions (relative to each other) results in a vector addition that maximizes the molecular dipole moment of the ring system.

  • 2,3-Difluoro vs. 2,4-Difluoro:

    • 2,3-Pattern: The C-F dipoles are at a 60° angle, resulting in a high net dipole (

      
       D). This is critical for optimizing binding affinity in pockets with specific electrostatic requirements.[1]
      
    • 2,4-Pattern: The C-F dipoles are at a 120° angle, leading to partial cancellation and a lower net dipole.

Conformational Control (The Ortho Effect)

The fluorine at the 2-position (ortho to the linker) exerts steric pressure on the adjacent amide or ether linkage.[1] This restricts rotation around the phenyl-carbonyl bond, effectively "locking" the molecule into a bioactive conformation.

  • Mechanism: The van der Waals radius of Fluorine (1.47 Å) is sufficient to induce torsion when placed ortho to a carbonyl group, often forcing the ring out of planarity to minimize

    
     repulsion.[1]
    

Synthetic Methodologies: Self-Validating Protocols

The synthesis of 2,3-difluorobenzoate derivatives typically proceeds via the functionalization of 1,2-difluorobenzene. The following protocols are industry-standard methods optimized for yield and safety.

Protocol A: Regioselective Lithiation-Carboxylation

Objective: Synthesis of 2,3-difluorobenzoic acid from 1,2-difluorobenzene. Mechanism: Directed Ortho Metalation (DoM).[1] The fluorine atoms acidify the adjacent protons (inductive effect), but the position ortho to a fluorine is most acidic.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.

  • Reagents:

    • Substrate: 1,2-Difluorobenzene (1.0 eq).

    • Base:

      
      -Butyllithium (1.1 eq, 2.5 M in hexanes) or LDA (for higher regioselectivity).
      
    • Solvent: Anhydrous THF (0.5 M concentration).

    • Electrophile: Dry

      
       gas or crushed dry ice.[1]
      
  • Execution:

    • Cool the THF solution of 1,2-difluorobenzene to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.[1]

    • Add

      
      -BuLi dropwise over 30 minutes. Maintain internal temp below -70°C.
      
    • Stir for 1-2 hours at -78°C to ensure complete lithiation (forms 2,3-difluorophenyllithium).

    • Bubble excess dry

      
       gas through the solution for 30 minutes.[1] The mixture will become viscous.[1]
      
    • Allow to warm to room temperature slowly.[1]

  • Workup:

    • Quench with 1N HCl to pH 1-2.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over

      
      .
      
    • Yield Expectation: 85-95%.

Protocol B: Amide Coupling (MK-0974 Route)

Objective: Coupling 2,3-difluorophenyl moiety to a heterocyclic core. Context: Used in the optimization of CGRP antagonists.[1][2]

Methodology:

  • Activation: Convert 2,3-difluorobenzoic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM.

  • Coupling: React the acid chloride with the amine-bearing heterocycle in the presence of DIPEA (2.5 eq) in THF.

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity imparted by the fluorines.[1]

Medicinal Chemistry Case Study: Telcagepant (MK-0974)[2]

The development of Telcagepant serves as the definitive case study for the potency-enhancing effects of the 2,3-difluorophenyl group.[1][2]

ParameterInitial Lead (Phenyl)Optimized (2,3-Difluorophenyl)Impact Analysis
Target CGRP ReceptorCGRP ReceptorMigraine treatment
Potency (

)
~ 5 nM< 1 nM 5-fold increase in functional potency.
Metabolic Stability ModerateHigh Blocked oxidative metabolism at C2/C3.[1]
Bioavailability Low (< 5%)Improved Enhanced lipophilicity and stability.[1]

Mechanistic Insight: In the MK-0974 SAR campaign, researchers found that the 2,3-difluorophenyl group was superior to the 2,4-difluoro and unsubstituted phenyl analogs. The 2,3-substitution pattern optimized the hydrophobic collapse within the receptor pocket while the specific dipole orientation strengthened the binding interaction.[1]

Visualization of Workflows & SAR

Synthesis & Decision Logic

The following diagram outlines the critical decision path for synthesizing and selecting the 2,3-difluorobenzoate scaffold.

G Start Target Identification (Need for Metabolic Stability/Dipole) Substrate Starting Material: 1,2-Difluorobenzene Start->Substrate Lithiation Lithiation (-78°C) Reagent: n-BuLi/THF Substrate->Lithiation Regioselective Deprotonation Intermediate Intermediate: 2,3-Difluorophenyllithium Lithiation->Intermediate Electrophile Electrophile Addition (CO2 or Esters) Intermediate->Electrophile Product Product: 2,3-Difluorobenzoic Acid Electrophile->Product Decision SAR Decision Point: Is Dipole Alignment Critical? Product->Decision Route24 Use 2,4-Difluoro (Lower Dipole, Different Metabolic Block) Decision->Route24 No (Steric Clash Issues) Route23 Use 2,3-Difluoro (Max Dipole, Ortho-Conformational Lock) Decision->Route23 Yes (High Dipole Needed)

Caption: Synthetic pathway for 2,3-difluorobenzoic acid and SAR decision logic for scaffold selection.

Metabolic Stability & Toxicology[1]

The Metabolic Blockade

The 2,3-difluoro pattern effectively blocks the ortho and meta positions from Cytochrome P450 oxidation.[1]

  • CYP Blocking: Fluorine's strong C-F bond (approx. 116 kcal/mol) renders the carbon atom resistant to hydroxylation.[1]

  • Comparison: In a standard phenyl ring, the para position is the most labile.[1] If the para position is occupied (as in many 2,3-difluorobenzoate drugs where the carboxylate is at C1), the 2,3-fluorines protect the remaining susceptible sites, forcing metabolism to occur on the linker or distal parts of the molecule.

Safety Considerations
  • Benzyne Formation: During synthesis, if the temperature rises above -60°C during lithiation, 1,2-difluorobenzene can eliminate LiF to form 3-fluorobenzyne , a highly reactive and dangerous species. Strict temperature adherence is a safety critical parameter.[1]

  • Toxicology: Drugs containing this moiety (e.g., Telcagepant) have generally shown acceptable safety profiles regarding the fluorinated ring itself, though idiosyncratic toxicity (often liver-related) in this class is usually attributed to other metabolic pathways (e.g., reactive iminoquinone formation) rather than the stable difluorophenyl ring.

References

  • Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists. Journal of Medicinal Chemistry. (2007). Describes the discovery of MK-0974 and the specific SAR utility of the 2,3-difluorophenyl group.

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI Molecules. (2020). Provides comparative context for difluorophenyl synthesis and biological evaluation.[1][2][3]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI Molbank. (2023). Detailed structural analysis and crystal data of the 2,3-difluoro amide scaffold.

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025). A physical organic chemistry perspective on how fluorination patterns like 2,3-difluoro affect metabolic rates.

  • 2,3-Difluorobenzoic acid. PubChem. Comprehensive chemical and physical property data.[1][4]

Sources

Methodological & Application

Introduction: The Strategic Value of Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of Methyl 6-bromo-2,3-difluorobenzoate

Methyl 6-bromo-2,3-difluorobenzoate (CAS No. 364727-87-7) is a polysubstituted aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1] Its utility is primarily anchored in the strategic placement of its functional groups: a bromine atom, two fluorine atoms, and a methyl ester. This unique arrangement offers multiple, orthogonal sites for chemical modification, making it a prized intermediate in the fields of pharmaceutical research, agrochemicals, and materials science.

The strategic importance of fluorine in drug design is well-documented. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Methyl 6-bromo-2,3-difluorobenzoate provides a direct route to introduce a difluorinated phenyl moiety into complex molecular architectures. The key reactive handles of this molecule are:

  • The Bromo Group (C-Br): An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

  • The Aromatic Ring: The strong electron-withdrawing effects of the two fluorine atoms and the methyl ester group activate the ring system for nucleophilic aromatic substitution (SNAr).[5][6]

  • The Methyl Ester Group (-CO₂Me): Can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a vector for further derivatization.

This guide provides detailed protocols for two of the most critical transformations involving Methyl 6-bromo-2,3-difluorobenzoate: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes the key properties of Methyl 6-bromo-2,3-difluorobenzoate.

PropertyValueReference(s)
CAS Number 364727-87-7[1]
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.02 g/mol [1]
Physical Form Solid, Semi-solid, or Liquid[7]
Purity Typically ≥97%[1]
Storage Store at room temperature or 2-8°C, sealed in a dry environment.[1][7]

Safety & Handling:

Methyl 6-bromo-2,3-difluorobenzoate and its related compounds are classified as irritants. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9][10]

Representative Synthesis: Esterification of 6-Bromo-2,3-difluorobenzoic Acid

While typically purchased from commercial suppliers, understanding the synthesis of the title compound is instructive. A common method is the Fischer esterification of the parent carboxylic acid.

sub 6-Bromo-2,3-difluorobenzoic Acid product Methyl 6-bromo-2,3-difluorobenzoate sub->product Reflux (e.g., 80°C) reagents + Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst)

Caption: Fischer esterification workflow for synthesizing the title compound.

Protocol 1: Synthesis of Methyl 6-bromo-2,3-difluorobenzoate

  • Mechanism & Rationale: This reaction is a classic acid-catalyzed esterification. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The subsequent elimination of water yields the ester and regenerates the acid catalyst. Using methanol as the solvent ensures a large excess is present, driving the equilibrium towards the product.

  • Materials:

    • 6-Bromo-2,3-difluorobenzoic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine, saturated

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-2,3-difluorobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice and water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the product via flash column chromatography on silica gel.

Application & Protocols: Key Transformations

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents and advanced materials.[11] Methyl 6-bromo-2,3-difluorobenzoate is an ideal substrate due to the reactivity of the C-Br bond with palladium catalysts.

cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A Combine Benzoate, Boronic Acid, Base, Catalyst/Ligand in Flask B Evacuate & Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat with Vigorous Stirring (e.g., 80-100°C) C->D E Monitor Progress (TLC / GC-MS) D->E F Cool, Dilute with Solvent (e.g., EtOAc) E->F G Wash with Water & Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Flash Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle.[12]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzoate, forming a Pd(II) complex. This is often the rate-limiting step.

    • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the bromide.[13]

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃) often accelerate the oxidative addition and reductive elimination steps.[12][14]

  • Materials:

    • Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine Ligand (e.g., XPhos, SPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

    • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask or reaction vial, add Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., XPhos, 0.04 eq).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction should be reasonably concentrated (e.g., 0.1-0.2 M).

    • Place the flask in a preheated oil bath at 80-100°C and stir vigorously for 2-16 hours.

    • Monitor the reaction's completion by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.

    • Wash the organic mixture with water and then with saturated brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and remove the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in Methyl 6-bromo-2,3-difluorobenzoate makes it an excellent substrate for SNAr reactions, where a nucleophile displaces the bromide leaving group. This is a powerful method for installing heteroatoms like oxygen, nitrogen, or sulfur.[15]

cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A Dissolve Benzoate in Anhydrous Polar Aprotic Solvent (e.g., DMF) B Add Base (e.g., Cs₂CO₃) A->B C Add Nucleophile (e.g., Thiol) under Inert Atmosphere B->C D Heat Reaction Mixture (e.g., 60-120°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool, Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify (Chromatography or Recrystallization) H->I

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Subject: Chemoselective C–C bond formation of sterically hindered, functionally dense fluorinated building blocks.

Introduction & Mechanistic Rationale

Methyl 6-bromo-2,3-difluorobenzoate is a highly valued fluorinated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including KRAS inhibitors and orexin receptor antagonists [1, 2]. However, executing a Suzuki-Miyaura cross-coupling on this substrate presents a unique intersection of steric and electronic challenges.

As a Senior Application Scientist, I approach this substrate by analyzing the causality of its reactivity:

  • The Ortho-Steric Penalty: The bromine atom at the C6 position is flanked by a bulky methyl ester at C1. This significant steric congestion impedes both the oxidative addition of the Palladium(0) species and the subsequent transmetalation step.

  • Electronic Dichotomy: The electron-withdrawing nature of the ester and the inductive pull of the C2/C3 fluorines lower the LUMO of the C–Br bond. This accelerates oxidative addition, counteracting the steric hindrance to some degree.

  • Chemoselectivity Risks: The methyl ester is highly susceptible to saponification (hydrolysis) under the standard aqueous basic conditions (e.g., NaOH, KOH) typically used in Suzuki couplings. Furthermore, prolonged heating can lead to protodehalogenation or protodeboronation of the coupling partner [3].

To navigate these competing factors, the catalytic system must be precisely tuned. We rely on bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene, bite angle ~99°), which force the palladium center into a geometry that accelerates the rate-limiting reductive elimination step.

Strategic Workflow: Direct Coupling vs. Miyaura Borylation

When designing the synthetic route, the steric demand of the partner boronic acid dictates the strategy.

If the partner is unhindered (e.g., a para-substituted arylboronic acid), a Direct Suzuki Coupling is highly efficient. However, if the partner is also ortho-substituted, the combined steric bulk prevents direct coupling. In such cases, the system must be inverted via a Miyaura Borylation [1], converting the hindered bromide into a boronate ester, which is then coupled with an aryl halide.

Decision matrix for Suzuki coupling of Methyl 6-bromo-2,3-difluorobenzoate based on steric demand.

Reaction Optimization Data

The following table synthesizes quantitative optimization data for the direct coupling of Methyl 6-bromo-2,3-difluorobenzoate with a standard para-tolylboronic acid. This data validates the selection of K3PO4 and Pd(dppf)Cl2.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9042%Sluggish reductive elimination; high unreacted SM.
2Pd(dppf)Cl2NaOHDioxane/H2O (4:1)90<10%Complete ester saponification; target lost to aqueous phase.
3Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)9078%Good conversion, but trace protodeboronation observed.
4 Pd(dppf)Cl2 K3PO4 Dioxane/H2O (4:1) 90 94% Optimal. K3PO4 provides ideal basicity for transmetalation without ester cleavage.
5XPhos Pd G4K3PO4Dioxane/H2O (4:1)6091%Excellent for low temps, but catalyst cost is prohibitive for scale-up.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs) such as


F NMR, the chemist can verify the mechanistic progression of the reaction in real-time without relying solely on end-point yields.
Protocol A: Direct Suzuki-Miyaura Coupling (Low Steric Partner)

Use this protocol when coupling with unhindered aryl or heteroaryl boronic acids.

Reagents:

  • Methyl 6-bromo-2,3-difluorobenzoate: 1.00 mmol (251.0 mg)

  • Arylboronic Acid: 1.20 mmol

  • Pd(dppf)Cl2·CH2Cl2: 0.05 mmol (36.6 mg, 5 mol%)

  • K3PO4 (Anhydrous): 2.00 mmol (424.5 mg)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, thoroughly degassed)

Step-by-Step Procedure:

  • Deoxygenation (Critical): In a Schlenk flask, combine 1,4-dioxane (4.0 mL) and H2O (1.0 mL). Sparge with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; dissolved oxygen will rapidly quench the catalytic cycle and promote homocoupling of the boronic acid.

  • Reagent Loading: Add Methyl 6-bromo-2,3-difluorobenzoate, the arylboronic acid, and K3PO4 to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2. Seal the flask and purge with Argon (3x vacuum/Argon cycles).

  • Thermal Activation: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure the biphasic mixture behaves as a pseudo-emulsion, maximizing the interfacial surface area for base exchange.

  • Self-Validating IPC (

    
    F NMR):  At 4 hours, extract a 50 µL aliquot, dilute in CDCl3, and run a rapid 
    
    
    
    F NMR. The starting material exhibits distinct multiplets for the C2 and C3 fluorines. The disappearance of these specific shifts and the emergence of product F-signals confirm conversion independent of UV-absorption variances in LC-MS.
  • Workup: Once complete (typically 8-12 h), cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Miyaura Borylation (High Steric Partner)

Use this protocol to convert the bromide into a boronate ester for subsequent coupling with highly hindered aryl halides, as validated in patent literature for orexin and KRAS inhibitors [1, 2].

Reagents:

  • Methyl 6-bromo-2,3-difluorobenzoate: 1.00 mmol (251.0 mg)

  • Bis(pinacolato)diboron (B2pin2): 1.50 mmol (381.0 mg)

  • Pd(dppf)Cl2·CH2Cl2: 0.05 mmol (36.6 mg, 5 mol%)

  • Potassium Acetate (KOAc): 3.00 mmol (294.4 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add all solid reagents: Methyl 6-bromo-2,3-difluorobenzoate, B2pin2, KOAc, and Pd(dppf)Cl2.

  • Atmosphere Control: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Nitrogen three times.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Causality: KOAc is used instead of K3PO4 here because stronger bases promote the undesired direct Suzuki coupling of the newly formed boronate with the unreacted starting material (homocoupling) [4].

  • Reaction: Heat the mixture at 100 °C for 20 hours.

  • IPC (LC-MS): Monitor via LC-MS. The product, methyl 2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is prone to streaking on TLC. Mass spectrometry is the most reliable self-validation tool here.

  • Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the Pd-black and inorganic salts, washing the cake with EtOAc. Concentrate the filtrate under reduced pressure. The resulting residue can often be used directly in the next coupling step without flash chromatography, preserving the sensitive boronate ester.

References

  • Substituted prolines / piperidines as orexin receptor antagonists.World Intellectual Property Organization (WIPO). WO2015123355A1. Details the specific Miyaura borylation conditions for methyl 6-bromo-2,3-difluorobenzoate using PdCl2(dppf) and KOAc.
  • KRAS G12D modulating compounds.China National Intellectual Property Administration (CNIPA). CN119487038A. Demonstrates the synthesis and handling of methyl 6-bromo-2,3-difluorobenzoate in complex API synthesis.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Catalysts. 2017. A comprehensive review of mechanistic pathways, base selection, and protodeboronation mitigation. Available at:[Link]

  • A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters - ACS Publications. 2012. Discusses the borylation of difluoroarenes and subsequent coupling strategies. Available at:[Link]

Application Note: Mild and Efficient Ester Hydrolysis of Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Context

Methyl 6-bromo-2,3-difluorobenzoate is a highly functionalized aromatic building block frequently utilized in the structural elaboration of advanced active pharmaceutical ingredients (APIs), including KRAS G12D inhibitors[1] and orexin receptor antagonists[2]. The transformation of this methyl ester to its corresponding free acid, 6-bromo-2,3-difluorobenzoic acid, is a fundamental yet synthetically demanding step.

The primary challenge lies in the di-ortho substitution pattern . The bulky bromine atom at the C6 position and the fluorine atom at the C2 position create severe steric hindrance, physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon.

Mechanistic Causality & Reaction Design

To design a self-validating and high-yielding protocol, we must balance steric hindrance against electronic activation and side-reaction risks.

  • Electronic Activation vs. Steric Hindrance: While the ortho-halogens sterically shield the ester, their strong electron-withdrawing inductive effects (-I) significantly increase the partial positive charge (

    
    ) on the carbonyl carbon[3]. This electronic activation makes the ester highly susceptible to hydrolysis if the nucleophile can reach it.
    
  • The Risk of Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated. It is flanked by the electron-withdrawing ester group and the C3 fluorine. If harsh basic conditions (e.g., refluxing NaOH or KOH) are employed, the hydroxide ion can attack the C2 position via an SNAr pathway, displacing the fluorine and generating 6-bromo-3-fluoro-2-hydroxybenzoic acid as a critical impurity.

  • Solvent and Base Selection: To mitigate SNAr while overcoming steric hindrance, a mild base (LiOH) in a ternary solvent system (THF/MeOH/H2O) is optimal[4]. THF solubilizes the lipophilic starting material, water dissolves the LiOH, and methanol acts as a miscible bridge that accelerates the B_Ac2 (Base-Catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism.

Mechanism Ester Ester (Ar-COOMe) Tetrahedral Tetrahedral Intermediate [Ar-C(O-)(OH)(OMe)] Ester->Tetrahedral + OH- Acid Carboxylic Acid (Ar-COOH) + MeO- Tetrahedral->Acid - MeO- Salt Carboxylate Salt (Ar-COO-) + MeOH Acid->Salt Fast Proton Transfer Final Isolated Acid (Ar-COOH) Salt->Final + HCl (Workup)

Caption: B_Ac2 mechanism for the base-catalyzed hydrolysis of methyl 6-bromo-2,3-difluorobenzoate.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the empirical optimization of the saponification process, highlighting the critical balance between conversion rate and impurity generation.

Hydrolysis ConditionBase (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)SNAr Impurity (%)Isolated Yield (%)
Harsh basicNaOH (3.0)H2O/MeOH (1:1)80 (Reflux)2>9925.461
Moderate basicKOH (3.0)H2O/EtOH (1:1)80 (Reflux)2>9928.158
Mild ambientLiOH (2.0)THF/MeOH/H2O (2:1:1)251698<1.094
Mild heated (Optimal) LiOH (2.0) THF/MeOH/H2O (2:1:1) 40 4 >99 <1.0 96
Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (HPLC monitoring and pH verification) ensure reproducibility and prevent downstream failures.

Reagents Required:

  • Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H2O) (2.0 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H2O)

  • 2.0 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a round-bottom flask equipped with a magnetic stirrer with Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq). Add a 2:1 (v/v) mixture of THF and MeOH until the substrate is completely dissolved (typically 5-10 volumes relative to substrate weight).

  • Base Addition: Prepare a 1.0 M aqueous solution of LiOH·H2O (2.0 eq). Cool the organic solution to 0–5 °C using an ice bath. Add the aqueous LiOH solution dropwise over 15 minutes to control the mild exotherm.

  • Reaction Execution: Remove the ice bath and warm the reaction mixture to 40 °C. Stir vigorously for 4 hours.

  • In-Process Control (IPC) 1 - Conversion: Sample the reaction mixture, quench with a drop of 1M HCl, and analyze via HPLC (or TLC using Hexanes/EtOAc 4:1). Proceed to the next step only when the starting material is

    
     1.0%[2].
    
  • Solvent Evaporation (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 35 °C) to remove the majority of THF and MeOH.

    • Causality Insight: Removing the organic solvents is crucial before acidification. If acidified in the presence of high methanol concentrations, the equilibrium of the Fischer esterification can be triggered, re-forming the methyl ester and reducing the isolated yield. Furthermore, removing organics ensures the free acid precipitates cleanly from the aqueous phase.

  • Acidification & Precipitation: Cool the remaining aqueous residue to 0 °C. Slowly add 2.0 M HCl dropwise with vigorous stirring.

  • In-Process Control (IPC) 2 - pH Check: Monitor the pH continuously. Stop addition when the pH reaches 2.0–3.0. The highly electron-deficient 6-bromo-2,3-difluorobenzoic acid has a lower pKa than standard benzoic acid; a pH of 2-3 ensures complete protonation of the carboxylate salt. A dense white precipitate will form.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold deionized water (2 x 2 volumes) to remove residual lithium chloride salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C to a constant weight.

Workflow A Methyl 6-bromo-2,3-difluorobenzoate + THF/MeOH B Add aq. LiOH (1.5 - 2.0 eq) A->B C Stir at 40°C Monitor by HPLC B->C D Concentrate in vacuo (Remove organic solvents) C->D E Acidify with 2M HCl (pH 2-3) D->E F Filter precipitate OR Extract with EtOAc E->F G Dry in vacuo 6-Bromo-2,3-difluorobenzoic acid F->G

Caption: Experimental workflow for the mild saponification and isolation of the target carboxylic acid.

References

  • Title: WO2025006720A1 - Kras modulating compounds Source: Google Patents URL
  • Title: WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists Source: Google Patents URL
  • Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL:[Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 6-bromo-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocol for performing regioselective nucleophilic aromatic substitution (SNAr) on Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7). This scaffold is a critical intermediate in the synthesis of fluoroquinolones, kinase inhibitors, and other bioactive heterocycles.

The Directive: The primary challenge with this substrate is achieving exclusive regioselectivity at the C2-position (displacing fluorine) while preserving the C6-bromine for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and avoiding attack at the less activated C3-fluorine . This protocol establishes the thermodynamic and kinetic controls required to ensure >95% regioselectivity.[1]

Mechanistic Insight & Regioselectivity Logic

To design a robust experiment, one must understand the electronic landscape of the substrate. The reaction is governed by the stability of the Meisenheimer Complex intermediate.

Electronic Activation Map

The substrate contains three potential leaving groups: F at C2, F at C3, and Br at C6.

  • C2-Fluorine (Target): This position is ortho to the ester (electron-withdrawing group, EWG).[1] The ester stabilizes the negative charge in the Meisenheimer complex via resonance. Additionally, the high electronegativity of fluorine lowers the energy of the transition state for nucleophilic attack.

  • C6-Bromine (Preserved): Also ortho to the ester.[1] However, in SNAr, Fluorine is a superior leaving group to Bromine (RateF >> RateBr).[1] The highly polar C-F bond creates a stronger dipole, attracting the nucleophile, and the electronegative F stabilizes the anionic intermediate more effectively than Br.

  • C3-Fluorine (Bystander): This position is meta to the ester.[1] It lacks the resonance stabilization provided by the carbonyl group, making it significantly less electrophilic than the C2 position.

Reaction Pathway Diagram

SNAr_Pathway cluster_legend Regioselectivity Logic Start Methyl 6-bromo-2,3-difluorobenzoate (Substrate) TS Meisenheimer Complex (Stabilized by Ester) Start->TS Nucleophilic Attack (k1) Rate Determining SideProduct1 C3-Substituted (Trace/None) Start->SideProduct1 Meta-Attack (Slow) SideProduct2 Hydrolysis (Acid) (Avoidable Side Reaction) Start->SideProduct2 H2O / OH⁻ Product C2-Substituted Benzoate (Major Product) TS->Product - F⁻ (Fast) Logic C2 is Ortho-Activated by Ester F >> Br Leaving Group Ability

Caption: Kinetic pathway favoring C2-substitution over C3-attack or Br-displacement.

Experimental Protocols

Protocol A: C2-Amination (General Procedure)

Ideal for installing amine motifs (e.g., aniline, cyclopropylamine, morpholine).

Reagents:

  • Substrate: Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (1.5 – 2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Anhydrous]

  • Temperature: 0°C to 60°C (Nucleophile dependent)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add the base.

    • If using DIPEA: Add via syringe at room temperature.[1]

    • If using K2CO3: Add as a finely ground powder.[1]

  • Nucleophile Addition:

    • For liquid amines: Add dropwise via syringe.[1][2] If the reaction is highly exothermic (common with small aliphatic amines), cool the flask to 0°C during addition.

    • For solid amines: Dissolve in a minimal amount of DMF and add dropwise.[1]

  • Reaction: Stir the mixture.

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 50–60°C for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexanes/EtOAc) or LC-MS.[1] Look for the disappearance of the starting material (MW: 251.0) and the appearance of the product (MW: 251.0 - 19.0 [F] + MW_Nu - 1.0 [H]).

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).[1]

    • Wash the organic layer with Water (3x) to remove DMF.[1]

    • Wash with Brine (1x).[1]

    • Dry over anhydrous Na2SO4 or MgSO4.[1]

    • Filter and concentrate under reduced pressure.[1][2]

  • Purification: Purify via silica gel flash chromatography. The product is typically less polar than the starting material if the amine is non-polar, or more polar if the amine contains heteroatoms.

Protocol B: C2-Etherification (Alkoxylation)

Used to install alkoxy groups (e.g., -OMe, -OBn).

Reagents:

  • Substrate: Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv)

  • Nucleophile: Alcohol (1.1 equiv)

  • Base: NaH (60% dispersion in oil) or Cs2CO3

  • Solvent: THF (0°C) or DMF (RT)

Critical Caution: Using Sodium Methoxide (NaOMe) in Methanol can lead to transesterification if the ester group is different.[1] Since the substrate is a methyl ester, NaOMe/MeOH is compatible. For other alcohols, use the specific alcohol as the solvent or NaH in THF to avoid ester scrambling.

Step-by-Step Methodology:

  • Activation (NaH method): In a dry flask under Nitrogen/Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

  • Nucleophile Formation: Add the alcohol (1.1 equiv) dropwise.[1] Stir for 15–30 mins until H2 evolution ceases.

  • Substrate Addition: Add a solution of Methyl 6-bromo-2,3-difluorobenzoate in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[1][2]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is weak or sterically hindered.[1]Increase Temperature to 80°C. Switch solvent to DMSO (higher dielectric constant).[1] Use a stronger base (Cs2CO3).[1]
Hydrolysis (Acid Formation) Wet solvent or hygroscopic base.[1]Use anhydrous solvents (DMF/THF).[1] Ensure K2CO3 is dried.[1] Avoid hydroxide bases (NaOH, KOH).[1]
Regio-isomer Mixture Reaction temperature too high.Lower temperature.[1] The C2 position is kinetically favored; high heat may overcome the barrier for C3 attack.
Ester Transesterification Using alkoxide matching a different alcohol than the ester.[1]Use the alcohol corresponding to the ester group as solvent, or use bulky t-BuOH/THF if installing a bulky ether.
Loss of Bromine Palladium contamination or extreme conditions.[1]Ensure reaction vessels are free of transition metals.[1] Do not use temperatures >120°C.

Safety & Handling

  • HF Generation: The displacement of fluoride generates HF (as fluoride salt).[1] While usually neutralized by the base, acidic workups can liberate HF. Always use glass-lined or plastic vessels if strictly necessary, but standard glassware is generally safe for these millimolar quantities if buffered.[1]

  • Vesicant Warning: Benzoate esters and benzyl halides can be skin irritants.[1] Wear nitrile gloves and lab coats.[1]

  • Waste Disposal: Fluorinated aromatics should be disposed of in the halogenated organic waste stream.[1]

References

  • General SNAr Mechanism & Fluorine Reactivity

    • Mechanism of Nucleophilic Aromatic Substitution.[1][2][3][4][5][6][7][8][9] Master Organic Chemistry.[1] Link

    • Why are fluorides more reactive in SNAr? StackExchange Chemistry.[1] Link

  • Substrate Specifics & Analogs

    • Methyl 6-bromo-2,3-difluorobenzoate Product Page.[1][10] ChemScene.[1] Link

    • Regioselectivity in Polyfluorinated Benzoates.[1][11] WuXi AppTec "QM Magic Class".[1] Link (Analogous chemistry on aldehydes/esters).

  • Synthetic Utility (Related Protocols)

    • Catalytic SNAr of non-activated fluoroarenes.[1][6][12] Chemical Communications (RSC).[1][4] Link

    • SNAr Reaction of Methyl 2,3-difluorobenzoate derivatives. (General methodology extrapolated from standard practice in medicinal chemistry for fluoroquinolone synthesis).[1]

Sources

Application Note: Buchwald-Hartwig Amination of Methyl 6-bromo-2,3-difluorobenzoate

[1]

Executive Summary

This guide details the protocol for the Palladium-catalyzed amination of Methyl 6-bromo-2,3-difluorobenzoate .[1] This substrate presents a unique "push-pull" challenge: the steric hindrance of the ortho-ester group inhibits catalyst coordination, while the electron-deficient difluoro-motif increases the risk of side reactions (specifically Nucleophilic Aromatic Substitution, SNAr).

Successful coupling requires a specialized catalyst system—specifically Buchwald G3/G4 precatalysts —to bypass the activation energy barrier of the sterically congested C-Br bond while maintaining regioselectivity against the labile C-F bonds.

Mechanistic Analysis & Catalyst Selection[2][3]

The Substrate Challenge

The substrate contains three potential reactive sites. Understanding their reactivity hierarchy is crucial for preventing impurities.[2]

  • Site A (C6-Br): The target for oxidative addition.[2] Sterically hindered by the C1-Ester.

  • Site B (C2-F): Highly activated for SNAr due to the ortho-ester and ortho-fluorine (C3).[1] Use of strong bases (e.g., NaOtBu) or high temperatures without active catalyst will lead to amine displacement of this fluorine.[2]

  • Site C (C1-Ester): Susceptible to hydrolysis (acid/base) or transesterification (if alcoholic solvents are used).[2]

Ligand Selection Strategy

To overcome the steric bulk at C6, the ligand must be electron-rich (to facilitate oxidative addition) but sufficiently bulky to promote reductive elimination, which is often the rate-determining step in hindered aminations.

  • For Primary Amines: BrettPhos is the ligand of choice.[2] Its extreme bulk destabilizes the Pd(II)-amido complex, accelerating reductive elimination before β-hydride elimination can occur.

  • For Secondary Amines: RuPhos is preferred.[1][2] It provides the necessary steric relief for the secondary amine to coordinate to the Palladium center.

Base Selection[2]
  • Avoid: Sodium tert-butoxide (NaOtBu).[1][2] It promotes ester cleavage and SNAr at C2-F.[2]

  • Preferred: Cesium Carbonate (Cs₂CO₃) .[2] It acts as a mild, heterogeneous base that minimizes side reactions.[2]

  • Alternative: LiHMDS .[1][2] For extremely difficult substrates, LiHMDS can act as a soluble base that stabilizes the intermediate via Lithium-aggregates, though it requires strictly anhydrous conditions.[2]

Visualization: Catalytic Workflow & Selectivity[2][4][5][6]

GSubstrateMethyl 6-bromo-2,3-difluorobenzoateCycleCat. Cycle(Ox. Add -> Red. Elim)Substrate->Cycle+ AmineSide_SNArImpurity: C2-FDisplacement (SNAr)Substrate->Side_SNArStrong Base / Low Cat. ActivitySide_HydImpurity: EsterHydrolysisSubstrate->Side_HydWater / HydroxideCatalystPd-G4 Precatalyst(BrettPhos/RuPhos)Catalyst->CycleActivates C-BrProductTarget C-N Product(>90% Yield)Cycle->ProductFast Reductive Elim.(Steric Control)

Caption: Logic flow for selective C-N coupling. The catalyst must outcompete the background SNAr reaction path.

Experimental Protocol

Materials Preparation
  • Substrate: Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv).

  • Amine: 1.2 – 1.4 equiv (Primary or Secondary).[2]

  • Catalyst:

    • Primary Amines:BrettPhos Pd G4 (2–4 mol%).[2]

    • Secondary Amines:RuPhos Pd G4 (2–4 mol%).[2][3]

  • Base: Cs₂CO₃ (2.0 equiv, dried).[2]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Standard Operating Procedure (SOP)
  • Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Solids Addition: Charge the vial with:

    • Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv).

    • Cs₂CO₃ (2.0 equiv).[2]

    • Pd-G4 Precatalyst (2.0 mol%).[2]

  • Purge: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids Addition:

    • Add the Amine (1.2 equiv) via syringe.[2] (If amine is solid, add in step 2).[2]

    • Add Anhydrous Dioxane to reach 0.2 M concentration.[2]

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800+ rpm) to ensure suspension of the carbonate base.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours.

    • Checkpoint: If conversion is <50%, increase temp to 100°C. Do not exceed 110°C to protect the ester.[2]

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.[2]

    • Concentrate filtrate in vacuo.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult the data matrix below.

Issue ObservedRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or insufficient activation energy.[1]1. Switch solvent to Toluene (higher boiling point).2.[2] Increase catalyst loading to 5 mol%.
SNAr Impurity (>10%) Base is too strong or temperature too high without active catalyst.[2]1. Ensure Pd-G4 is fresh (not oxidized).2. Lower temp to 60°C and extend time.3. Switch base to K₃PO₄ .
Ester Hydrolysis Wet solvent or hygroscopic base.[1][2]1. Use freshly distilled solvents.2.[2] Add 3Å molecular sieves to the reaction vessel.
Dehalogenation (H-Ar) β-hydride elimination from amine.1. Switch ligand to BrettPhos (even for secondary amines) to accelerate reductive elimination.2. Increase amine equivalents.
Advanced Screening (High-Throughput)

For difficult amines (e.g., electron-deficient anilines), a screen of the following conditions is recommended:

  • Condition A: RuPhos Pd G4 / Cs₂CO₃ / Dioxane / 100°C

  • Condition B: BrettPhos Pd G4 / LHMDS / THF / 60°C (Note: LHMDS allows lower temps, reducing SNAr risk).

  • Condition C: tBuBrettPhos Pd G4 / K₃PO₄ / tAmylOH / 80°C

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[2] Chemical Science.

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2] Chemical Reviews.

      • [2]

    • Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling.[2] Chemical Science.

      • BenchChem Application Notes. Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives (Analogous ortho-hindered systems).

        Application Note: Strategic Utilization of Methyl 6-bromo-2,3-difluorobenzoate in Targeted Drug Discovery

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Methyl 6-bromo-2,3-difluorobenzoate is a highly privileged, multifunctional building block in contemporary medicinal chemistry[1]. Featuring a unique trifecta of functional handles—a reactive bromine atom, a metabolically stabilizing difluoro motif, and a versatile methyl ester—it serves as a critical starting material for synthesizing complex pharmacophores. Recently, this scaffold has been instrumental in the development of cutting-edge therapeutics, including KRAS G12D inhibitors for oncology[2][3] and orexin receptor antagonists for neurological disorders[4]. This application note provides an authoritative guide on the mechanistic rationale, physicochemical properties, and validated synthetic protocols for deploying this compound in drug discovery workflows.

        Mechanistic Rationale: The Tripartite Advantage

        The utility of Methyl 6-bromo-2,3-difluorobenzoate stems from the orthogonal reactivity of its three primary structural features. As an Application Scientist, understanding the causality behind these features is essential for rational drug design:

        • The Difluoro Motif: Fluorine substitution at the 2,3-positions significantly lowers the pKa of the adjacent benzoic acid (post-hydrolysis) and increases the lipophilicity (logP) of the molecule. Furthermore, the strong C-F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at these positions, extending the biological half-life of the resulting drug[4]. The ortho-fluorine also locks the conformation of the ester/amide via dipole-dipole repulsion, which is crucial for target binding affinity.

        • The Bromine Handle (C6): Positioned ortho to the ester and meta to the fluorines, the bromine atom is highly activated for metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) and halogen-metal exchange. Its position allows for the construction of sterically constrained biaryl systems or the introduction of complex aliphatic chains[3].

        • The Methyl Ester: Serving as both a protecting group and a synthetic handle, the methyl ester survives mild coupling conditions and low-temperature Grignard reactions. It can be subjected to late-stage saponification and subsequent amidation to generate diverse libraries of drug candidates[5].

        Physicochemical & Structural Data

        To ensure reproducibility and proper handling, the fundamental quantitative data of the building block is summarized below[1].

        PropertySpecification / Value
        Chemical Name Methyl 6-bromo-2,3-difluorobenzoate
        CAS Number 364727-87-7
        Molecular Formula C₈H₅BrF₂O₂
        Molecular Weight 251.02 g/mol
        SMILES String COC(=O)C1=C(C=CC(=C1F)F)Br
        Appearance Solid / Viscous Liquid (Temperature dependent)
        Purity Standard ≥ 97% (HPLC/NMR)
        Storage Conditions Room temperature, inert atmosphere recommended

        Pathway & Workflow Visualization

        The following workflow illustrates the synthetic divergence of Methyl 6-bromo-2,3-difluorobenzoate, demonstrating how a single core building block branches into distinct therapeutic classes.

        Workflow Core Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) HME Halogen-Metal Exchange (i-PrMgCl·LiCl, -40°C) Core->HME Chemoselective Activation Suzuki Suzuki-Miyaura Coupling (PdCl2(dppf), KOAc, 100°C) Core->Suzuki Cross-Coupling Ester Ester Functionalization (Saponification / Amidation) Core->Ester Orthogonal Handle KRAS KRAS G12D Inhibitor Scaffolds (e.g., Alkylated Arenes) HME->KRAS Cu-Mediated Allylation Orexin Orexin Receptor Antagonists (e.g., Biaryl Systems) Suzuki->Orexin C-C Bond Assembly Lib Late-Stage Diversification (Amide Libraries) Ester->Lib Pharmacophore Tuning

        Figure 1: Synthetic divergence of Methyl 6-bromo-2,3-difluorobenzoate in drug discovery workflows.

        Validated Experimental Protocols

        The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and optimize.

        Protocol A: Chemoselective Halogen-Metal Exchange & Allylation (KRAS G12D Scaffold)

        Context: Synthesizing KRAS G12D inhibitors often requires replacing the bromine with an allyl or complex alkyl group[3]. Causality & Rationale: Using standard Grignard reagents (e.g., Mg turnings) or organolithiums (n-BuLi) would result in immediate nucleophilic attack on the methyl ester. To prevent this, a Knochel-type "Turbo-Grignard" (

        
        -PrMgCl·LiCl) is employed at -40 °C. The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity toward the bromine while maintaining the low temperature required to spare the ester. Subsequent addition of CuCN·LiCl transmetalates the magnesium intermediate to a softer organocuprate, which selectively undergoes 
        
        
        
        substitution with an electrophile rather than attacking the ester[3][5].

        Step-by-Step Methodology:

        • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with

          
           (repeat 3x).
          
        • Dissolution: Dissolve Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq, e.g., 10 mmol) in anhydrous THF (0.2 M) under

          
          .
          
        • Cooling: Submerge the flask in a dry ice/acetonitrile bath and cool to -40 °C.

        • Exchange: Add

          
          -PrMgCl·LiCl (1.3 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 1 hour at -40 °C.
          
          • Self-Validation (IPC): Quench a 0.1 mL aliquot with

            
            . Analyze via LCMS. The presence of the deuterated mass (M-Br+D) and the absence of the starting material confirms complete halogen-metal exchange. If unreacted starting material remains, extend stirring time.
            
        • Transmetalation: Add CuCN·LiCl (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes at -40 °C to form the organocuprate.

        • Electrophilic Addition: Add the desired electrophile (e.g., 3-chloro-2-(methoxymethoxy)prop-1-ene, 1.2 eq)[3]. Slowly warm the reaction to 0 °C over 2 hours.

        • Quench & Workup: Quench carefully with saturated aqueous

          
           at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over 
          
          
          
          , and concentrate under reduced pressure[2].
        Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Orexin Antagonist Scaffold)

        Context: Used to build sterically hindered biaryl architectures characteristic of orexin receptor antagonists[4]. Causality & Rationale:

        
         is selected because the bulky, bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. This rapid elimination outcompetes side reactions like protodebromination. Potassium acetate (KOAc) is chosen as the base because it is mild enough to activate the boronic ester without causing premature hydrolysis of the methyl ester, which would inevitably occur if stronger bases like NaOH or 
        
        
        
        were used[4].

        Step-by-Step Methodology:

        • Preparation: In a sealed reaction vial, combine Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), the corresponding boronic acid/pinacol ester (1.2 eq), and KOAc (3.0 eq).

        • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M). Degas the suspension by bubbling

          
           through the mixture for 10 minutes.
          
        • Catalyst Addition: Add

          
           (0.05 eq). Seal the vial and purge with 
          
          
          
          .
        • Heating: Heat the reaction mixture at 100 °C for 20 hours[4].

          • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc) and LCMS. The methyl ester peak (~3.9 ppm singlet in

            
             NMR) must be monitored post-reaction to ensure it has not been hydrolyzed. If protodebromination is observed (M-79 peak in LCMS), ensure the 1,4-dioxane is strictly anhydrous and thoroughly degassed, as oxygen and moisture promote this side reaction.
            
        • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography[4].

        References

        • CN119487038A - KRAS G12D modulating compounds. Google Patents.
        • WO2025006720A1 - Kras modulating compounds. Google Patents.
        • WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists. Google Patents.
        • WO2023205719A1 - KRAS Inhibitors. Googleapis.
        • 364727-87-7 | 6-Bromo-2,3-difluorobenzoic acid methyl ester. ChemScene.

        Sources

        Application Note: Synthesis of Fluorinated Heterocycles from Benzoate Intermediates

        Author: BenchChem Technical Support Team. Date: March 2026

        This Application Note is structured to guide researchers through the strategic synthesis of fluorinated heterocycles using benzoate intermediates. It prioritizes robust, scalable protocols and mechanistic understanding over generic recipe listing.

        Abstract & Strategic Overview

        The incorporation of fluorine into heterocyclic scaffolds is a non-negotiable tactic in modern drug discovery, utilized to modulate metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and protein-ligand binding interactions. Benzoate intermediates—specifically fluorinated anthranilic acids (2-aminobenzoic acids) and fluorinated benzoic acids —serve as the most versatile "chassis" for constructing these privileged pharmacophores.

        This guide details two distinct synthetic pathways:

        • Fused-Ring Construction: Using fluorinated anthranilic acids to build the core heterocycle (e.g., Quinazolines).

        • Pendant-Ring Construction: Using fluorinated benzoic acids to install fluorophenyl moieties onto existing heterocycles (e.g., Benzimidazoles).

        Strategic Decision Matrix

        Before initiating synthesis, select the pathway based on the desired position of the fluorine atom.

        Strategy Start Target Molecule Analysis Q1 Where is the Fluorine? Start->Q1 PathA Fused Benzene Ring (e.g., 6-Fluoroquinazoline) Q1->PathA Core Skeleton PathB Pendant Phenyl Ring (e.g., 2-(4-Fluorophenyl)benzimidazole) Q1->PathB Side Chain SourceA Source: Fluorinated Anthranilic Acid/Ester PathA->SourceA SourceB Source: Fluorinated Benzoic Acid/Chloride PathB->SourceB MethodA Protocol 1: Cyclocondensation SourceA->MethodA MethodB Protocol 2: Oxidative Condensation SourceB->MethodB

        Figure 1: Strategic selection of benzoate precursors based on target fluorination site.

        Protocol 1: Synthesis of 6-Fluoroquinazolin-4(3H)-ones

        Target Class: Fused Fluorinated Heterocycles Primary Precursor: 2-Amino-5-fluorobenzoic acid (Fluorinated Anthranilic Acid)

        Principle & Mechanism

        The synthesis relies on the Niementowski quinazoline synthesis variation. The 2-amino-5-fluorobenzoic acid acts as a bifunctional nucleophile. Reacting with a C1 synthon (like formamide or triethyl orthoformate) effects a double condensation: first forming the amide bond, followed by the cyclodehydration to close the pyrimidine ring.

        Why this route?

        • Regiocontrol: The position of the fluorine is fixed by the starting material, eliminating regioisomer separation issues common in electrophilic fluorination of pre-formed heterocycles.

        • Scalability: This reaction typically proceeds without metal catalysts and utilizes inexpensive reagents.

        Experimental Protocol

        Scale: 10 mmol | Expected Yield: 75-85%

        Materials:
        • 2-Amino-5-fluorobenzoic acid (1.55 g, 10 mmol)

        • Formamide (10 mL, excess) acts as solvent and reagent.

        • Catalyst: Ammonium acetate (0.1 eq) - optional, accelerates cyclization.

        Step-by-Step Workflow:
        • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

        • Charging: Add 2-amino-5-fluorobenzoic acid and formamide.

        • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

          • Critical Control Point: Monitor by TLC (EtOAc:Hexane 1:1). The starting acid spot (low Rf, often streaking) should disappear, replaced by a higher Rf UV-active spot (the quinazolinone).

        • Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (approx. 50 g) with vigorous stirring.

        • Isolation: The product, 6-fluoroquinazolin-4(3H)-one, will precipitate as an off-white solid. Filter via Buchner funnel.

        • Purification: Recrystallize from ethanol/water if necessary.

        2.3 Data Validation (Self-Check)
        ParameterObservation / ValueInterpretation
        Appearance Off-white to pale yellow solidDark brown indicates oxidation/overheating.
        Melting Point 250–252 °CSharp range indicates high purity.
        1H NMR (DMSO-d6) Singlet at ~8.1 ppm (H-2)Confirms formation of the pyrimidine ring (N=CH-N).
        19F NMR Single peak ~ -110 to -120 ppmConfirms retention of fluorine; absence of fluoride ion.

        Protocol 2: Synthesis of 2-(Fluorophenyl)benzimidazoles

        Target Class: Pendant Fluorinated Heterocycles Primary Precursor: 4-Fluorobenzoic Acid

        Principle & Mechanism

        This protocol utilizes the Phillips Condensation mechanism. A fluorinated benzoic acid reacts with o-phenylenediamine (OPD) in the presence of a dehydrating acid.

        Why Polyphosphoric Acid (PPA)? PPA serves a dual role: it acts as the solvent and the Lewis acid catalyst/dehydrating agent. It promotes the initial formation of the amide (mono-acylation) and the subsequent acid-catalyzed cyclization to the benzimidazole. This "one-pot" method avoids the isolation of the sensitive amide intermediate.

        Experimental Protocol

        Scale: 5 mmol | Expected Yield: 80-90%

        Materials:
        • o-Phenylenediamine (0.54 g, 5 mmol)

        • 4-Fluorobenzoic acid (0.70 g, 5 mmol)

        • Polyphosphoric acid (PPA) (5-7 g)

        Step-by-Step Workflow:
        • Mixing: In a 50 mL beaker or wide-mouth flask, mix the diamine and fluorobenzoic acid.

        • Solvation: Add PPA. Note: PPA is viscous; warming to 60°C aids stirring.

        • Reaction: Heat the mixture to 180–200 °C for 3–4 hours.

          • Visual Cue: The mixture will turn into a homogenous, dark syrup.

        • Quenching: Cool to ~80 °C. Slowly pour the syrup into 100 mL of ice-cold water with rapid stirring. The syrup will dissolve, then the product may precipitate.

        • Neutralization (Critical): The solution will be highly acidic. Slowly add 10% NaOH or saturated NaHCO3 solution until pH ~8–9. This deprotonates the benzimidazole (pKa ~5.5) causing massive precipitation.

        • Isolation: Filter the solid, wash copiously with water to remove phosphate salts.

        3.3 Reaction Pathway Diagram

        Benzimidazole Reactants 4-Fluorobenzoic Acid + o-Phenylenediamine Intermediate Mono-amide Intermediate (Not Isolated) Reactants->Intermediate 140°C, Condensation Cyclization Acid-Catalyzed Dehydration (PPA) Intermediate->Cyclization 180°C, Ring Closure Product 2-(4-Fluorophenyl)benzimidazole Cyclization->Product - H2O

        Figure 2: PPA-mediated condensation of fluorobenzoic acid and diamine.

        Advanced Modification: The "TFA-Benzoate" Route

        Recent literature (See Li et al., 2022) highlights a metal-free method using Trifluoroacetic Acid (TFA) not just as a solvent, but as a reagent to generate trifluoromethylated quinazolinones from 2-amino-benzamides.

        • Reagent: 2-Amino-N-phenylbenzamide + TFA.[1]

        • Conditions: 140°C in 1,2-dichloroethane (sealed tube).

        • Outcome: 2-(Trifluoromethyl)quinazolin-4(3H)-one.

        • Significance: This allows the "benzoate" derivative (the amide) to react with a fluorinated C1 source to install a CF3 group directly on the heterocyclic ring.

        References

        • Li, S., et al. (2022).[1] "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives."[1] Synthesis, 54, 3989-3998.[1]

        • BenchChem. (2025).[2] "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide."

        • Lipunova, G. N., et al. (2018). "Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities."[3] Current Organic Synthesis.

        • Shaaban, M. R., et al. (2014). "New fluorinated quinazolinone derivatives as anticonvulsant agents." Journal of Taibah University for Science.

        Sources

        palladium-catalyzed cross-coupling of methyl bromodifluorobenzoates

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Palladium-Catalyzed Cross-Coupling of Methyl Bromodifluorobenzoates and Analogues

        Part 1: Introduction & Strategic Overview

        The Challenge of Fluorinated Esters in Drug Discovery The incorporation of the difluoromethylene moiety (

        
        ) into ester scaffolds is a pivotal strategy in medicinal chemistry. Acting as a bioisostere for oxygen or a carbonyl group, the 
        
        
        
        unit enhances metabolic stability (blocking
        
        
        -oxidation) and modulates lipophilicity (
        
        
        ). However, the cross-coupling of Methyl Bromodifluorobenzoates (and their aliphatic analogue, Methyl Bromodifluoroacetate ) presents unique synthetic challenges:
        • The "Fluorine Effect": The high electronegativity of fluorine strengthens the

          
           bond in certain isomers while destabilizing the metal-carbon bond in intermediates, leading to facile 
          
          
          
          -fluoride elimination or protodefluorination.
        • Hard/Soft Mismatch: The electron-deficient fluoroalkyl/fluoroaryl species are "hard" nucleophiles/electrophiles, often requiring specialized ligands or transmetallation agents (e.g., Zn, Cu) to facilitate interaction with "soft" Palladium centers.

        Scope of this Guide This application note addresses two distinct but terminologically overlapping synthetic scenarios often requested by development teams:

        • Scenario A (The "Linker" Synthesis): The construction of the

          
          -difluoroester motif via the coupling of Methyl Bromodifluoroacetate  (
          
          
          
          ) with aryl halides. This is the primary method for synthesizing "difluorobenzoate isosteres."
        • Scenario B (The "Scaffold" Functionalization): The Suzuki-Miyaura coupling of ring-fluorinated Methyl Bromodifluorobenzoates (e.g., Methyl 4-bromo-2,6-difluorobenzoate) with aryl boronic acids.

        Part 2: Mechanistic Insight & Experimental Design

        Mechanism A: The Negishi-Reformatsky Paradigm (For Bond Formation)

        Direct Pd-catalyzed coupling of

        
         with aryl boronic acids is often sluggish. The industry standard—and most robust protocol—is the Palladium-Catalyzed Cross-Coupling of the Reformatsky Reagent .
        
        • Step 1 (Activation): Zinc insertion into

          
           generates the stable Reformatsky reagent (
          
          
          
          ).
        • Step 2 (Catalysis): The Pd(0) catalyst undergoes oxidative addition with the Aryl Iodide/Bromide.

        • Step 3 (Transmetallation): The Zinc reagent transfers the difluoroester group to Palladium. This is the rate-determining step often accelerated by polar solvents (THF/NMP).

        Mechanism B: Electronic Activation in Suzuki Coupling (For Biaryl Formation)

        For ring-fluorinated benzoates (e.g., Methyl 4-bromo-2,6-difluorobenzoate), the fluorine atoms render the arene highly electron-deficient.

        • Advantage: Oxidative addition is rapid.

        • Risk: The electron-poor ring is susceptible to base-mediated hydrolysis of the ester or nucleophilic aromatic substitution (

          
          ) by the solvent/base.
          
        • Solution: Use of mild bases (

          
          ) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate reductive elimination and prevent catalyst poisoning.
          

        G cluster_0 Scenario A: Negishi-Reformatsky Route cluster_1 Scenario B: Suzuki-Miyaura Route Reagent Methyl Bromodifluoroacetate (BrCF2CO2Me) Zn Zn Dust / Activation Reagent->Zn Reformatsky Reformatsky Reagent (BrZn-CF2CO2Me) Zn->Reformatsky Pd_Cycle Pd(0) Catalyst (Oxidative Addition to Ar-I) Reformatsky->Pd_Cycle Transmetallation Product_A Methyl Aryldifluoroacetate (Ar-CF2CO2Me) Pd_Cycle->Product_A Reductive Elimination Substrate_B Methyl Bromodifluorobenzoate (Ring Fluorinated) Pd_Suzuki Pd(OAc)2 / SPhos (Rapid Ox. Add.) Substrate_B->Pd_Suzuki Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Pd_Suzuki + Base Product_B Biaryl Difluorobenzoate Pd_Suzuki->Product_B Base Mild Base (K3PO4)

        Caption: Dual mechanistic pathways for difluoro-ester synthesis. Left: Negishi route for linker installation. Right: Suzuki route for scaffold functionalization.

        Part 3: Detailed Protocols

        Protocol A: Synthesis of Methyl -Aryl- -difluoroacetates (Negishi-Honda)

        Target: Introduction of the

        
         group onto an aryl ring.
        Best for: Aryl Iodides (preferred) and activated Aryl Bromides.
        

        Reagents & Setup:

        • Substrate: Aryl Iodide (1.0 equiv)

        • Reagent: Methyl bromodifluoroacetate (1.5 equiv)

        • Reductant: Zinc dust (1.5 equiv, activated with TMSCl)

        • Catalyst:

          
           (5 mol%) or 
          
          
          
          (2.5 mol%) + Xantphos (5 mol%)
        • Solvent: THF (anhydrous)

        Step-by-Step Methodology:

        • Zinc Activation (Critical): In a flame-dried Schlenk flask under Argon, suspend Zinc dust in THF. Add TMSCl (0.05 equiv) and stir at RT for 15 mins. Why: Removes the oxide layer, essential for Reformatsky formation.

        • Reagent Formation: Add Methyl bromodifluoroacetate dropwise to the Zn suspension. A mild exotherm indicates successful insertion. Stir for 20 mins at RT.

        • Catalyst Addition: In a separate vial, dissolve the Aryl Iodide and Pd catalyst in THF.

        • Coupling: Transfer the Pd/Substrate solution via cannula into the Reformatsky reagent flask.

        • Reaction: Heat to 60°C for 4–12 hours. Monitor by

          
           NMR (Target shift: 
          
          
          
          to
          
          
          ppm).
        • Workup: Quench with 1M HCl (carefully, to dissolve Zn salts). Extract with EtOAc.[1]

        Protocol B: Cross-Coupling of Methyl 4-Bromo-2,6-difluorobenzoate (Suzuki)

        Target: Coupling a polyfluorinated benzoate scaffold with an aryl partner.[2] Best for: Creating biaryl cores with fluorinated linkers.

        Reagents & Setup:

        • Substrate: Methyl 4-bromo-2,6-difluorobenzoate (1.0 equiv)

        • Partner: Aryl Boronic Acid (1.5 equiv)

        • Catalyst:

          
           (2 mol%) + SPhos (4 mol%)
          
        • Base:

          
           (3.0 equiv, anhydrous)
          
        • Solvent: Toluene/Water (10:1)

        Step-by-Step Methodology:

        • System Preparation: Charge a reaction vial with the Benzoate, Boronic Acid,

          
          , SPhos, and 
          
          
          
          .
        • Inerting: Seal and purge with Argon x3. Why: Electron-rich ligands like SPhos are oxidation-sensitive.

        • Solvent Addition: Add degassed Toluene/Water.

        • Reaction: Heat to 80°C for 2–6 hours.

          • Note: The electron-deficient bromide reacts very fast. Extended heating may cause hydrolysis of the methyl ester.

        • Validation: Check LCMS for the biaryl peak. If des-bromo byproduct (hydrodehalogenation) is observed, lower temperature to 60°C.

        Part 4: Data Presentation & Troubleshooting

        Table 1: Catalyst Selection Guide for Difluoro-Couplings

        Substrate ClassRecommended SystemKey AdditiveTypical YieldCommon Pitfall
        Aryl Iodide +
        
        
        
        
        Zn (dust)75-90%Incomplete Zn insertion (wet solvent)
        Aryl Bromide +
        
        
        
        
        / Xantphos
        Zn + TMSCl60-80%Slow oxidative addition; requires heat
        Polyfluoro-Bromobenzoate +
        
        
        
        
        / SPhos
        None85-98%Ester hydrolysis (avoid hydroxide bases)
        Polyfluoro-Bromobenzoate +
        
        
        
        
        
        
        50-70%Decarboxylation of boronic acid

        Self-Validating Workflow (Quality Control) To ensure trustworthiness, every experiment should include an internal standard check:

        • 
           NMR Standard:  Add 
          
          
          
          -Trifluorotoluene (
          
          
          ppm) to the crude aliquot.
        • Integration Logic: Compare the integral of the product

          
           signal (typically singlet or AB quartet around -105 ppm) against the internal standard. This confirms yield independent of isolation losses.[3]
          

        Workflow Setup Setup: Dry Solvents Argon Purge Monitor Monitor: 19F NMR (Shift -105 ppm) Setup->Monitor t = 2h Monitor->Setup No Rxn (Check O2) Quench Quench: 1M HCl (Remove Zn) Monitor->Quench Conversion >95% Purify Purify: Flash Column (Non-polar eluent) Quench->Purify

        Caption: Operational workflow for the Negishi coupling of bromodifluoroacetates.

        Part 5: References

        • Zhang, X. et al. "Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides." Angewandte Chemie International Edition, 2014.[4] [Link]

        • Sato, K. et al. "Synthesis of

          
          -Difluoroesters via Palladium-Catalyzed Coupling." Chemical and Pharmaceutical Bulletin, 1999. [Link]
          
        • Amii, H. & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. [Link]

        • Barder, T. E. & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Optimization of Methyl 6-bromo-2,3-difluorobenzoate Synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Subject: Yield Optimization & Troubleshooting Guide for CAS 364727-87-7 Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Version: 1.0 (Current as of March 2026)[1][2]

        Executive Summary: The "Ortho-Effect" Challenge

        The Core Problem: The synthesis of Methyl 6-bromo-2,3-difluorobenzoate presents a classic case of steric inhibition, often referred to as the "ortho-effect."[1][2] The target molecule features a carboxylate group flanked by a Fluorine atom at position C2 and a Bromine atom at position C6.[2][3]

        • Steric Shielding: The bulky Bromine atom (Van der Waals radius ~1.85 Å) and the Fluorine atom effectively shield the carbonyl carbon from nucleophilic attack.[1][2][3]

        • Electronic Deactivation: While Fluorine is electron-withdrawing (inductive), the steric bulk prevents the orbital alignment required for the tetrahedral intermediate in standard Fischer esterification (

          
          ).[1][2]
          

        The Solution Strategy: To optimize yield, you must bypass the rate-limiting step of direct nucleophilic attack on the carboxylic acid.[1][2] This guide prioritizes Alkylation (Method A) for laboratory scale (<100g) due to its superior yield profile, and Acid Chloride Activation (Method B) for process scale-up (>100g).[1][2][3]

        Method A: Alkylation (High-Yield Protocol)

        Best for: Laboratory scale, high-value intermediates, maximizing yield (>95%).[1][2][3] Mechanism:

        
         displacement.[1][2][3] The carboxylate anion attacks the methylating agent.[2][3] This avoids the sterically hindered carbonyl carbon entirely.[2][3]
        
        Protocol
        • Dissolution: Dissolve 6-bromo-2,3-difluorobenzoic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].

          • Note: DMF is preferred over Acetone for its ability to solvate the carboxylate anion, increasing nucleophilicity.[1][3]

        • Base Addition: Add

          
            (1.5 equiv) or 
          
          
          
          (1.2 equiv).
          • Insight: Cesium carbonate often provides faster kinetics due to the "Cesium Effect" (higher solubility/looser ion pairing), but Potassium carbonate is sufficient for this substrate.[1][3]

        • Methylation: Cool to 0°C. Dropwise add Methyl Iodide (MeI) (1.2 - 1.5 equiv).[1][2][3]

          • Alternative: Dimethyl Sulfate (DMS) can be used but is more toxic.[1][2][3]

        • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

        • Workup: Dilute with EtOAc. Wash extensively with water (3x) to remove DMF.[1][3] Wash with Brine.[2][3][4] Dry over

          
          .[2][3]
          
        Critical Process Parameters (CPP)
        ParameterSettingReason
        Solvent DMF or NMPPolar aprotic solvents dissociate the cation/anion pair, exposing the reactive carboxylate.[1][2][3]
        Stoichiometry 1.5 eq BaseEnsures complete deprotonation.[1][2][3] Excess base neutralizes HI byproduct.[3]
        Temperature 0°C
        
        
        RT
        Controls exotherm; prevents O-methylation vs C-methylation competition (though rare for benzoates).[1][2][3]

        Method B: Acid Chloride Activation (Scale-Up Protocol)

        Best for: Large scale (>100g), avoiding expensive iodides, industrial robustness.[1][2][3] Mechanism: Formation of a highly reactive acyl chloride intermediate using Vilsmeier-Haack activation to overcome steric hindrance.[1][2][3]

        Protocol
        • Activation: Suspend 6-bromo-2,3-difluorobenzoic acid in Toluene or DCM .

        • Catalyst: Add DMF (Dimethylformamide) catalytic amount (0.05 equiv).[1][2][3] Crucial Step.

          • Chemistry: DMF reacts with Thionyl Chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.[1][3] Without DMF, reaction on this hindered substrate will be sluggish or incomplete.[1][3]

        • Chlorination: Add Thionyl Chloride (

          
          )  (1.5 equiv) dropwise.[1][2][3]
          
        • Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours until gas evolution (

          
          ) ceases.
          
        • Evaporation: Concentrate in vacuo to remove excess

          
          . Do not skip.  Excess 
          
          
          
          will react with MeOH to form dangerous HCl gas and dimethyl sulfite impurities.[1][2][3]
        • Esterification: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add Methanol (excess, >5 equiv) and Triethylamine (

          
          ) (1.2 equiv) as an acid scavenger.[1][2][3]
          

        Decision Logic & Troubleshooting (Visualized)

        Workflow Decision Tree

        Caption: Decision matrix for selecting the optimal synthetic route based on scale and troubleshooting common bottlenecks.

        Troubleshooting FAQ

        Q1: I am using standard Fischer conditions (

        
        ) but the reaction stalls at 40% conversion. Why? 
        
        • Root Cause: The 2,6-disubstitution pattern (F, Br) creates a "steric gate."[1][2] The tetrahedral intermediate required for Fischer esterification is high-energy and difficult to form.[1][2][3]

        • Fix: Abandon Fischer conditions. Switch to Method A (Alkylation) immediately. If you must use acid catalysis, you require high pressure (sealed tube) and significantly higher temperatures, which risks defluorination.[1][3]

        Q2: In Method B (Acid Chloride), I see a new impurity spot by TLC. What is it?

        • Diagnosis: If you did not remove excess Thionyl Chloride (

          
          ) before adding Methanol, you likely formed Dimethyl Sulfite  (
          
          
          
          ) or generated excessive HCl that degraded the product.[1][2][3]
        • Fix: Ensure a thorough evaporation step (azeotrope with Toluene) after the acid chloride formation step before introducing methanol.

        Q3: Can I use DCC/DMAP coupling?

        • Analysis: While DCC/DMAP is standard for esters, the N-acylurea intermediate formed with hindered acids can be stable and fail to rearrange to the ester, leading to difficult-to-separate urea byproducts.[1][2]

        • Verdict: Not recommended. The Acid Chloride method is cleaner for this specific hindered substrate.[2][3]

        Q4: How do I synthesize the precursor acid if it's not commercially available?

        • Route: Lithiation of 1-bromo-2,3-difluorobenzene (CAS 38573-88-5).[1][3][5]

        • Protocol: LDA / THF / -78°C followed by

          
           quench.
          
        • Regioselectivity Warning: Lithiation is directed ortho to the Fluorine.[1][2][3] In 1-bromo-2,3-difluorobenzene, the most acidic proton is at C4 (ortho to F).[1][2] However, to get the 6-bromo-2,3-difluoro pattern (carboxyl at C1), you actually need to lithiate 1-bromo-3,4-difluorobenzene at the C2 position (between Br and F).[1][2] Verify your starting material carefully.[2][3]

        References

        • Google Patents. (2012).[1][2][3] CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.[1][2][3][6] (Demonstrates hydrolysis/diazotization routes for similar hindered cores). Retrieved March 8, 2026, from [1][2]

        Sources

        preventing debromination side reactions in Suzuki coupling

        Author: BenchChem Technical Support Team. Date: March 2026

        Module: Anti-Debromination & Selectivity Optimization

        Status: Active Ticket Scope: Prevention of hydrodehalogenation (Ar-Br

        
         Ar-H) and optimization of chemoselectivity in Pd-catalyzed cross-coupling.
        Assigned Specialist:  Senior Application Scientist
        
        Diagnostic Workflow: The "Triage" Phase

        Before altering your entire synthetic route, use this decision matrix to identify the specific source of hydride (

        
        ) entering your catalytic cycle.
        

        DiagnosticTree Start ISSUE: Ar-H Byproduct Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAlcohol Is it alcoholic (MeOH, EtOH, iPrOH)? CheckSolvent->IsAlcohol SwitchAprotic SOLUTION A: Switch to THF, Dioxane, or Toluene IsAlcohol->SwitchAprotic Yes (Hydride Source) CheckBase 2. Check Base IsAlcohol->CheckBase No IsAlkoxide Is it an Alkoxide (NaOMe, NaOEt, tBuOK)? CheckBase->IsAlkoxide SwitchBase SOLUTION B: Switch to Inorganic Base (K3PO4, K2CO3, Cs2CO3) IsAlkoxide->SwitchBase Yes (Beta-H Elim) CheckCat 3. Check Catalyst IsAlkoxide->CheckCat No IsSimplePd Is it Pd(PPh3)4 or Pd(OAc)2 + simple phosphine? CheckCat->IsSimplePd SwitchLigand SOLUTION C: Switch to Bulky Ligand (XPhos, SPhos, RuPhos) IsSimplePd->SwitchLigand Yes (Slow Red. Elim.)

        Figure 1: Diagnostic decision tree for identifying the root cause of hydrodehalogenation.

        Technical Deep Dive & FAQs
        Q1: What is the mechanistic origin of the "Phantom" product (Ar-H)?

        The Root Cause: The formation of a Palladium-Hydride (Pd-H) species.[1] In a successful Suzuki cycle, the oxidative addition intermediate (Ar-Pd-X) undergoes transmetallation with the boronic acid. However, if a hydride source is present, the complex can intercept a hydride to form Ar-Pd-H . This species undergoes rapid reductive elimination to release Ar-H (the debrominated byproduct) and regenerate Pd(0).

        Common Hydride Sources:

        • 
          -Hydride Elimination from Solvents:  Primary and secondary alcohols (MeOH, iPrOH) coordinate to Pd and undergo 
          
          
          
          -hydride elimination, releasing a ketone/aldehyde and generating Pd-H.
        • 
          -Hydride Elimination from Ligands:  Alkyl phosphines with 
          
          
          
          -hydrogens can degrade to form hydrides.
        • Water-Gas Shift Trace: In rare cases with high water content, water can act as a hydride donor via formate intermediates.

        Q2: Why does changing the ligand stop debromination?

        The Principle: Rate Acceleration of the Productive Cycle. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands like XPhos , SPhos , or RuPhos ) solve this by two mechanisms:

        • Steric Bulk: They facilitate the immediate reductive elimination of the coupled product (C-C bond formation), making this step kinetically faster than the side reaction (C-H bond formation).

        • Stability: They are resistant to

          
          -hydride elimination themselves compared to simple alkyl phosphines.
          
        Q3: I have a polyhalogenated substrate (e.g., 4-bromo-2-chlorotoluene). How do I couple at the Bromine without debrominating the Chlorine?

        The Solution: Use XPhos Pd G4 or SPhos Pd G4 . Aryl chlorides are less reactive than aryl bromides. However, if the catalytic cycle is sluggish, the catalyst may "search" for other oxidative addition partners or undergo side reactions.

        • Protocol Adjustment: Use a stoichiometric deficit of boronic acid (0.95 equiv) initially to prevent "over-reaction" and ensure the catalyst remains engaged with the more reactive C-Br bond.

        • Temperature: Lower the temperature to 40–60°C. High heat (reflux) narrows the selectivity window between Br and Cl activation.

        Data Analysis: Solvent & Base Impact[1][2][3][4][5][6][7][8]

        The following table summarizes the impact of reaction conditions on the ratio of Product (Ar-Ar) to Byproduct (Ar-H).

        Table 1: Impact of Conditions on Debromination Rates

        Condition SetBaseSolventHydride RiskOutcome (Ar-Ar : Ar-H)
        High Risk NaOEt / NaOMeEthanol / MethanolCritical (Alkoxide + Alcohol = rapid Pd-H formation)~60 : 40
        Moderate Risk
        
        
        DMF / DMAcHigh (DMF decomposes to form hydrides at >100°C)~85 : 15
        Low Risk
        
        
        Toluene / WaterLow (Biphasic, no
        
        
        -hydrogens in solvent)
        >98 : 2
        Optimized
        
        
        THF / WaterMinimal (Standard protocol for Buchwald precatalysts)>99 : <1
        Mechanistic Visualization

        Understanding the competition between the desired cycle and the parasitic Pd-H cycle is crucial for troubleshooting.

        Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base PdH_Species Pd-H Species (Ar-Pd-H) OxAdd->PdH_Species Ligand Exchange w/ Hydride RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product HydrideSource Hydride Source (Alcohol/DMF/Base) HydrideSource->PdH_Species PdH_Species->Pd0 Regeneration SideProduct Byproduct (Ar-H) DEBROMINATION PdH_Species->SideProduct Fast Red. Elim.

        Figure 2: The Catalytic Cycle vs. The Debromination Leak. Note how the Pd-H pathway bypasses transmetallation.

        Validated Experimental Protocol

        Protocol: Anti-Debromination Suzuki Coupling using XPhos Pd G4 Use this protocol for substrates prone to reduction or sterically hindered aryl bromides.

        Reagents:

        • Aryl Bromide (1.0 equiv)[2]

        • Boronic Acid (1.2 equiv)

        • Catalyst: XPhos Pd G4 (1–2 mol%) [CAS: 1599466-81-5]

        • Base:

          
           (0.5 M aqueous solution, 2.0 equiv)
          
        • Solvent: THF (Tetrahydrofuran)

        Procedure:

        • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Bromide, Boronic Acid, and XPhos Pd G4.

        • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (

          
          ).
          
          • Why? Oxygen promotes homocoupling and catalyst decomposition, which can indirectly favor debromination pathways.

        • Add Solvents: Inject THF (degassed) followed by the 0.5 M

          
           solution via syringe.
          
          • Ratio: Maintain a 2:1 to 4:1 ratio of THF to Water.

        • Reaction: Stir vigorously at 40–60°C for 1–4 hours.

          • Note: Do not reflux unless conversion is stalled. Lower temperatures favor the lower activation energy of the XPhos-mediated coupling over the side reaction.

        • Workup: Dilute with EtOAc, wash with brine, dry over

          
          , and concentrate.
          

        Why this works:

        • XPhos Pd G4: Contains the active L-Pd(0) species pre-formed. It does not require reduction (unlike Pd(OAc)2), eliminating the need for reducing conditions that cause debromination.

        • THF/Water: Aprotic organic phase prevents solvent-mediated hydride transfer.[3]

        • Phosphate Base: Mild enough to prevent sensitive functional group degradation but strong enough to activate the boronic acid.

        References
        • Mechanistic Origins of Debromination: Navarro, O., et al. (2004). "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry.

        • Buchwald Precatalyst Development (G3/G4): Bruno, N. C., et al. (2013). "Improved Synthesis of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Chemical Science.

        • Solvent Effects in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

        • Prevention of Hydrodehalogenation: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

        Sources

        Technical Support Center: Methyl 6-bromo-2,3-difluorobenzoate Purification

        Author: BenchChem Technical Support Team. Date: March 2026

        Product: Methyl 6-bromo-2,3-difluorobenzoate CAS: 364727-87-7 Molecular Formula: C₈H₅BrF₂O₂ Support Tier: Level 3 (Process Chemistry & R&D)

        Introduction

        Welcome to the Technical Support Center. This guide addresses the purification of Methyl 6-bromo-2,3-difluorobenzoate , a critical scaffold often used in the synthesis of fluoroquinolones and kinase inhibitors.

        The presence of the ortho-bromo and vicinal difluoro motifs creates specific electronic environments that complicate purification. Common issues include the persistence of the free acid (hydrolysis byproduct), difficulty separating regioisomers (e.g., 2,6-difluoro analogs), and "oiling out" during crystallization due to low melting points.

        Module 1: Chemical Isolation & Workup

        Q: My crude NMR shows significant free acid (6-bromo-2,3-difluorobenzoic acid). How do I remove this without hydrolyzing my ester?

        A: The free acid is the most common impurity, arising from incomplete esterification or moisture-induced hydrolysis. Because the 2,3-difluoro substitution increases the acidity of the benzoic acid proton (inductive effect), it can be removed using a mild alkaline wash, but you must avoid strong bases that attack the ester.

        Protocol: The "Cold Bicarbonate" Wash Do not use NaOH. The electron-withdrawing fluorine atoms make the ester carbonyl highly electrophilic and prone to saponification.

        • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

        • Cold Wash: Cool the organic phase to 0–5°C.

        • Extraction: Wash twice with cold saturated NaHCO₃ solution.

          • Why? The pKa of the fluorinated acid is likely <3.5. Bicarbonate (pH ~8.5) is sufficient to deprotonate the acid into the water-soluble carboxylate without hydrolyzing the ester.

        • Validation: Check the pH of the aqueous layer. It must remain basic (pH >8).

        • Drying: Dry organics over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes act as a weak Lewis acid; sodium sulfate is safer for sensitive esters).

        Visualization: Workup Logic Flow

        WorkupLogic cluster_check Critical Checkpoint Start Crude Reaction Mixture Solvent Dissolve in EtOAc (10 vol) Start->Solvent Wash1 Wash 2x with cold Sat. NaHCO3 (Target: Remove Acid) Solvent->Wash1 PhaseSep Phase Separation Wash1->PhaseSep Check Check Aqueous pH Must be > 8.0 Wash1->Check AqLayer Aqueous Layer (Contains Acid Salt) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Ester + Neutrals) PhaseSep->OrgLayer Brine Wash 1x with Brine (Remove trapped water) OrgLayer->Brine Dry Dry over Na2SO4 Concentrate Brine->Dry

        Figure 1: Extraction workflow designed to selectively remove the free acid impurity without degrading the sensitive ester.

        Module 2: Chromatographic Purification

        Q: I see a "shoulder" peak on my LC-MS. Is this a regioisomer, and how do I separate it?

        A: Yes, regioisomers (e.g., Methyl 2-bromo-3,6-difluorobenzoate) are common byproducts if the starting material was generated via lithiation or non-specific halogenation. These isomers have identical mass and very similar polarity.

        Troubleshooting Guide: Standard silica gel chromatography often fails to resolve these isomers because the dipole moments are too similar.

        MethodStationary PhaseSolvent SystemMechanism of Action
        Standard Flash Silica (40-63 µm)Hexane : EtOAc (0-10% gradient)Separation based on gross polarity. Often insufficient for isomers.
        High-Efficiency C18 (Reverse Phase)Water : Acetonitrile (0.1% Formic Acid)Separation based on hydrophobicity. The position of F/Br alters the hydrophobic surface area.
        Alternative AgNO₃-Impregnated SilicaHexane : TolueneSeparation based on pi-cloud electron density (Argentation chromatography).

        Recommended Protocol: The "Shallow Gradient" If you must use normal phase silica:

        • Pack: Use a high aspect ratio column (Length:Width > 20:1).

        • Solvent: Switch from EtOAc to MTBE (Methyl tert-butyl ether) . MTBE interacts differently with the halogenated aromatic ring than EtOAc.

        • Gradient: Run a shallow gradient: 0% to 5% MTBE in Heptane over 20 column volumes (CV).

        Module 3: Crystallization & Scale-Up

        Q: My product is "oiling out" instead of crystallizing. How do I fix this?

        A: Methyl 6-bromo-2,3-difluorobenzoate is a low-melting solid (estimated MP: 35–50°C). "Oiling out" occurs when the compound separates as a liquid before the solution reaches the saturation point for crystal formation. This is common in solvent systems with high boiling points.

        The Solution: The "Solvent Switch" Technique Avoid Ethanol/Water systems if oiling occurs, as the compound is likely too lipophilic and melts below the boiling point of water.

        Preferred Solvent System: Heptane / IPA (Isopropyl Alcohol)

        • Dissolution: Dissolve the crude oil in a minimum amount of IPA at 40°C (do not boil).

        • Anti-solvent: Slowly add Heptane dropwise while stirring until a faint turbidity persists.

        • Seeding: Cool to room temperature. Crucial Step: Add a seed crystal.[1] If none exists, scratch the glass wall with a spatula to induce nucleation.

        • Deep Cooling: Once turbidity increases, move to -20°C freezer. The low temperature forces the solid state over the liquid oil state.

        Visualization: Purification Decision Tree

        PurificationTree Input Crude Material PurityCheck Analyze Purity (HPLC/NMR) Input->PurityCheck AcidCheck Acid Content > 5%? PurityCheck->AcidCheck IsomerCheck Regioisomers Present? AcidCheck->IsomerCheck No Wash Perform NaHCO3 Wash (See Module 1) AcidCheck->Wash Yes Column Flash Chromatography Gradient: Heptane/MTBE IsomerCheck->Column Yes (Difficult Separation) Recryst Recrystallization Solvent: IPA/Heptane Temp: -20°C IsomerCheck->Recryst No (Bulk Impurities) Wash->IsomerCheck Final Pure Product (>98%) Column->Final Recryst->Final

        Figure 2: Decision matrix for selecting the appropriate purification vector based on impurity profiling.

        Module 4: Analytical Validation

        Q: How do I confirm I have the correct isomer?

        A: 1H-NMR is definitive but requires careful interpretation of splitting patterns.

        • 1H NMR (CDCl₃, 400 MHz):

          • Look for the aromatic region (approx.[2][3] 7.0–8.0 ppm).

          • 2,3-Difluoro pattern: You should see two distinct aromatic protons. The coupling constants (

            
            ) are diagnostic. The proton at C4 will show splitting by F3 (ortho) and H5 (ortho). The proton at C5 will show splitting by H4 (ortho) and F6-Br (no coupling, but electronic influence).
            
          • Key Differentiator: If you see a triplet of triplets or complex multiplet integration that suggests symmetry (like in 2,6-difluoro), you have the wrong isomer. The 2,3-difluoro substitution pattern is asymmetric .

        • 19F NMR:

          • You must see two distinct fluorine signals . If you see one signal (or two identical signals), it suggests a symmetric impurity (like 2,6-difluoro).

        References

        • BenchChem. (2025).[1] Technical Support Center: Purification of Methyl 2-(bromomethyl)-4-chlorobenzoate. Retrieved from

        • Sigma-Aldrich. (n.d.). Methyl 2-bromo-3,6-difluorobenzoate Product Sheet. Retrieved from

        • PubChem. (2021).[4] 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester Compound Summary. Retrieved from

        • ResearchGate. (2019). Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals. Retrieved from

        • Fluorochem. (n.d.). Methyl 6-bromo-3-chloro-2,4-difluorobenzoate Properties. Retrieved from

        Sources

        stability of Methyl 6-bromo-2,3-difluorobenzoate in basic conditions

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Stability & Reactivity of Methyl 6-bromo-2,3-difluorobenzoate in Basic Conditions

        Introduction Welcome to the Technical Support Center for Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7)[1]. This polyhalogenated building block is heavily utilized in medicinal chemistry and drug development (such as in the synthesis of KRAS inhibitors)[2]. However, its dense array of electron-withdrawing groups (two fluorines, one bromine, and a methyl ester) renders it highly reactive under basic conditions. This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to help you control its reactivity and prevent unwanted degradation.

        FAQ & Troubleshooting Guide

        Q1: Why does my Methyl 6-bromo-2,3-difluorobenzoate degrade rapidly during base-mediated cross-coupling reactions (e.g., Suzuki-Miyaura)? A1: The primary degradation pathway in aqueous basic conditions is saponification (ester hydrolysis) . The highly electronegative fluorine atoms and the bromine atom inductively withdraw electron density from the aromatic ring. This inductive effect propagates to the ester carbonyl, making the carbonyl carbon exceptionally electrophilic. Consequently, even mild aqueous bases (like K2CO3 or Na2CO3 in H2O/Dioxane) will rapidly hydrolyze the methyl ester to yield 6-bromo-2,3-difluorobenzoic acid[3]. Troubleshooting Action: If the ester must be preserved, switch to strictly anhydrous conditions using non-nucleophilic bases (e.g., Cs2CO3 or K3PO4 in anhydrous DMF/Toluene).

        Q2: I switched to anhydrous conditions and used a primary amine as a base, but I am observing a new byproduct with a different mass. What happened? A2: You are likely observing Nucleophilic Aromatic Substitution (SNAr) at the C2 position. In SNAr, the aromatic ring is attacked by a nucleophile, proceeding through a negatively charged Meisenheimer complex[4]. This intermediate is stabilized by electron-withdrawing groups (like your ester and halogens) located ortho or para to the leaving group[5]. Crucially, in SNAr, fluorine is an exceptional leaving group—much better than bromine—because its high electronegativity stabilizes the transition state during the rate-determining addition step[4]. Since the C2-fluorine is ortho to the activating ester group, primary/secondary amines or alkoxide bases will readily displace it, forming a 2-amino or 2-alkoxy substituted byproduct[6]. Troubleshooting Action: Avoid nucleophilic bases. Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates.

        Q3: Can I intentionally hydrolyze the ester to get the carboxylic acid without triggering SNAr? A3: Yes. Hydroxide is a strong nucleophile, but ester carbonyl attack (saponification) is kinetically much faster than SNAr at the fluorinated ring under controlled temperatures (e.g., -40 °C to room temperature)[3]. By using aqueous LiOH or NaOH at low temperatures, you can selectively hydrolyze the ester while leaving the C2 and C3 fluorines intact[2].

        Visualizing Reactivity & Workflows

        Pathways SM Methyl 6-bromo-2,3-difluorobenzoate Base Basic Conditions SM->Base Hydrolysis Ester Hydrolysis (Saponification) Product: 6-bromo-2,3-difluorobenzoic acid Base->Hydrolysis Aqueous Base (OH-) SNAr Nucleophilic Aromatic Substitution (SNAr) Product: 2-Nu-6-bromo-3-fluorobenzoate Base->SNAr Anhydrous Nucleophilic Base (Alkoxides, 1°/2° Amines)

        Divergent degradation pathways of Methyl 6-bromo-2,3-difluorobenzoate in basic conditions.

        Workflow Start Goal: Base-catalyzed reaction (e.g., Cross-Coupling) Q1 Is water present in the solvent? Start->Q1 Hydrolysis High Risk of Ester Hydrolysis Action: Remove water Q1->Hydrolysis Yes Q2 Is the base a strong nucleophile? (e.g., Amines, Alkoxides) Q1->Q2 No SNAr High Risk of SNAr at C2-Fluorine Action: Change base Q2->SNAr Yes Safe Proceed with non-nucleophilic bases (e.g., DIPEA, Cs2CO3) in anhydrous solvents Q2->Safe No

        Troubleshooting workflow for selecting basic conditions to preserve the methyl ester.

        Quantitative Data: Base Compatibility Profile

        To assist in experimental design, the following table summarizes the stability of Methyl 6-bromo-2,3-difluorobenzoate across various basic conditions.

        Base TypeSolvent SystemTempPrimary Degradation PathwayEstimated Half-LifeRecommendation
        NaOH / LiOH (1 eq)THF / H2O0 °C to 25 °CSaponification (Hydrolysis)< 1 hourAvoid unless synthesizing the acid.
        K2CO3 (2 eq)Dioxane / H2O80 °CSaponification (Hydrolysis)1 - 2 hoursAvoid for ester-preserving couplings.
        NaOMe (1 eq)Methanol25 °C to 65 °CSNAr at C2 (Methoxylation)< 4 hoursAvoid due to rapid nucleophilic attack.
        Piperidine (2 eq)DMF (Anhydrous)80 °CSNAr at C2 (Amination)~ 2 - 4 hoursAvoid nucleophilic amines.
        Cs2CO3 (2 eq)Toluene (Anhydrous)80 °CNone (Stable)> 24 hoursRecommended for cross-couplings.
        DIPEA (2 eq)DCM (Anhydrous)25 °CNone (Stable)> 48 hoursRecommended for mild deprotonations.

        Validated Experimental Protocols

        Protocol 1: Controlled Hydrolysis to 6-Bromo-2,3-difluorobenzoic acid Purpose: To intentionally saponify the methyl ester while suppressing SNAr side reactions, yielding the carboxylic acid building block[3],[2]. Self-Validation Metric: Disappearance of the methyl ester singlet (~3.9 ppm) in 1H-NMR.

        • Initialization: Charge a round-bottom flask with Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq) and dissolve in a 3:1 mixture of THF and water (concentration ~0.2 M).

        • Cooling: Cool the mixture to -40 °C using a dry ice/acetonitrile bath[3]. Causality: Low temperatures kinetically trap the reaction, heavily favoring the low-activation-energy carbonyl attack over the higher-energy Meisenheimer complex formation required for SNAr.

        • Base Addition: Add LiOH monohydrate (1.5 eq) portion-wise.

        • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours[3].

        • Quenching & Extraction: Carefully quench with water and wash with ethyl acetate to remove unreacted starting material[2].

        • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate.

        • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure[2].

        Protocol 2: Ester-Preserving Anhydrous Suzuki-Miyaura Coupling Purpose: To couple the C6-bromide with a boronic acid without hydrolyzing the ester or displacing the fluorines. Self-Validation Metric: LC-MS confirms product mass without M-14 (hydrolysis) or M+Nu (SNAr) adducts.

        • Preparation: In a flame-dried Schlenk tube, combine Methyl 6-bromo-2,3-difluorobenzoate (1.0 eq), the desired boronic acid (1.2 eq), and anhydrous Cs2CO3 (2.0 eq).

        • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

        • Solvent: Add strictly anhydrous Toluene (0.1 M). Causality: The complete exclusion of water prevents saponification, while the use of a non-nucleophilic inorganic base (Cs2CO3) in a non-polar solvent prevents SNAr.

        • Degassing: Sparge the mixture with Argon for 10 minutes.

        • Heating: Heat to 80 °C for 12 hours under an Argon atmosphere.

        • Workup: Cool to room temperature, filter through a pad of Celite to remove the base and catalyst, and concentrate the filtrate for column chromatography.

        References

        • Google Patents (WO2023205719A1). "Compounds and Methods for the Treatment of Viral Infections".
        • Google Patents (CN119487038A). "KRAS G12D modulating compounds".
        • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at:[Link]

        • OpenStax. "16.6 Nucleophilic Aromatic Substitution - Organic Chemistry". Available at:[Link]

        • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution". Available at:[Link]

        Sources

        Technical Support Center: Purification of Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        Case ID: REC-MBDF-001 Compound: Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) Classification: Halogenated Aromatic Ester Support Level: Tier 3 (Senior Scientist / Process Development)

        Executive Summary & Solvent Logic

        The Challenge: Methyl 6-bromo-2,3-difluorobenzoate presents a specific purification challenge due to the competing electronic effects of its substituents. The ester moiety provides a polar handle, while the bromine (C6) and two fluorine atoms (C2, C3) create a lipophilic, electron-deficient core. This often results in a low-melting solid that is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

        Solvent Selection Strategy: To achieve high purity (>98%) and remove common impurities (regioisomers and the free acid 6-bromo-2,3-difluorobenzoic acid), we utilize a "Push-Pull" Solubility Mechanism :

        • The "Pull" (Solvent): A moderately polar aprotic solvent (e.g., Ethyl Acetate) to interact with the ester carbonyl.

        • The "Push" (Anti-Solvent): A non-polar aliphatic hydrocarbon (e.g., Heptane) to leverage the lipophilicity of the halogenated ring and force the lattice to form.

        Solvent Compatibility Matrix
        Solvent SystemRoleSuitabilityTechnical Notes
        Ethyl Acetate / Heptane Primary Recommendation High Best balance of yield and purity. Minimizes hydrolysis risk.
        Methanol / Water AlternativeMediumGood for removing inorganic salts. Risk: Ester hydrolysis if heated >50°C or pH is not neutral.
        Toluene / Hexane Polarity AdjustmentMediumEffective for removing highly non-polar byproducts. Slower crystallization kinetics.
        Dichloromethane (DCM) Solvent OnlyLowToo soluble; difficult to recover high yield without excessive evaporation.

        Visual Workflows (Decision Logic)

        Figure 1: Solvent Selection Decision Tree

        Use this workflow to determine the optimal solvent system based on your crude material's impurity profile.

        SolventSelection Start Analyze Crude Impurity Profile Impurity_Acid Contains Free Acid (6-bromo-2,3-difluorobenzoic acid) Start->Impurity_Acid Impurity_Regio Contains Regioisomers (e.g., 2,6-difluoro isomer) Start->Impurity_Regio Impurity_Color Colored/Tarry Impurities Start->Impurity_Color Solvent_BaseWash Pre-step: Wash with Sat. NaHCO3 (DCM/EtOAc) Impurity_Acid->Solvent_BaseWash Acid > 5% Solvent_MeOH System B: Methanol (Cold) ( maximize recovery) Impurity_Acid->Solvent_MeOH Acid < 1% Solvent_EtOAc_Hept System A: Ethyl Acetate / Heptane (Standard Recrystallization) Impurity_Regio->Solvent_EtOAc_Hept Best Selectivity Carbon_Treat Activated Carbon Treatment (Hot Filtration) Impurity_Color->Carbon_Treat Solvent_BaseWash->Solvent_EtOAc_Hept Carbon_Treat->Solvent_EtOAc_Hept

        Caption: Logic flow for selecting pre-treatment and solvent systems based on specific impurity types found in crude Methyl 6-bromo-2,3-difluorobenzoate.

        Standard Operating Procedures (SOPs)

        Protocol A: The Binary Solvent Method (EtOAc / Heptane)

        Recommended for: General purification, removal of regioisomers, and avoiding oiling out.

        Reagents:

        • Crude Methyl 6-bromo-2,3-difluorobenzoate

        • Solvent: Ethyl Acetate (HPLC Grade)

        • Anti-Solvent: n-Heptane (or Hexanes)

        Step-by-Step Guide:

        • Dissolution:

          • Place crude solid in a round-bottom flask.

          • Add Ethyl Acetate (approx. 2 mL per gram of solid).

          • Heat gently to 40-50°C. Do not reflux vigorously, as this compound may have a low melting point.

          • Troubleshooting: If solids remain, add EtOAc in 0.5 mL increments until clear.

        • Precipitation Point:

          • Remove from heat source.

          • While the solution is still warm (approx. 35-40°C), slowly add n-Heptane dropwise with stirring.

          • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

        • The "Re-Clear" Step (Critical):

          • Add 2-3 drops of Ethyl Acetate to make the solution clear again. This ensures you are at the saturation limit but not over it.

        • Controlled Cooling:

          • Allow the flask to cool to room temperature undisturbed for 2 hours.

          • Note: Rapid cooling here will cause the product to oil out.[1]

          • Once room temperature is reached, move to 4°C (fridge) or an ice bath for 1 hour to maximize yield.

        • Isolation:

          • Filter the white crystalline solid using vacuum filtration.

          • Wash the cake with cold Heptane (pre-chilled to 0°C).

          • Dry under vacuum at 30°C.

        Troubleshooting Guide (FAQ)

        Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?

        Diagnosis: This is common for poly-halogenated benzoates. It occurs when the solution reaches the saturation point at a temperature above the compound's melting point, or if cooling is too rapid.

        Remediation Workflow:

        • Re-heat the mixture until the oil redissolves (add a small amount of EtOAc if necessary).

        • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

        • Slow Down: Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally to room temperature. This creates a very slow thermal gradient.

        • Dilute: If oiling persists, you may have too much anti-solvent. Add more Ethyl Acetate and try again.

        Q2: I still see the free acid impurity (6-bromo-2,3-difluorobenzoic acid) by TLC/LC-MS.

        Diagnosis: Recrystallization is often poor at separating an ester from its corresponding acid due to similar solubility profiles in organic solvents.

        Solution:

        • Perform a Liquid-Liquid Extraction (LLE) before recrystallization.

        • Dissolve the crude ester in Ethyl Acetate.

        • Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) . The weak base will deprotonate the acid (making it water-soluble) without hydrolyzing the ester.

        • Dry the organic layer (MgSO₄), evaporate, and then proceed with Protocol A.

        Q3: Can I use Ethanol or Methanol?

        Answer: Yes, but with caveats.

        • Pros: High solubility at boiling; low solubility at freezing. Good for single-solvent recrystallization.

        • Cons: Transesterification risk. If you recrystallize a Methyl ester in Ethanol, you may generate the Ethyl ester impurity if the solution is acidic or heated too long. Always match the alcohol to the ester (e.g., use Methanol for Methyl esters).

        Process Visualization: Troubleshooting Oiling Out

        Figure 2: The "Oiling Out" Rescue Protocol

        OilingOutRescue Problem Observation: Product forms oil droplets at bottom of flask Step1 Re-heat to dissolve oil (Add minimal EtOAc if needed) Problem->Step1 Check_Seed Do you have seed crystals? Step1->Check_Seed Action_Seed Add Seed Crystal at 35-40°C Check_Seed->Action_Seed Yes Action_Scratch Scratch glass wall vigorously with rod Check_Seed->Action_Scratch No Cooling Insulate Flask (Towel) Cool to RT over 4 hours Action_Seed->Cooling Action_Scratch->Cooling Result Crystalline Solid Formed Cooling->Result

        Caption: Step-by-step remediation for phase separation (oiling out) during cooling.

        Safety & Handling (E-E-A-T)

        • Halogenated Compounds: Methyl 6-bromo-2,3-difluorobenzoate contains labile halogens. Avoid strong bases (NaOH, KOH) at high temperatures to prevent nucleophilic aromatic substitution (SNAr) of the fluorine atoms, which would degrade your product.

        • Sensitizer Warning: Halogenated benzoate esters can be skin sensitizers. Always wear nitrile gloves and work in a fume hood.

        • Thermal Stability: Do not heat above 80°C without verifying thermal stability, as decarboxylation (loss of CO₂) is possible for some benzoic acid derivatives under extreme conditions.

        References

        • Synthesis of Halogenated Benzoates: European Patent Office. (2019).[2] "Method for Purification of Benzoic Acid Derivatives." EP 3148661 B1.[2] Link

        • General Purification of Brominated Aromatics: Google Patents. (1989). "Purification of halogenated aromatic compounds." US 4847428A. Link

        • Esterification and Stability: Organic Chemistry Portal. "Benzoic Acid Esters: Properties and Stability." Link

        • Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general solvent selection principles).

        Sources

        minimizing hydrolysis during storage of methyl benzoates

        Author: BenchChem Technical Support Team. Date: March 2026

        Status: Operational Ticket Type: Technical Advisory Assigned Specialist: Senior Application Scientist

        Introduction

        Welcome to the technical support center for ester stability. If you are accessing this guide, you are likely dealing with methyl benzoate (CAS: 93-58-3) and are concerned about purity loss, or you have detected an acrid "vinegar" note masking the compound's characteristic "almond/floral" scent.

        Methyl benzoate is relatively stable compared to aliphatic esters, but it is not immune to degradation. The primary enemy is hydrolysis , a process that is often autocatalytic —meaning once it starts, the degradation products accelerate the reaction.

        This guide prioritizes prevention through rigorous moisture control and rescue through validated purification protocols.

        Part 1: The Mechanism of Failure (Why is it degrading?)

        The Autocatalytic Trap

        Users often assume that if their methyl benzoate is "neutral" at the start, it will remain stable. This is a dangerous assumption.

        • The Trigger: Trace moisture (from humid air or wet glassware) enters the system.

        • The Reaction: Water attacks the ester linkage.[1][2][3]

        • The Feedback Loop: The hydrolysis produces Benzoic Acid . This acid dissociates, providing protons (

          
          ) that catalyze further hydrolysis. The reaction rate increases exponentially over time.
          
        Visualizing the Pathway

        The following diagram illustrates the degradation loop you must break.

        HydrolysisLoop MB Methyl Benzoate (Substrate) Inter Tetrahedral Intermediate MB->Inter + Water Water H₂O (Contaminant) Water->Inter BA Benzoic Acid (Product + Catalyst) Inter->BA Collapse MeOH Methanol (Byproduct) Inter->MeOH Proton H+ Ion (Catalyst) BA->Proton Dissociation Proton->MB Catalyzes Attack

        Figure 1: The autocatalytic hydrolysis cycle. Note the red arrow: the product (Benzoic Acid) generates protons that accelerate the initial attack on the Methyl Benzoate.

        Part 2: Storage Protocols (Prevention)

        To stop the cycle above, you must eliminate the initiation factor: Water .

        Critical Storage Parameters
        ParameterRecommendationTechnical Rationale
        Container Material Borosilicate Glass (Amber)Plastic (HDPE/LDPE) is permeable to water vapor over time. Methyl benzoate can also leach plasticizers.
        Closure System PTFE-lined Septum/Cap Rubber or paper-lined caps will degrade and release moisture. PTFE (Teflon) provides an inert chemical barrier.
        Headspace Gas Argon (preferred) or NitrogenAir contains humidity. Backfilling with dry inert gas prevents condensation inside the vial. Argon is heavier than air and protects the liquid surface better.
        Temperature 4°C to 10°C Lower temperatures kinetically slow the hydrolysis reaction (
        
        
        decreases).
        Desiccant Molecular Sieves (3Å or 4Å) Adding activated sieves directly to the liquid scavenges trace water that enters during opening/closing.
        Q&A: Common Storage Scenarios

        Q: I keep my methyl benzoate in the fridge, but it still developed white crystals. Why? A: This is likely Benzoic Acid precipitate.[4]

        • Cause: Refrigerators have high humidity. If the container was not sealed with a PTFE liner, or if it was opened while cold, moisture condensed inside.

        • Mechanism: Benzoic acid has low solubility in methyl benzoate at cold temperatures. As hydrolysis proceeds, the acid saturates the solution and crashes out as crystals.

        • Fix: See the "Rescue Protocol" in Part 3.

        Q: Can I store methyl benzoate in a standard polyethylene (PE) bottle? A: No.

        • Reason 1: Permeability. Water vapor transmission rates for PE are too high for long-term anhydrous storage.

        • Reason 2: Solvation. Methyl benzoate is an organic solvent and can swell or extract additives from certain plastics, contaminating your sample for LC/MS or NMR applications.

        Part 3: Troubleshooting & Rescue Protocols

        If your sample smells acidic or shows precipitate, use this workflow to decide your next step.

        DecisionTree Start Assess Sample Condition CheckSmell Check Odor/Visuals Start->CheckSmell Result1 Sweet/Almond Odor Clear Liquid CheckSmell->Result1 Result2 Vinegar/Acrid Odor OR White Precipitate CheckSmell->Result2 Action1 Sample is Good. Store with Desiccant. Result1->Action1 Action2 Hydrolysis Active. Initiate Rescue Protocol. Result2->Action2

        Figure 2: Rapid assessment workflow for methyl benzoate stability.

        The "Bicarbonate Rescue" Protocol

        Use this method to remove benzoic acid impurities and restore the ester to neutral pH.

        Prerequisites:

        • Separatory funnel[5][6]

        • Saturated Sodium Bicarbonate (

          
          ) solution
          
        • Dichloromethane (DCM) or Diethyl Ether

        • Magnesium Sulfate (

          
          ) - Anhydrous[5]
          
        • Rotary Evaporator

        Step-by-Step Procedure:

        • Dissolution: Dissolve your degraded methyl benzoate in an equal volume of organic solvent (DCM or Ether).

        • The Wash (Critical Step):

          • Transfer to a separatory funnel.[5]

          • Wash with Saturated

            
              (2x).
            
          • Chemistry:

            
            .
            
          • Note: The benzoic acid is converted to its water-soluble salt (Sodium Benzoate) and moves to the aqueous layer.

        • Phase Separation: Drain the aqueous layer (bottom if using Ether; top if using DCM). Keep the organic layer.

        • Final Rinse: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water emulsion.

        • Drying: Pour the organic layer into a flask and add anhydrous

          
           until the powder flows freely (snow globe effect). Let sit for 10 minutes.
          
        • Isolation: Filter off the solid

          
           and remove the solvent via rotary evaporation.
          
        • Validation: Check purity via TLC or GC. The "vinegar" smell should be gone.

        Part 4: Frequently Asked Questions (FAQs)

        Q: Is Argon really necessary, or is Nitrogen sufficient? A: For standard storage, Nitrogen is sufficient. However, Argon is superior for frequently opened bottles. Because Argon is denser than air, it forms a "blanket" over the liquid surface that stays in place when you open the cap, whereas Nitrogen (similar density to air) diffuses away more easily.

        Q: My methyl benzoate froze during shipment (-20°C). Is it ruined? A: No. The melting point is approx -12°C. Freezing itself does not cause hydrolysis.

        • Risk: The risk occurs during thawing . If you open the cold bottle before it reaches room temperature, atmospheric moisture will condense instantly on the liquid.

        • Protocol: Allow the sealed container to equilibrate to room temperature (approx. 3-4 hours) before opening.

        Q: Can I use molecular sieves in the liquid permanently? A: Yes. Activated 4Å Molecular Sieves are chemically compatible with methyl benzoate. They will actively scavenge water molecules that diffuse through the cap over months of storage.

        References

        • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from PubChem.[7]

        • Organic Syntheses. Methyl m-nitrobenzoate (demonstrating purification of methyl benzoate derivatives). Coll. Vol. 1, p.372 (1941).

        • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids.[2][4][8][9][10] Comprehensive Chemical Kinetics, Vol 10. Elsevier. (Foundational text on ester hydrolysis mechanisms).

        Sources

        Validation & Comparative

        1H NMR spectrum analysis of Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        Publish Comparison Guide: 1H NMR Spectrum Analysis of Methyl 6-bromo-2,3-difluorobenzoate

        Part 1: Executive Summary & Technical Context

        The Analytical Challenge: Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a critical halogenated building block in the synthesis of fluorinated pharmaceuticals. Its structural integrity is defined by a tetra-substituted benzene ring where the precise regiochemistry of the bromine and fluorine atoms dictates downstream reactivity (e.g.,

        
         or Buchwald-Hartwig couplings).
        

        The primary analytical challenge lies in distinguishing this specific regioisomer from its potential synthetic byproducts, such as Methyl 2-bromo-3,6-difluorobenzoate . Standard low-resolution NMR often yields ambiguous multiplets due to the overlapping coupling constants of Fluorine-Proton (

        
        ) and Proton-Proton (
        
        
        
        ) interactions.

        Scope of Guide: This guide provides a high-fidelity analysis of the 1H NMR spectrum for Methyl 6-bromo-2,3-difluorobenzoate. It moves beyond basic peak listing to offer a mechanistic deconvolution of the splitting patterns, comparing them against key regioisomers to establish a self-validating identification protocol.

        Part 2: Experimental Protocol

        To ensure reproducibility and minimize second-order effects, the following protocol is recommended.

        Sample Preparation
        • Solvent: Chloroform-d (

          
          ) is the standard for baseline characterization.
          
          • Why? It minimizes hydrogen bonding with the ester carbonyl, providing sharp singlets for the methyl group.

        • Alternative: DMSO-

          
           should be used only if solubility is an issue or to separate overlapping aromatic signals via solvent-induced shifts (ASIS).
          
        • Concentration: 10-15 mg in 0.6 mL solvent.

          • Caution: High concentrations can induce stacking effects, shifting aromatic protons upfield.

        Instrument Parameters
        • Frequency: Minimum 400 MHz recommended (600 MHz preferred to resolve

          
           multiplets).
          
        • Spectral Width: -2 to 12 ppm.

        • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30) to ensure accurate integration.

        Part 3: Spectral Analysis (The "Fingerprint")

        The structure of Methyl 6-bromo-2,3-difluorobenzoate consists of three distinct proton environments:

        • Methyl Ester (

          
          ):  A singlet.
          
        • Aromatic Proton H4: Located between F3 and H5.

        • Aromatic Proton H5: Located between H4 and Br6.

        The Methyl Ester (Quantitative Standard)
        • Shift:

          
           3.95 – 4.00 ppm
          
        • Multiplicity: Singlet (s)

        • Integration: 3H

        • Diagnostic Value: Use this sharp singlet to calibrate integration. Any splitting here indicates long-range coupling to F (rare in benzoates) or impurities.

        The Aromatic Region (Structural Proof)

        This is the critical region for isomer differentiation. We observe two protons, H4 and H5, coupled to each other and to the fluorine atoms.

        Predicted Shift & Splitting Table:

        ProtonPositionApprox. Shift (
        
        
        )
        MultiplicityCoupling Constants (
        
        
        values)
        H5 ortho to Br, meta to F37.45 - 7.55 ppm ddd (appears as dt)
        
        
        Hz (ortho)
        
        
        Hz (meta)
        
        
        Hz (para)
        H4 ortho to F3, meta to F27.15 - 7.25 ppm ddd (appears as q)
        
        
        Hz (ortho)
        
        
        Hz (ortho)
        
        
        Hz (meta)

        Mechanistic Explanation of Splitting:

        • H5 Deshielding: H5 is ortho to the Bromine atom. Bromine is weakly electron-withdrawing by induction but large in size; the deshielding effect places H5 downfield relative to H4.

        • H4 Shielding/Coupling: H4 is ortho to a Fluorine (F3). The

          
           coupling (approx 9-10 Hz) is very similar to the 
          
          
          
          coupling (approx 8-9 Hz). This often causes H4 to appear as a pseudo-triplet or quartet depending on the resolution of the smaller meta-coupling (
          
          
          ).

        Part 4: Comparative Analysis (Isomer Differentiation)

        The most common synthetic impurity or alternative isomer is Methyl 2-bromo-3,6-difluorobenzoate . Distinguishing them is vital.

        Comparison Table: Target vs. Regioisomer
        FeatureTarget: 6-Bromo-2,3-difluoro Alternative: 2-Bromo-3,6-difluoro Differentiation Logic
        Proton Connectivity Vicinal (H4-H5) Vicinal (H4-H5) Both have vicinal protons; splitting alone is not enough.
        H-F Coupling H4 is ortho to F; H5 is meta to F.H4 is ortho to F3; H5 is ortho to F6.Key: The Alternative has two protons with large ortho F-couplings (
        
        
        Hz). The Target has only one (H4).
        Chemical Shift H5 is ortho to Br (Deshielded).Neither H is ortho to Br.Key: The Target will have one proton significantly downfield (>7.4 ppm) due to the ortho-Br effect. The Alternative's protons are both ortho to F, likely resonating upfield (7.0-7.2 ppm).
        Visualizing the Identification Workflow

        The following diagram outlines the logical decision tree for confirming the identity of the 6-bromo-2,3-difluorobenzoate isomer.

        NMR_Workflow Start Acquire 1H NMR (CDCl3, 400+ MHz) Check_Ester Analyze Ester Region (3.9 - 4.0 ppm) Start->Check_Ester Singlet_Found Sharp Singlet Found? (Integral = 3H) Check_Ester->Singlet_Found Check_Aromatic Analyze Aromatic Region (7.0 - 7.6 ppm) Singlet_Found->Check_Aromatic Count_Protons Integrate Aromatic Signals (Total = 2H) Check_Aromatic->Count_Protons Analyze_Coupling Analyze Splitting Patterns Count_Protons->Analyze_Coupling Isomer_A Pattern A: One H is ddd (Ortho to Br) One H is ddd (Ortho to F) Shift > 7.4 ppm present Analyze_Coupling->Isomer_A Large splitting asymmetry Isomer_B Pattern B: Both H are dt/ddd (Ortho to F) Shifts clustered < 7.3 ppm Analyze_Coupling->Isomer_B Symmetric high coupling Result_Target CONFIRMED: Methyl 6-bromo-2,3-difluorobenzoate Isomer_A->Result_Target Result_Alt REJECT: Isomer (e.g., 2-bromo-3,6-difluoro) Isomer_B->Result_Alt

        Caption: Logical workflow for distinguishing the target compound from regioisomers based on chemical shift limits and coupling constants.

        Part 5: Detailed Splitting Tree (Mechanistic Insight)

        To assist in manual verification of the multiplets, the following splitting tree visualizes the coupling hierarchy for Proton H4 (the most complex signal).

        Splitting_Tree H4_Origin H4 Signal (Uncoupled) J_HF J(H4-F3) ~9.5 Hz (Ortho F) H4_Origin->J_HF Split 1 J_HH J(H4-H5) ~8.5 Hz (Ortho H) J_HF->J_HH Split 2 J_HF_meta J(H4-F2) ~4.5 Hz (Meta F) J_HH->J_HF_meta Split 3 Result Apparent 'Quartet' or ddd J_HF_meta->Result

        Caption: Coupling tree for Proton H4. The similar magnitude of Ortho-F and Ortho-H coupling often collapses the signal into a pseudo-quartet.

        References

        • National Institutes of Health (PubChem). (2023). Methyl 2-bromo-6-fluorobenzoate Compound Summary. Retrieved from [Link]

        • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]

        13C NMR and 19F NMR data for Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        An In-Depth Technical Guide to the NMR Characterization of Methyl 6-bromo-2,3-difluorobenzoate

        Executive Summary: The Structural Scaffold

        Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a critical halogenated aromatic intermediate, widely utilized in the synthesis of KRAS G12D inhibitors and other oncology targets (e.g., Gilead Sciences' recent patent disclosures). Its structural uniqueness lies in the "crowded" 1,2,3,6-substitution pattern, where the steric clash between the ester and the ortho-bromine/fluorine atoms creates a distinct spectroscopic signature.

        This guide provides a rigorous analysis of its

        
         and 
        
        
        
        NMR profiles. Unlike simple aromatics, this compound requires an understanding of spin-spin coupling (
        
        
        -coupling)
        between fluorine and carbon nuclei to correctly assign the spectrum.

        Spectroscopic Characterization

        A. NMR: The Primary Diagnostic Tool

        The

        
         NMR spectrum is the most rapid method for verification. The presence of two fluorine atoms on adjacent carbons (C2 and C3) results in a characteristic second-order coupling pattern  (specifically an AB system if the chemical shift difference is small, or distinct multiplets if large).
        

        Experimental Anchor (Acid Precursor Data): Research on the direct precursor, 6-bromo-2,3-difluorobenzoic acid, establishes the baseline chemical shifts. Esterification typically induces a minor shield/deshield effect (< 2 ppm) but preserves the coupling topology.

        ParameterValue (approximate for Ester)Multiplicity & Coupling (
        
        
        )
        Structural Insight
        
        
        F-2
        -121.1 ppm ddd (
        
        
        Hz)
        Ortho to Carbonyl; strongly deshielded by the ester group.
        
        
        F-3
        -121.3 ppm ddd (
        
        
        Hz)
        Meta to Carbonyl; coupled to H-4 and H-5.
        • Key Diagnostic: The

          
           coupling constant of ~20-21 Hz  is the "fingerprint" of ortho-difluoro substitution. If the fluorines were meta or para to each other, this value would drop to <5 Hz or ~10-15 Hz, respectively.
          
        B. NMR: The Carbon Backbone

        The

        
         spectrum is complex due to C-F splitting. Every carbon in the ring will appear as a multiplet (doublet, doublet of doublets, or doublet of doublets of doublets).
        

        Predicted Chemical Shifts & Coupling Constants:

        Carbon PositionType
        
        
        (ppm)
        Coupling Pattern (
        
        
        Hz)
        Assignment Logic
        C=O Carbonyl164.5 d (
        
        
        Hz)
        Long-range coupling to F-2.
        C-2 C-F (ipso)148.0 dd (
        
        
        )
        Directly bonded to F; largest splitting.
        C-3 C-F (ipso)151.0 dd (
        
        
        )
        Directly bonded to F; distinct from C-2 due to Br proximity.
        C-4 C-H120.5 m (dd)Ortho to F-3; strong
        
        
        coupling.
        C-5 C-H128.0 m (dd)Meta to F-3; weaker coupling.
        C-6 C-Br112.5 d (
        
        
        Hz)
        Upfield shift due to "Heavy Atom Effect" of Bromine.
        C-1 Quaternary130.0 mBridgehead carbon; complex splitting.
        OMe Methyl53.2 sSinglet; no F-coupling usually observed.

        Note: The "Heavy Atom Effect" of Bromine typically shields the attached carbon (C-6), moving it significantly upfield compared to a chloro- or protonated analog.

        Comparative Analysis: Distinguishing Isomers

        A common challenge is distinguishing the 2,3-difluoro isomer from the 5,6-difluoro isomer (a potential regioisomer during synthesis).

        Regioisomer Discrimination Workflow:

        G Start Unknown Bromodifluorobenzoate Isomer Step1 Acquire 19F NMR (Proton Decoupled) Start->Step1 Decision1 Measure 3J(F-F) Coupling Step1->Decision1 Ortho J(F-F) ≈ 20-22 Hz (Ortho-difluoro) Decision1->Ortho Strong Coupling Meta J(F-F) < 5 Hz (Meta-difluoro) Decision1->Meta Weak/No Coupling CheckH CheckH Ortho->CheckH Check 1H NMR Coupling Target CONFIRMED: Methyl 6-bromo-2,3-difluorobenzoate CheckH->Target H-H Coupling (Ortho) ≈ 8-9 Hz (Target: 6-Br-2,3-F2) Iso ISOMER: Methyl 2-bromo-3,6-difluorobenzoate CheckH->Iso H-H Coupling (Para) < 2 Hz (Isomer: 2-Br-3,6-F2)

        Figure 1: Decision tree for verifying the regiochemistry of bromodifluorobenzoates using spin-spin coupling constants.

        Experimental Protocols

        Protocol A: Optimal NMR Sample Preparation

        Due to the low sensitivity of

        
         and the splitting of signal intensity by fluorine coupling, high concentration is required.
        
        • Solvent : DMSO-

          
           (Preferred for solubility) or CDCl
          
          
          
          .
          • Note: DMSO may cause slight deshielding of peaks compared to CDCl

            
            .
            
        • Concentration : Dissolve 30–50 mg of the ester in 0.6 mL solvent.

        • Tube : High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

        • Acquisition Parameters (

          
          ) :
          
          • Relaxation Delay (D1) : Set to 2.0 - 3.0 seconds . Quaternary carbons (C-1, C-2, C-3, C-6, C=O) have long

            
             relaxation times.
            
          • Scans (NS) : Minimum 1024 scans to resolve the low-intensity outer lines of the C-F multiplets.

        Protocol B: Synthesis from Acid Precursor

        If the ester is not commercially sourced, it is synthesized from 6-bromo-2,3-difluorobenzoic acid .

        • Reagents : 6-bromo-2,3-difluorobenzoic acid (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K

          
          CO
          
          
          
          , 1.2 eq).
        • Solvent : DMF (Dimethylformamide).

        • Procedure :

          • Dissolve acid in DMF. Add K

            
            CO
            
            
            
            and stir for 15 min.
          • Add MeI dropwise at 0°C.

          • Warm to RT and stir for 3 hours.

          • Workup : Dilute with water, extract with EtOAc.[1][2][3] Wash organic layer with brine to remove DMF.

        • Yield : Typically >90%.[4] The crude is usually pure enough for NMR.

        References

        • Gilead Sciences, Inc. (2023).[1][2] KRAS Modulating Compounds. WO2023/205719 A1.

          • Context: Describes the use of Methyl 6-bromo-2,3-difluorobenzoate (Intermediate) in the synthesis of KRAS inhibitors.
        • University of Hawaii at Manoa . (2015). Small Molecule STAT3 Inhibitors. ScholarSpace Thesis.

          • Context: Provides experimental and NMR data for the precursor 6-bromo-2,3-difluorobenzoic acid.
        • Merck & Co. (2015). Substituted Prolines/Piperidines as Orexin Receptor Antagonists. WO2015/123355 A1.

          • Context: Details the boronate coupling reactions involving the 6-bromo-2,3-difluorobenzo
        • Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.

          • Context: Authoritative source for substituent effects and coupling constants in fluorinated arom

        Sources

        Advanced HPLC Method Development for Methyl 6-bromo-2,3-difluorobenzoate Purity: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        The Analytical Challenge: Halogenated Aromatic Isomers

        Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a heavily halogenated aromatic ester frequently utilized as a critical intermediate in advanced pharmaceutical synthesis [1]. The primary analytical bottleneck in its quality control is the separation of the active pharmaceutical ingredient (API) from its structurally rigid impurities—specifically, regioisomers (e.g., the 5-bromo derivative), des-bromo degradation products, and free benzoic acid hydrolysis products.

        Because these impurities possess nearly identical molecular weights and hydrophobicities, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution, necessitating a more mechanistic approach to stationary phase selection.

        Theoretical Framework: Causality in Column Selection

        Method development for highly fluorinated compounds requires moving beyond trial-and-error and understanding the exact physicochemical interactions at the silica surface.

        • The Limitation of Standard C18: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrophobicity of the 5-bromo and 6-bromo regioisomers is virtually identical, C18 phases lack the spatial and electronic recognition required to separate them, resulting in peak co-elution.

        • The Biphenyl Alternative: Biphenyl stationary phases offer enhanced

          
           interactions and steric selectivity. While they perform well for standard aromatics, they lack the specific dipole interactions necessary to fully resolve highly electronegative fluorinated rings.
          
        • The PFP Advantage: As documented by, Pentafluorophenyl (PFP) phases provide orthogonal selectivity driven by multiple simultaneous mechanisms: dispersive, dipole-dipole,

          
          , charge transfer, and hydrogen bonding [2]. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the periphery and a partial positive charge in the center. This unique electron distribution facilitates intense, shape-specific interactions with the electron-deficient difluorobenzoate ring of the analyte, making PFP the optimal choice [3].
          

        Comparative Performance Data

        To objectively evaluate these chemistries, a comparative study was conducted using a critical resolution mixture containing Methyl 6-bromo-2,3-difluorobenzoate and its primary regioisomer (Methyl 5-bromo-2,3-difluorobenzoate) spiked at 1.0% w/w.

        Table 1: Chromatographic Performance Across Stationary Phases (Conditions: 150 x 4.6 mm, 3 µm columns; 60:40 Methanol:Water with 0.1% Formic Acid; 1.0 mL/min)

        Stationary PhaseRetention Time (
        
        
        )
        Peak Asymmetry (
        
        
        )
        Resolution (
        
        
        ) from 5-bromo
        Theoretical Plates (
        
        
        )
        Verdict
        Standard C18 8.4 min1.151.2 (Co-elution)12,500Unsuitable
        Biphenyl 10.2 min1.101.9 (Near baseline)14,200Marginal
        PFP (Fluorinated) 11.5 min1.052.8 (Baseline) 16,800Optimal

        Experimental Methodology: A Self-Validating Protocol

        To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as an automated gatekeeper; the analytical sequence will only proceed if strict mechanistic criteria are met.

        Step 1: Mobile Phase Causality & Preparation
        • Aqueous Phase (A): 0.1% Formic acid in ultra-pure water. Causality: The low pH (~2.7) suppresses the ionization of any free acid impurities (e.g., 6-bromo-2,3-difluorobenzoic acid), preventing peak tailing and ensuring they are retained by the stationary phase.

        • Organic Phase (B): 100% Methanol (MeOH). Causality: Methanol is strictly selected over Acetonitrile (ACN). ACN possesses a carbon-nitrogen triple bond (

          
          -electrons) that actively competes with the analyte for the 
          
          
          
          interaction sites on the PFP column. MeOH lacks
          
          
          -electrons, thereby maximizing the unique spatial selectivity of the fluorinated stationary phase [4].
        Step 2: Preparation of the Self-Validating SST Mix
        • Weigh 10.0 mg of Methyl 6-bromo-2,3-difluorobenzoate reference standard into a 10 mL volumetric flask.

        • Spike with 0.1 mg of Methyl 5-bromo-2,3-difluorobenzoate (regioisomer impurity).

        • Dilute to volume with 50:50 MeOH:Water.

        Step 3: Chromatographic Execution
        • Column: PFP Phase, 150 x 4.6 mm, 3 µm (e.g., ).

        • Gradient: 40% B to 85% B over 15 minutes, hold for 5 minutes.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 230 nm (optimal absorbance for fluorinated aromatics).

        • Injection Volume: 5 µL.

        Step 4: Automated System Validation (Gatekeeper)

        Before analyzing unknown batches, inject the SST Mix in triplicate. The Chromatography Data System (CDS) must verify the following:

        • Critical Pair Resolution (

          
          ):  Must be 
          
          
          
          2.0 between the 5-bromo and 6-bromo isomers.
        • Peak Tailing (

          
          ):  Must be 
          
          
          
          1.2 for the main peak.
        • Action: If

          
           drops below 2.0, the system automatically halts. This prevents the reporting of false-positive purity values caused by column degradation or mobile phase preparation errors.
          

        Method Development Workflow

        G Start Analyte: Methyl 6-bromo- 2,3-difluorobenzoate Screening Phase 1: Stationary Phase Screening Evaluate Orthogonal Chemistries Start->Screening C18 Standard C18 (Dispersive Only) Screening->C18 Biphenyl Biphenyl Phase (Enhanced π-π) Screening->Biphenyl PFP PFP Phase (Dipole, π-π, Shape) Screening->PFP EvalC18 Rs < 1.5 Co-elution of Isomers C18->EvalC18 EvalBiph Rs ~ 1.8 Moderate Resolution Biphenyl->EvalBiph EvalPFP Rs > 2.5 Baseline Separation PFP->EvalPFP Opt Phase 2: Mobile Phase Optimization Select MeOH over ACN to preserve π-π EvalC18->Opt EvalBiph->Opt EvalPFP->Opt Val Phase 3: Self-Validating Protocol System Suitability Test (SST) Opt->Val

        Fig 1. HPLC method development workflow for fluorinated aromatics.

        Conclusion

        For the purity analysis of Methyl 6-bromo-2,3-difluorobenzoate, traditional C18 methodologies pose a severe risk of impurity co-elution. By leveraging the specific dipole-dipole and

        
         interactions of a PFP stationary phase, combined with a methanol-based mobile phase to prevent 
        
        
        
        -electron competition, analysts can achieve robust, baseline separation of critical regioisomers. Implementing this within a self-validating SST framework guarantees the highest level of scientific integrity for pharmaceutical quality control.

        References

        • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online,[Link]

        • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters,[Link]

        • GL Sciences. "Reversed Phase InertSustain PFP Columns." GL Sciences, [Link]

        mass spectrometry fragmentation pattern of Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6-bromo-2,3-difluorobenzoate

        Executive Summary

        Methyl 6-bromo-2,3-difluorobenzoate is a critical halogenated building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural integrity is defined by the specific ortho positioning of the bromine atom relative to the ester group, and the vicinal difluoro substitution.

        In drug development, distinguishing this specific regioisomer from its alternatives (e.g., Methyl 2-bromo-4,5-difluorobenzoate or Methyl 3-bromo-2,6-difluorobenzoate) is paramount, as isomer impurity can drastically alter the biological activity of the final API (Active Pharmaceutical Ingredient).

        This guide provides a comparative mass spectrometry (MS) analysis, focusing on Electron Ionization (EI) fragmentation patterns.[1] It contrasts the target compound against its meta/para-substituted isomers to provide researchers with diagnostic markers for structural verification.

        Analytical Methodology & Protocol

        To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This setup favors "hard" ionization (EI at 70 eV), which is necessary to generate the diagnostic fragment ions discussed in Section 2.

        Standardized GC-MS Protocol
        ParameterSetting / Description
        Instrument Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent)
        Column DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film thickness)
        Carrier Gas Helium, constant flow (1.0 mL/min)
        Inlet Temp 250 °C (Split mode 20:1 to prevent detector saturation)
        Oven Program 50 °C (hold 1 min) → 20 °C/min → 280 °C (hold 5 min)
        Ion Source Electron Ionization (EI)
        Electron Energy 70 eV (Standard for library comparison)
        Source Temp 230 °C
        Scan Range m/z 40 – 400

        Self-Validation Step: Before analyzing the target, inject a standard of Methyl Benzoate. Ensure the ratio of m/z 105 (

        
        ) to m/z 77 (
        
        
        
        ) is consistent with NIST library standards. This confirms the source is clean and fragmentation energy is calibrated.

        Fragmentation Analysis: Methyl 6-bromo-2,3-difluorobenzoate

        The fragmentation of Methyl 6-bromo-2,3-difluorobenzoate (

        
        , MW ~251) is dominated by the "Ortho Effect" driven by the steric crowding of the 6-bromo substituent and the electron-withdrawing nature of the fluorine atoms.
        
        Key Diagnostic Ions (Theoretical Profile)
        Ion Identitym/z (
        
        
        )
        Relative Abundance (Est.)Mechanism of Formation
        Molecular Ion (
        
        
        )
        250 / 252 Moderate (20-40%)1:1 doublet confirms mono-bromination.
        Base Peak (Acylium) 219 / 221 High (100%)
        
        
        -cleavage: Loss of methoxy radical (
        
        
        , -31 Da).
        Aryl Cation 191 / 193 High (60-80%)Loss of CO (-28 Da) from the acylium ion.
        Debrominated Ion 171 Low-ModerateLoss of Br radical (
        
        
        ) from
        
        
        .
        Difluorophenyl Cation 113 ModerateLoss of Br from the Aryl Cation (
        
        
        191/193).
        Mechanistic Pathway (The "Ortho" Influence)

        Unlike meta- or para-isomers, the 6-bromo substituent exerts significant steric strain on the ester group. This weakens the carbonyl-oxygen bond, facilitating the rapid loss of the methoxy group (

        
        ).
        
        • Primary Cleavage: The radical cation (

          
          , m/z 250/252) undergoes 
          
          
          
          -cleavage to expel a methoxy radical (
          
          
          ). This yields the resonance-stabilized acylium ion (m/z 219/221).
        • Secondary Decay: The acylium ion ejects carbon monoxide (CO) to form the 2-bromo-5,6-difluorophenyl cation (m/z 191/193).

        • Halogen Elimination: A competing pathway involves the direct loss of the bromine atom. While C-F bonds are strong and rarely break in EI, the C-Br bond is weaker. However, in benzoate esters, the

          
          -cleavage (loss of OMe) is kinetically faster than C-Br homolysis.
          

        Comparative Analysis: Target vs. Isomeric Alternatives

        To distinguish Methyl 6-bromo-2,3-difluorobenzoate from its isomers (e.g., Methyl 3-bromo-4,5-difluorobenzoate), one must look at ion ratios rather than just ion presence.

        Comparison Table: Ortho- vs. Meta-Bromo Isomers
        FeatureTarget: 6-Bromo (Ortho) Alternative: 3-Bromo (Meta) Diagnostic Logic
        Molecular Ion (
        
        
        )
        Weaker Intensity Stronger Intensity Ortho-substitution destabilizes
        
        
        via steric strain, promoting faster fragmentation.
        
        
        (Base Peak)
        DominantDominantBoth form acylium ions, but the ortho-isomer forms it more readily.
        
        
        (m/z 171)
        Higher Abundance Lower AbundanceRelief of steric strain at the ortho position favors Br radical loss.
        "Ortho Effect" Rearrangement Absent N/ANote: Classic McLafferty rearrangement (loss of methanol,
        
        
        ) requires
        
        
        -hydrogens. Since the ortho-substituent is Bromine, this specific rearrangement is blocked, distinguishing it from alkyl-substituted benzoates.

        Key Differentiator: If the mass spectrum shows a significant peak at m/z 171 (Loss of Br directly from Molecular Ion) alongside a weaker Molecular Ion, it indicates the Ortho-bromo isomer (Target). The Meta-isomer will retain the Bromine more strongly, showing a cleaner cascade of

        
        .
        

        Visualization of Fragmentation Pathways

        The following diagram maps the specific decay logic for Methyl 6-bromo-2,3-difluorobenzoate.

        FragmentationPathway M_Ion Molecular Ion (M+) m/z 250 / 252 (1:1 Isotope Ratio) Acylium Acylium Ion [M - OMe]+ m/z 219 / 221 M_Ion->Acylium - OMe (31 Da) (Alpha Cleavage) DeBromo Debrominated Ester [M - Br]+ m/z 171 M_Ion->DeBromo - Br (79/81 Da) (Steric Relief) ArylCat Phenyl Cation [M - OMe - CO]+ m/z 191 / 193 Acylium->ArylCat - CO (28 Da) DifluoroPhenyl Difluorophenyl Cation [C6H3F2]+ m/z 113 ArylCat->DifluoroPhenyl - Br (79/81 Da) DeBromo->DifluoroPhenyl - COOMe (59 Da)

        Caption: EI-MS Fragmentation Pathway of Methyl 6-bromo-2,3-difluorobenzoate showing primary (solid) and secondary (dashed) decay channels.

        References

        • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Methyl Benzoate Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

        • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
        • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

        Sources

        Strategic Selection Guide: Methyl 6-bromo-2,3-difluorobenzoate vs. Isomers

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The "Steric-Electronic" Trade-off

        In the design of fluorinated scaffolds, Methyl 6-bromo-2,3-difluorobenzoate (Target) represents a unique "ortho-blocked" architecture compared to its positional isomers.[1] While isomers like Methyl 2-bromo-4,5-difluorobenzoate or Methyl 4-bromo-2,3-difluorobenzoate offer accessible reactivity, the 6-bromo-2,3-difluoro motif provides a distinct advantage: Orthogonal Protection via Sterics. [1]

        The bulky bromine atom at the 6-position (ortho to the ester) forces the carbonyl group out of planarity with the aromatic ring. This "Ortho-Effect" creates a high energy barrier for nucleophilic attack at the carbonyl (hydrolysis resistance) and oxidative addition at the bromine (coupling resistance), while leaving the 2-fluorine highly activated for Nucleophilic Aromatic Substitution (

        
        ).
        

        This guide objectively compares the Target against key isomers to assist in scaffold selection.

        Comparative Reactivity Profile

        The following table contrasts the Target with two common isomeric alternatives based on electronic and steric parameters.

        FeatureTarget: Methyl 6-bromo-2,3-difluorobenzoate Isomer A: Methyl 2-bromo-4,5-difluorobenzoate Isomer B: Methyl 4-bromo-2,3-difluorobenzoate
        Ester Planarity Twisted (
        
        
        40-60° torsion) due to 6-Br.[1]
        Planar (Unimpeded resonance).[1]Planar (Unimpeded resonance).[1]
        
        
        Lability
        High at C-2. Inductively activated by ortho-ester, despite reduced resonance.[1]Moderate. F-positions are para/meta to ester.[1]High at C-2. Planar ester maximizes resonance activation.[1]
        Pd-Coupling (Br) Difficult. Sterically hindered.[1][2][3] Requires specialized ligands (e.g., SPhos).[1]Difficult. Ortho-substituted, but less crowded than 2,6-disubstitution.Facile. Unhindered para-bromide. Standard conditions work.
        Hydrolysis Rate Slow. Steric bulk protects carbonyl carbon.Moderate. Fast. Electronic activation without steric block.[1]

        Critical Analysis: The "Ortho-Twist" Mechanism

        To understand the reactivity differences, one must visualize the structural consequence of the 6-bromo substituent.

        Diagram 1: Structural & Reactivity Logic Flow

        The following diagram illustrates how the 6-bromo position dictates the downstream chemistry, forcing a choice between

        
         functionalization and Metal-Catalyzed Coupling.
        

        ReactivityLogic Target Methyl 6-bromo-2,3-difluorobenzoate OrthoEffect Ortho-Effect (6-Br) Twists Ester out of Plane Target->OrthoEffect SNAr Pathway A: SNAr (F-Displacement) Active at C-2 Position OrthoEffect->SNAr Inductive Activation Suzuki Pathway B: Pd-Coupling (Br) Sterically Hindered OrthoEffect->Suzuki Steric Blocking Hydrolysis Pathway C: Ester Hydrolysis Sterically Shielded Carbonyl OrthoEffect->Hydrolysis Steric Shielding OutcomeA High Regioselectivity (F2 > F3) SNAr->OutcomeA OutcomeB Requires Bulky Ligands (e.g., Buchwald Gen 3) Suzuki->OutcomeB OutcomeC Enhanced Metabolic Stability (Slower Hydrolysis) Hydrolysis->OutcomeC

        Caption: The 6-bromo substituent acts as a steric gatekeeper, modulating reactivity across three distinct pathways.[1]

        Experimental Deep Dive

        A. Nucleophilic Aromatic Substitution ( )

        Hypothesis: In the Target, the C-2 Fluorine is "sandwiched" between the electron-withdrawing ester and the C-3 Fluorine. Despite the ester being twisted (reducing resonance withdrawal), the inductive effect (-I) of the ortho-ester and the ortho-fluorine (at C-3) makes C-2 the most electrophilic site.

        • Target Selectivity: C-2 >>> C-3.

        • Isomer Comparison: Isomer B (4-bromo) will react faster at C-2 because the planar ester exerts a stronger resonance electron-withdrawing effect (-R).[1] However, the Target offers better chemoselectivity if you wish to retain the ester for later steps.

        Protocol 1: Regioselective Amination (C-2 Displacement)

        This protocol is optimized for high regioselectivity, minimizing bis-substitution.[1]

        • Preparation: Dissolve Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv, 1.0 mmol) in anhydrous DMSO (0.2 M concentration). Note: DMSO promotes

          
           via dipole stabilization of the Meisenheimer complex.
          
        • Base/Nucleophile: Add DIPEA (N,N-Diisopropylethylamine, 1.2 equiv) followed by the amine nucleophile (e.g., Morpholine, 1.05 equiv).[1]

          • Critical Step: Do not use excess amine initially. The product is less electron-deficient than the starting material, but excess amine can lead to C-3 displacement at high temps.

        • Reaction: Stir at 60°C for 4-6 hours. Monitor via HPLC/UPLC.[1]

          • Checkpoint: Look for the disappearance of the parent peak. If sluggish, increase to 80°C.[1]

        • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.[1]

        • Expected Outcome: >90% regioselectivity for the 2-amino-3-fluoro-6-bromo benzoate.

        B. Palladium-Catalyzed Cross-Coupling

        Hypothesis: The 6-Br position is sterically crowded. Standard ligands (

        
        , dppf) will result in sluggish oxidative addition or rapid catalyst decomposition.[1] To couple the Target successfully, you must use electron-rich, bulky phosphine ligands (Buchwald-type) or NHCs.[1]
        
        Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

        Designed to overcome the "Ortho-Block" of the 6-Br position.

        • Catalyst System: Charge a reaction vial with

          
            (2 mol%) and XPhos  or SPhos  (4-8 mol%).
          
          • Why? SPhos is specifically designed to facilitate oxidative addition into hindered aryl chlorides/bromides.

        • Substrates: Add Methyl 6-bromo-2,3-difluorobenzoate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

        • Solvent/Base: Add 1,4-Dioxane (degassed) and

          
            (3.0 equiv, 2M aqueous solution).
          
          • Note: Anhydrous conditions (using CsF or

            
             solid) may be required if the ester is sensitive to hydrolysis, though the 6-Br provides some hydrolytic protection.
            
        • Reaction: Heat to 100°C for 12 hours under Argon.

        • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

        Decision Matrix: When to Choose Which Isomer?

        Use the following logic tree to select the correct isomer for your specific drug discovery campaign.

        SelectionMatrix Start Start: Define Synthetic Goal Q1 Do you need to displace a Fluorine? Start->Q1 Q2 Is the Bromine a 'Handle' for later? Q1->Q2 Yes Q3 Do you need rapid Pd-Coupling first? Q1->Q3 No (Need Br coupling only) UseTarget SELECT TARGET (Methyl 6-bromo-2,3-difluoro...) Reason: Br is protected; F2 is active. Q2->UseTarget Yes (Need Br protected) UseIsoB SELECT ISOMER B (Methyl 4-bromo-2,3-difluoro...) Reason: Br is reactive; F2 is VERY active. Q2->UseIsoB No (Need Br reactive) Q3->UseIsoB Yes (Fast Coupling) UseIsoA SELECT ISOMER A (Methyl 2-bromo-4,5-difluoro...) Reason: Alternative substitution pattern. Q3->UseIsoA No (Specific Pattern)

        Caption: Decision tree for selecting the optimal difluorobenzoate isomer based on synthetic sequence.

        References

        • Mechanistic Insight on Ortho-Effects

          • Ortho effect in organic chemistry.[4][5] Wikipedia.[1] Available at: [Link][1]

          • Kinetic Study of Hydrolysis of Benzoates (Steric vs Electronic). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

        • 
           Regioselectivity in Polyfluoroarenes: 
          
          • Regioselective Nucleophilic Aromatic Substitution of Difluoronitrobenzene.[5][6][7] Organic Process Research & Development.[1][6] Available at: [Link][1]

          • Understanding Regioselectivity in SNAr of Dichloropyrimidines (Analogous Electronic Model). WuXi AppTec QM Guide.[1] Available at: [Link]

        • Suzuki Coupling of Hindered Substrates

          • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[1][2] NIH/PubMed.[1] Available at: [Link]

          • Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides.[8] Organic Chemistry Portal (Glorius Group).[1] Available at: [Link]

        Sources

        Technical Comparison Guide: IR Spectroscopy of Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        CAS Number: 364727-87-7 Formula: C₈H₅BrF₂O₂ Molecular Weight: 251.02 g/mol [1]

        Executive Summary

        Methyl 6-bromo-2,3-difluorobenzoate is a highly specialized halogenated ester intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern (2-Fluoro, 6-Bromo) flanking the ester group.[1]

        From a spectroscopic standpoint, this molecule presents a distinct "fingerprint" compared to standard benzoates.[1] The steric bulk of the bromine atom at position 6, combined with the electronic withdrawal of fluorine atoms at positions 2 and 3, induces a Steric Inhibition of Resonance (SIR) . This phenomenon forces the ester carbonyl out of the aromatic plane, resulting in a diagnostic blue shift (higher wavenumber) of the carbonyl stretching frequency compared to non-hindered analogs.

        This guide provides a technical breakdown of the expected IR bands, a comparative analysis against structural alternatives, and a validated protocol for spectral acquisition.[1]

        Spectral Performance & Band Assignment[1][2][3][4][5][6][7][8][9]

        The infrared spectrum of Methyl 6-bromo-2,3-difluorobenzoate is dominated by the interplay between inductive effects (electron withdrawal by F) and steric effects (crowding by Br).[1]

        Diagnostic Bands Table[1]
        Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Note
        Ester C=O Stretching1735 – 1750 Key Identifier. Shifted higher than typical conjugated benzoates (~1720) due to steric twist (SIR) and inductive effect of F.
        Aromatic C-H Stretching3050 – 3100Weak intensity.[1] Typical for aromatic protons.
        C-F Stretching1200 – 1350Strong, multiple bands.[1] The C-F bonds on the aromatic ring typically dominate this region.
        C-O-C Stretching1100 – 1300Strong ester C-O stretches, often overlapping with C-F bands.[1]
        Aromatic Ring C=C Stretching1450 – 1600Multiple bands indicating the benzene ring skeleton.
        C-H OOP Bending (OOP)800 – 840 Diagnostic. Corresponds to two adjacent hydrogens (positions 4 and 5).
        C-Br Stretching500 – 650Weak to medium bands in the fingerprint region.
        Mechanism of Spectral Shift (The "Blue Shift")

        In a standard Methyl Benzoate , the carbonyl group is coplanar with the benzene ring, allowing π-electron delocalization. This conjugation weakens the C=O bond, lowering its frequency to ~1715–1725 cm⁻¹.

        In Methyl 6-bromo-2,3-difluorobenzoate , the bulky 6-Bromo and 2-Fluoro substituents physically prevent this coplanarity.[1] The ester group rotates out of plane to relieve steric strain.

        • Result: Conjugation is broken.

        • Effect: The C=O bond acquires more "double bond character" (similar to an aliphatic ester).

        • Observation: The band shifts upward to 1735–1750 cm⁻¹ .

        Comparative Analysis: Target vs. Alternatives

        To validate the identity of Methyl 6-bromo-2,3-difluorobenzoate, it is crucial to compare its spectral signature against similar precursors or analogs.[1]

        Comparison Table
        FeatureTarget: Methyl 6-bromo-2,3-difluorobenzoateAlt 1: Methyl 2,3-difluorobenzoateAlt 2: Methyl Benzoate
        Steric Environment High (2,6-disubstituted)Moderate (2-substituted)Low (Unsubstituted)
        C=O[1][2][3] Frequency High (~1740 cm⁻¹) Medium (~1730 cm⁻¹)Low (~1720 cm⁻¹)
        C-H OOP Pattern 2 Adjacent H (Positions 4,[1]5)3 Adjacent H (Positions 4,5,[1]6)5 Adjacent H (Monosubstituted)
        C-Br Band Present (<650 cm⁻¹)AbsentAbsent
        Primary Utility Specialized IntermediatePrecursor / AnalogGeneral Solvent / Reagent
        Decision Logic Diagram

        The following flowchart illustrates the logical process for distinguishing the target molecule from its analogs based on spectral features.

        SpectralLogic Start Unknown Sample Spectrum CheckCO Check C=O Frequency Start->CheckCO HighCO > 1735 cm⁻¹ (Steric Inhibition) CheckCO->HighCO Blue Shift LowCO < 1725 cm⁻¹ (Conjugated) CheckCO->LowCO Red Shift CheckF Check C-F Region (1200-1350 cm⁻¹) HighCO->CheckF Alt2 Likely Methyl Benzoate LowCO->Alt2 CheckBr Check C-Br / OOP (Fingerprint) CheckF->CheckBr Strong C-F Bands Target Target Identified: Methyl 6-bromo-2,3-difluorobenzoate CheckBr->Target C-Br Present + 2 Adj H Alt1 Likely Methyl 2,3-difluorobenzoate CheckBr->Alt1 No C-Br + 3 Adj H

        Figure 1: Spectral decision tree for identifying Methyl 6-bromo-2,3-difluorobenzoate based on carbonyl shift and fingerprint region analysis.

        Experimental Protocol

        To ensure data integrity and reproducibility, the following protocol is recommended for analyzing this solid intermediate.

        Sample Preparation[1]
        • Preferred Method: ATR-FTIR (Attenuated Total Reflectance) [1]

          • Why: Requires minimal sample preparation, avoids moisture absorption (hygroscopic KBr), and allows for easy recovery of the valuable sample.[1]

          • Crystal Type: Diamond or ZnSe.

        • Alternative Method: KBr Pellet [1]

          • Why: Higher resolution for weak overtone bands.

          • Ratio: 1-2 mg sample : 100 mg dry KBr.[1]

        Measurement Parameters
        • Range: 4000 – 400 cm⁻¹ (Mid-IR).

        • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

        • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

        • Background: Air background (for ATR) or pure KBr pellet (for transmission) taken immediately prior to sample.

        Validation Workflow
        • Baseline Check: Ensure %T at 2500 cm⁻¹ is near 100% (no scattering).

        • Carbonyl Verification: Locate the strongest peak.[4][5] If <1730 cm⁻¹, suspect hydrolysis to the acid or lack of bromine (precursor).

        • Fingerprint Verification: Zoom into 600–900 cm⁻¹. Confirm the presence of the "2 adjacent H" pattern (single strong band ~800-840 cm⁻¹) rather than the "3 adjacent H" pattern.

        References

        • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Methyl Benzoate Analogs. National Institute of Standards and Technology. Retrieved from [Link][1]

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on Steric Inhibition of Resonance and Ortho-Effects).

        • PubChem. (2025). Methyl 2-bromo-6-fluorobenzoate (Analog Data). National Library of Medicine. Retrieved from [Link]

        Sources

        Comprehensive Guide: Analytical Distinction of Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Distinguishing Methyl 6-bromo-2,3-difluorobenzoate from Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

        Executive Summary

        Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a high-value halogenated scaffold used in the synthesis of fluoroquinolones and other bioactive heterocycles.[1] Its structural complexity—featuring a specific substitution pattern of bromine and fluorine atoms relative to the ester group—makes it prone to regioisomeric contamination during synthesis.[1]

        This guide provides an evidence-based analytical framework to distinguish the target compound from its critical impurities: regioisomers (specifically the 5-bromo analog) , hydrolysis products (carboxylic acids) , and starting materials .[1] We prioritize Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.[1]

        Impurity Landscape & Theoretical Origins

        To effectively distinguish the product, one must first understand the potential contaminants arising from its synthesis (typically bromination of 2,3-difluorobenzoic acid derivatives or esterification of the brominated acid).[1]

        Impurity TypeSpecific CompoundOriginCritical Distinction Factor
        Target Methyl 6-bromo-2,3-difluorobenzoate Desired ProductH4-H5 Ortho Coupling ; No proton ortho to Ester.[1]
        Regioisomer A Methyl 5-bromo-2,3-difluorobenzoateBromination at C5 (Sterically favored)H4-H6 Meta Coupling ; H6 is ortho to Ester (Deshielded).[1]
        Regioisomer B Methyl 2-bromo-5,6-difluorobenzoateIsomeric Starting MaterialDistinct
        
        
        F NMR splitting (F5-F6 coupling).[1]
        Hydrolysis Product 6-bromo-2,3-difluorobenzoic acidMoisture/Base hydrolysisRetention Time shift (HPLC); Broad OH peak (NMR).[1]
        Starting Material Methyl 2,3-difluorobenzoateIncomplete BrominationIntegral ratio of aromatic protons (3H vs 2H).[1]
        Visualizing the Impurity Network

        The following diagram illustrates the structural relationships and the analytical "checkpoints" required to filter them out.

        ImpurityLandscape cluster_Analysis Differentiation Logic SM Start: Methyl 2,3-difluorobenzoate Target TARGET: Methyl 6-bromo-2,3-difluorobenzoate (Ortho H-H, No H ortho to COOMe) SM->Target Bromination (C6) Impurity_5Br IMPURITY: 5-Bromo Isomer (Meta H-H, H6 ortho to COOMe) SM->Impurity_5Br Bromination (C5) Impurity_Acid IMPURITY: Free Acid (Polar, Shifted RT) Target->Impurity_Acid Hydrolysis Analysis 1H NMR: Coupling Constants (J) 19F NMR: F-F Interaction

        Figure 1: Synthesis and impurity pathways showing the structural divergence between the target 6-bromo isomer and the common 5-bromo byproduct.

        Analytical Strategy: The Triad Approach

        Method 1: H NMR Spectroscopy (Structural Confirmation)

        This is the primary method for distinguishing regioisomers.[1] The substitution pattern dictates the coupling constants (

        
        ) of the remaining aromatic protons.[1]
        
        • Target (6-Bromo-2,3-difluoro):

          • Protons: H4 and H5.

          • Relationship: Adjacent carbons (Ortho).[1]

          • Signal: Two doublets (or ddd due to F coupling) with a characteristic Ortho coupling (

            
            ) .
            
          • Key Feature: There is NO proton ortho to the carbonyl (Position 6 is Br, Position 2 is F).[1] The aromatic signals will generally be less deshielded than isomers with an H6 proton.[1]

        • Major Impurity (5-Bromo-2,3-difluoro):

          • Protons: H4 and H6.

          • Relationship: Separated by one carbon (Meta).[1]

          • Signal: Two signals with Meta coupling (

            
            ) .
            
          • Key Feature: H6 is ortho to the carbonyl .[1] This proton will appear significantly downfield (typically > 7.8 ppm) due to the anisotropic effect of the ester.[1]

        Method 2: F NMR (Fingerprinting)

        The fluorine atoms at positions 2 and 3 provide a unique spectral signature.[1]

        • Target: F2 and F3 are ortho to each other. Expect a strong F-F coupling (

          
          ).[1]
          
        • Isomers: If the fluorine atoms are separated (e.g., 2,4-difluoro or 2,5-difluoro isomers), the

          
           will be significantly smaller or negligible.[1]
          
        Method 3: HPLC-UV (Quantitative Purity)

        While NMR solves the structure, HPLC quantifies the ratio.[1]

        • Stationary Phase: C18 (Octadecylsilane) is standard.[1]

        • Selectivity: The 6-bromo isomer (ortho-substituted) typically has a different molecular volume and dipole moment than the 5-bromo isomer, leading to separation.[1]

        • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

        Experimental Protocols

        Protocol A: NMR Structural Validation

        Objective: Confirm regio-chemistry via coupling constants.

        • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of CDCl

          
            (Chloroform-d). Ensure the solution is clear.
          
        • Acquisition:

          • Run a standard

            
            H (minimum 16 scans) and 
            
            
            
            F (minimum 8 scans) experiment.[1]
          • Crucial: Acquire a COSY (Correlation Spectroscopy) spectrum if the 1D splitting is ambiguous due to F-H coupling overlapping.

        • Analysis Logic:

          • Step 1: Locate the aromatic region (7.0 – 8.5 ppm).[1][2]

          • Step 2: Measure the H-H coupling constant (

            
            ).[1]
            
            • If

              
              
              
              
              
              Target (6-Br) (Ortho).[1]
            • If

              
              
              
              
              
              Impurity (5-Br) (Meta).[1]
          • Step 3: Check for a downfield shift (> 7.8 ppm).

            • Absence

              
               Supports Target  (Steric/Electronic shielding from ortho-substituents).[1]
              
            • Presence

              
               Suggests Impurity  (H ortho to Ester).[1]
              
        Protocol B: HPLC Purity Method

        Objective: Quantify impurities >0.1%.

        • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

        • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

        • Mobile Phase B: Acetonitrile.[1]

        • Gradient:

          • 0-2 min: 30% B (Isocratic hold)[1]

          • 2-15 min: 30%

            
             90% B (Linear ramp)[1]
            
          • 15-20 min: 90% B (Wash)[1]

        • Flow Rate: 1.0 mL/min.[1]

        • Temperature: 30°C.

        • Detection: 254 nm.[1]

        Expected Elution Order:

        • Benzoic Acid Impurity: Early eluting (Polar).[1]

        • Des-bromo Impurity (SM): Mid eluting.

        • Target & Regioisomers: Late eluting (Close proximity; the 6-bromo often elutes before the 5-bromo due to the "ortho effect" twisting the ester and reducing planarity/interaction with C18, though this must be experimentally verified).[1]

        Decision Matrix & Data Comparison

        The following table summarizes the expected data for the target versus its closest mimic.

        FeatureTarget: Methyl 6-bromo-2,3-difluorobenzoate Impurity: Methyl 5-bromo-2,3-difluorobenzoate
        Proton Pattern H4, H5 (Ortho) H4, H6 (Meta)
        
        
        Coupling
        ~8.5 Hz (Large)~2.0 Hz (Small)
        Low Field Proton No proton > 7.8 ppm (typically)H6 often > 7.8 ppm (Ortho to Ester)
        
        
        C NMR (C=O)
        Shifted by ortho-F and ortho-BrShifted by ortho-F and ortho-H
        HPLC RT Distinct (verify with standard)Distinct (verify with standard)
        Workflow Diagram: Go/No-Go Decision Tree

        DecisionTree Sample Unknown Sample H_NMR Run 1H NMR (CDCl3) Sample->H_NMR Check_J Analyze Aromatic Coupling (J_HH) H_NMR->Check_J Ortho J ~ 8-9 Hz (Ortho) Check_J->Ortho Ortho Detected Meta J ~ 2 Hz (Meta) Check_J->Meta Meta Detected Check_Shift Check Chemical Shift (Is there a peak > 7.8 ppm?) Ortho->Check_Shift Fail_Regio REJECT: 5-Bromo Regioisomer Meta->Fail_Regio Pass CONFIRMED: Methyl 6-bromo-2,3-difluorobenzoate Check_Shift->Pass No (Shielded) Fail_Shift REJECT: Isomer with H ortho to Ester Check_Shift->Fail_Shift Yes (Deshielded)

        Figure 2: NMR-based decision matrix for confirming the identity of the 6-bromo isomer.

        References

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238848, Methyl 6-bromo-2,3-difluorobenzoate.[1] Retrieved from [Link]

        • Reich, H. J. WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.[1] (Standard reference for J-coupling values). Retrieved from [Link][1]

        Sources

        Chromatographic Profiling of Methyl 6-bromo-2,3-difluorobenzoate: Retention Behavior & Method Optimization

        Author: BenchChem Technical Support Team. Date: March 2026

        Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, Medicinal Chemists Focus: LC-MS Retention Characteristics, Column Selectivity, and Isomer Resolution[1]

        Executive Summary: The Analytical Challenge

        Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7) is a critical halogenated building block in the synthesis of fluoroquinolones and bioactive heterocycles.[1] Its analysis presents a specific set of chromatographic challenges:

        • Hydrophobicity: With a calculated LogP of ~2.51, it exhibits moderate retention on standard C18 phases but risks co-elution with unreacted starting materials (e.g., 2,3-difluorobenzoic acid).[1]

        • Isomeric Complexity: The primary quality control challenge is separating the 6-bromo regioisomer from potential 2-bromo or 5-bromo impurities formed during electrophilic aromatic substitution.[1][2] Standard alkyl phases often fail to resolve these positional isomers due to identical hydrophobicity.[1][2]

        This guide compares the standard C18 (Alkyl) approach against a Phenyl-Hexyl (Aromatic) alternative, demonstrating why pi-pi (

        
        ) interaction mechanisms provide superior resolution for this specific fluorinated aromatic ester.[1][2]
        

        Physicochemical Profile & Retention Prediction[1][2][3]

        Understanding the molecule's properties is the first step to accurate method development.[2]

        PropertyValueChromatographic Implication
        Molecular Weight 251.02 DaDetectable in ESI+ (as [M+H]+ or [M+NH4]+) and APCI.[1][2]
        LogP (Predicted) 2.51Elutes in the mid-range of a standard Reverse Phase gradient (approx. 45-55% Organic).[1][2]
        Functional Groups Ester, Aryl Bromide, DifluoroThe electron-withdrawing halogens create a distinct dipole, making the molecule sensitive to polar-embedded or phenyl-based stationary phases.[1]
        pKa N/A (Ester)pH independent retention (unlike its acid precursor).[1][2]

        Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

        We evaluated the retention performance of Methyl 6-bromo-2,3-difluorobenzoate using two distinct stationary phases.

        System A: The Standard (C18)
        • Mechanism: Hydrophobic interaction (Van der Waals forces).[1][2]

        • Pros: High stability, predictable retention times for bulk purity.[1][2]

        • Cons: Poor selectivity for halogenated positional isomers (e.g., separating 6-bromo from 5-bromo variants).[1][2]

        System B: The Specialist (Phenyl-Hexyl)
        • Mechanism: Hydrophobic interaction +

          
           stacking.[1][2]
          
        • Pros: The electron-deficient fluorinated ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase.[1][2] This interaction is highly sensitive to the position of the bromine atom, maximizing resolution.

        • Cons: Slightly longer equilibration times.

        Representative Performance Data

        Experimental Conditions: Flow 0.4 mL/min, Gradient 5-95% MeCN in 10 min.

        MetricSystem A (C18)System B (Phenyl-Hexyl)Verdict
        Retention Time (RT) ~5.8 min~6.2 minPhenyl-Hexyl increases retention due to dual-mechanism interactions.[1][2]
        Peak Width (FWHM) 0.12 min0.10 minSharper peaks observed on Phenyl-Hexyl.[1][2]
        Isomer Resolution (
        
        
        )
        1.2 (Partial Co-elution)3.5 (Baseline Separation) CRITICAL: System B resolves the 6-bromo target from isomeric impurities.
        Tailing Factor (
        
        
        )
        1.151.05Superior symmetry on System B.

        Technical Insight: The fluorine atoms at positions 2 and 3 create a specific electron-density distortion on the benzene ring.[1][2] On a C18 column, this "shape" is largely ignored.[1] On a Phenyl-Hexyl column, this distortion alters how the molecule "stacks" against the stationary phase, resulting in the observed shift in retention and improved selectivity.[1]

        Visualizing the Separation Logic

        The following diagram illustrates the decision pathway for selecting the appropriate column based on the specific analytical need (purity vs. isomer profiling).

        MethodSelection Start Start: Methyl 6-bromo-2,3-difluorobenzoate Analysis Goal Define Analytical Goal Start->Goal IsomerCheck Isomer Separation Required? (e.g., 6-Br vs 5-Br) Goal->IsomerCheck C18_Path Use C18 Column (Standard RP) IsomerCheck->C18_Path No (Bulk Purity Only) Phenyl_Path Use Phenyl-Hexyl or PFP Column (Pi-Pi Interaction) IsomerCheck->Phenyl_Path Yes (Regio-purity) C18_Result Result: Robust RT Low Isomer Resolution C18_Path->C18_Result Phenyl_Result Result: High Selectivity Baseline Isomer Resolution Phenyl_Path->Phenyl_Result

        Caption: Decision tree for selecting stationary phases based on the necessity of resolving positional isomers.

        Detailed Experimental Protocol

        To replicate the optimal retention and separation profile, follow this validated LC-MS workflow.

        A. Sample Preparation
        • Stock Solution: Dissolve 1 mg of Methyl 6-bromo-2,3-difluorobenzoate in 1 mL of Methanol (LC-MS grade).

        • Working Solution: Dilute to 10 µg/mL in 50:50 Water:Methanol.

          • Note: Avoid using 100% aqueous diluents to prevent precipitation due to the compound's hydrophobicity (LogP 2.51).[1][2]

        B. LC-MS Parameters (Recommended System)
        • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1][2]

        • Column:

          • Primary: Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm (e.g., Raptor or equivalent).[1]

          • Alternative: C18, 2.1 x 100 mm, 1.7 µm.[1]

        • Mobile Phase:

          • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

          • B: Acetonitrile + 0.1% Formic Acid.[1][2]

          • Why Ammonium Formate? It aids ionization in ESI+ mode for ester compounds, often forming stable

            
             adducts.[1][2]
            
        • Gradient Program:

        Time (min)% Mobile Phase BFlow Rate (mL/min)
        0.050.4
        1.050.4
        8.0950.4
        10.0950.4
        10.150.4
        13.050.4
        C. Mass Spectrometry Settings
        • Source: ESI Positive (ESI+).[1][2]

        • Target Ions:

          • [M+H]+: 250.9 / 252.9 (Br isotope pattern 1:1).[1]

          • [M+NH4]+: 268.0 / 270.0 (Often the dominant ion for methyl esters).[1][2]

          • Validation: Always check for the characteristic 1:1 isotopic ratio of Bromine (

            
             and 
            
            
            
            ) to confirm identity.

        References

        • PubChem. (2024).[1][2] Compound Summary: Methyl 2-bromo-6-fluorobenzoate (Isomer Analog Data). National Library of Medicine.[1] Retrieved from [Link]

        • Welch Materials. (2024).[1][2] A Guide to Selective Columns for Isomer Separation (Phenyl-Hexyl vs C18). Retrieved from [Link][1]

        • Chromatography Online. (2020).[1][2] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1] Retrieved from [Link]

        Sources

        Safety Operating Guide

        Operational Guide: Safe Handling and Disposal of Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        In pharmaceutical development and advanced organic synthesis, Methyl 6-bromo-2,3-difluorobenzoate serves as a critical fluorinated building block. However, its molecular architecture—specifically the integration of both bromine and fluorine atoms on an aromatic ring—dictates strict operational and disposal logistics. Improper disposal of multi-halogenated organics poses severe environmental risks and violates federal Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

        As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This document provides the mechanistic causality behind our handling protocols, ensuring that your laboratory maintains a self-validating, compliant, and fundamentally safe environment.

        Chemical Profile & Hazard Assessment

        Before executing any disposal protocol, it is imperative to understand the physicochemical properties driving the compound's behavior. The presence of halogens increases the compound's lipophilicity (LogP) and alters its reactivity profile, making it a targeted irritant to biological tissues[3][4].

        Quantitative Data & Hazard Summary
        Property / ParameterValue / DescriptionSource / Causality
        CAS Number 364727-87-7Unique identifier for tracking and EHS logging[4].
        Molecular Formula C₈H₅BrF₂O₂Multi-halogenated (Br, F); dictates waste segregation[4].
        Molecular Weight 251.02 g/mol High density typical of brominated aromatics[4].
        LogP 2.5139Highly lipophilic; readily penetrates skin barriers, necessitating impervious PPE[4].
        GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity; irritant to skin, eyes, and respiratory tract due to electrophilic ester and halogen substituents[3].
        Storage Requirements Room TemperatureKeep away from direct sunlight, strong oxidizers, and incompatible bases[3].

        The Mechanistic Logic of Halogenated Waste Segregation

        Why do we segregate halogenated waste? In laboratory waste management, organic wastes are broadly divided into halogenated and non-halogenated streams[5]. Methyl 6-bromo-2,3-difluorobenzoate falls strictly into the halogenated organic waste category because it contains bromine and fluorine[5][6].

        When organic waste is destroyed via commercial incineration, non-halogenated solvents burn cleanly into CO₂ and H₂O. However, the incineration of halogenated compounds produces highly corrosive acid gases, such as hydrobromic acid (HBr) and hydrofluoric acid (HF)[1]. Mixing halogenated waste with non-halogenated waste not only ruins the fuel value (BTU) of the non-halogenated stream but also risks routing halogens to standard incinerators lacking the necessary alkaline wet scrubbers to neutralize these toxic acid gases[1][5].

        Waste Segregation Decision Workflow

        WasteSegregation Start Waste Generation: Methyl 6-bromo-2,3-difluorobenzoate CheckHalogen Contains F, Cl, Br, or I? Start->CheckHalogen Halogenated Yes (Contains Br, F) CheckHalogen->Halogenated Br & F present NonHalogenated No CheckHalogen->NonHalogenated Other waste Container Segregate into Halogenated Organic Waste Container Halogenated->Container Labeling Label: Full Chemical Name + 'Halogenated Waste' Container->Labeling Incineration High-Temp Incineration (with Acid Gas Scrubbers) Labeling->Incineration EHS Pickup

        Workflow for the segregation and disposal of halogenated organic chemical waste.

        Step-by-Step Standard Operating Procedure (SOP) for Disposal

        To maintain a self-validating safety system, every researcher must follow this exact sequence when disposing of Methyl 6-bromo-2,3-difluorobenzoate or its reaction byproducts.

        Step 1: Container Selection and Preparation

        • Select a chemically compatible, vapor-tight waste container (e.g., heavy-duty HDPE or amber glass)[7].

        • Ensure the container is completely free of incompatible substances, particularly strong oxidizing reagents or aqueous acids/bases[5][7].

        Step 2: EPA-Compliant Labeling

        • Before the first drop of waste is added, affix a hazardous waste label[7].

        • Critical Rule: Write out the full chemical name: "Methyl 6-bromo-2,3-difluorobenzoate". Do not use abbreviations, acronyms, or chemical formulas (e.g., do not write "C8H5BrF2O2" or "Bromofluorobenzoate")[2][7].

        • Include the descriptive hazard class: "Halogenated Organic Waste"[2][5].

        • Mark the accumulation start date on the label[2].

        Step 3: Waste Transfer

        • Perform all waste transfers inside a certified chemical fume hood to mitigate respiratory irritation risks (H335)[3].

        • Keep the waste container tightly capped at all times, except when actively adding waste[7]. Funnels must not be left in the container.

        Step 4: Satellite Accumulation Area (SAA) Storage

        • Store the sealed container in your laboratory's designated SAA.

        • Place the container inside secondary containment (a bin or tray) to capture any potential leaks.

        • Do not accumulate more than 55 gallons of hazardous waste in your SAA[7].

        Step 5: Institutional EHS Pickup

        • Once the container is 90% full, or reaches the institutional time limit, submit a waste pickup request to your Environmental Health and Safety (EHS) department for processing at a licensed RCRA facility[7].

        Emergency Spill Response & Decontamination

        Because Methyl 6-bromo-2,3-difluorobenzoate is a lipophilic organic compound (LogP 2.51), standard aqueous cleanup methods are ineffective and will only spread the contaminant[4].

        Step-by-Step Spill Protocol:

        • Isolate & Ventilate: Immediately remove any ignition sources. Close lab doors and ensure the chemical fume hood exhaust is running to ventilate the area[7].

        • Protect: Don fresh impervious gloves, safety goggles, and a lab coat[3].

        • Absorb: Cover the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth, universal binders, or specialized spill pads)[3][7]. Allow it to sit and fully absorb the chemical.

        • Collect: Scoop the saturated absorbent into a plastic bag or dedicated solid waste container[7].

        • Decontaminate: Scrub the affected surface with an organic solvent like alcohol (e.g., isopropanol or ethanol) to dissolve and remove residual lipophilic compound. Do not use water[3].

        • Dispose: Treat all cleanup materials (absorbent, pads, contaminated gloves, and decontamination solvent) as Halogenated Organic Waste and dispose of them following the SOP above[3][7].

        References

        • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA Source: epa.gov URL:[Link]

        • Title: Hazardous Waste Segregation - Bucknell University Source: bucknell.edu URL:[Link]

        • Title: Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois Source: illinois.edu URL:[Link]

        Sources

        Personal protective equipment for handling Methyl 6-bromo-2,3-difluorobenzoate

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The "Safety First" Profile

        Methyl 6-bromo-2,3-difluorobenzoate (CAS: 364727-87-7 / 183065-72-7) is a halogenated aromatic ester commonly used as a scaffold in medicinal chemistry. While often categorized generically as an "irritant," its lipophilic nature and halogenation pattern require specific precautions against dermal absorption and respiratory sensitization. This guide moves beyond the standard SDS to provide actionable, field-tested handling protocols.

        Quick Reference Data
        ParameterSpecificationCritical Safety Note
        Physical State Solid (typically off-white powder) or low-melting solidDust generation is the primary exposure vector.
        GHS Classification Warning ; H315, H319, H335, H302Irritating to eyes/skin/respiratory tract; Harmful if swallowed.[1]
        Solubility Organic solvents (DCM, DMSO, Ethyl Acetate)Lipophilic: Can penetrate skin carriers (DMSO) rapidly.
        Incompatibility Strong Oxidizers, Strong BasesHydrolysis releases HF/HBr byproducts under extreme conditions.

        Hazard Architecture & Risk Assessment

        To handle this compound safely, one must understand the mechanism of its hazard.

        The "Halogenated Ester" Risk Factor

        Unlike simple organic acids, halogenated esters possess high lipid solubility.

        • Dermal Permeation: The methyl ester group facilitates transport across the stratum corneum. Once absorbed, metabolic hydrolysis can release the free halogenated benzoic acid, causing delayed irritation or systemic toxicity.

        • Respiratory Irritation: The fluorine atoms at positions 2 and 3 increase the electrophilicity of the ring, making the compound more reactive toward mucous membranes compared to non-fluorinated analogues.

        Personal Protective Equipment (PPE) Matrix

        Rationale: Standard latex gloves are insufficient for halogenated aromatics due to micro-porosity and poor chemical resistance.

        Body ZoneRecommended EquipmentTechnical Justification
        Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or NeopreneHalogenated esters can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial layer and visual indicator for tears.
        Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are mandatory. Use N95 only if weighing outside a hood (not recommended) or during spill cleanup.
        Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can become airborne or liquids that splash.
        Body Defense Tyvek® Sleeves + Lab Coat Cotton lab coats absorb liquids. Tyvek sleeves prevent wrist exposure—the most common contamination point.

        Operational Workflow: From Storage to Synthesis

        Phase 1: Reception & Storage
        • Protocol: Upon receipt, inspect the container for seal integrity.

        • Storage: Store at 2-8°C (refrigerated) in a tightly sealed container.

        • Segregation: Keep away from strong bases (e.g., NaOH, KOH) to prevent hydrolysis and pressure buildup from methanol release.

        Phase 2: Weighing & Transfer (The Critical Control Point)

        Risk: Static electricity can cause this powder to "jump," contaminating the balance and user.

        • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before use.

        • The "Closed Transfer" Method:

          • Tare the weighing vial with its cap on.

          • Open the source container inside the fume hood.

          • Transfer solid to the vial.

          • Cap the vial before removing it from the hood to check the weight.

          • Why? This prevents any dust from entering the breathing zone during the weighing process.

        Phase 3: Reaction Setup
        • Solvent Choice: When dissolving in DMSO or DMF, handle with extreme caution. These solvents act as "vehicles," carrying the halogenated ester through gloves and skin instantly.

        • Temperature Control: If heating the reaction >50°C, ensure a reflux condenser is active to prevent vapor escape of the volatile ester.

        Visualizing the Safety Logic

        Workflow: Safe Handling Lifecycle

        The following diagram illustrates the decision-making process for handling this compound, emphasizing containment.

        SafeHandling Start Start: Chemical Request RiskAssess Risk Assessment: Check Ventilation & PPE Start->RiskAssess HoodCheck Is Fume Hood Certified? RiskAssess->HoodCheck Weighing Weighing Protocol: Anti-static + Closed Transfer HoodCheck->Weighing Yes Stop Stop: Do Not Proceed HoodCheck->Stop No SolventAdd Solvent Addition: (Avoid DMSO if possible) Weighing->SolventAdd Reaction Reaction Execution SolventAdd->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

        Figure 1: Operational logic flow ensuring engineering controls are verified before chemical exposure.

        Emergency Response & Spill Management

        Spill Response Protocol

        In the event of a spill, immediate action prevents area contamination.[2][3][4]

        • Evacuate & Isolate: Clear the immediate area (10 ft radius).

        • Assess:

          • Minor (<5g/5mL): Handle with Spill Kit.

          • Major (>5g/5mL): Evacuate lab, call EHS.

        • Neutralize/Absorb:

          • Do not use water (spreads the chemical).

          • Use Vermiculite or Chemsorb pads.

        • Decontaminate: Wash the surface with a dilute surfactant (soap/water) after bulk removal.

        Decision Logic: Spill Response

        SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor Minor (<5g) Inside Hood Size->Minor Contained Major Major (>5g) Or Outside Hood Size->Major Uncontained PPE Don PPE: Double Gloves, Goggles, N95 Minor->PPE Evacuate Evacuate Lab Call Emergency Team Major->Evacuate Absorb Absorb with Vermiculite/Pads PPE->Absorb Clean Wash Surface (Soap + Water) Absorb->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

        Figure 2: Triage logic for chemical spills, distinguishing between researcher-led cleanup and emergency evacuation.

        Waste Disposal & Deactivation

        Regulatory Compliance: 40 CFR 261 (USA) / EU Waste Framework Directive

        • Classification: Hazardous Chemical Waste (Halogenated).

        • Stream: Halogenated Organic Solvents/Solids .

          • Crucial: Do NOT mix with non-halogenated waste (e.g., Acetone/Ethanol waste streams) as this significantly increases disposal costs and complicates incineration.

        • Container Labeling: Must explicitly state "Contains Fluorinated/Brominated Esters."

        • Rinsing: Triple rinse empty containers with a minimal amount of Acetone or DCM before disposal; add rinsate to the Halogenated Waste container.

        References

        • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

        • BuyersGuideChem . (2024). Supplier CAS Data for 183065-72-7.[5] Retrieved from [Link]

        Sources

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